molecular formula C9H13NO B2980020 (S)-2-Amino-2-(m-tolyl)ethanol CAS No. 1026230-99-8

(S)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2980020
CAS No.: 1026230-99-8
M. Wt: 151.209
InChI Key: RJJLTGSKFNJQCZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol of high interest in advanced chemical and materials research. This compound, with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol, is characterized by its single stereogenic center and the presence of both amino and ethanol functional groups on the meta-methyl substituted benzene ring . Its primary research value lies in its role as a key synthetic intermediate and building block. Researchers utilize it in the development of innovative drug candidates, leveraging the importance of chiral amino alcohols in medicinal chemistry for their bioactive properties . Furthermore, this compound serves as a critical precursor in the synthesis of advanced materials, specifically as an intermediate for OLED (Organic Light-Emitting Diode) technologies . The chiral environment provided by the (S)-configured carbon atom makes it a valuable scaffold for constructing more complex, stereochemically defined molecules. In a broader research context, amino alcohols as a class are fundamental in developing ligands for catalysis and are incorporated into complex macrocyclic structures like phthalocyanines, which have applications in photodynamic therapy, chemical sensing, and as advanced dyes . The synthetic route to such N-aryl amino alcohols continues to be an active area of investigation in organic methodology . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, storing it at 2-8°C and protected from light to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLTGSKFNJQCZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(m-tolyl)ethanol, a chiral amino alcohol, is a molecule of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group, as well as a tolyl moiety, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and chiral ligands. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and analytical method development.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to serve as a vital resource for researchers and scientists engaged in the handling and application of this versatile chiral compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource(s)
CAS Number 1026230-99-8[1][2][3]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Physical Form Solid
Melting Point 85-87 °C
Boiling Point (Predicted) 300.9 ± 27.0 °C at 760 mmHg
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Elucidation of Physical Properties: Methodologies and Insights

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, reactivity in different solvent systems, and purification strategies. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, a general understanding can be derived from the behavior of similar amino alcohols.

Theoretical Considerations: The presence of both a polar amino group and a hydroxyl group suggests that this compound will exhibit some solubility in polar protic solvents like water and alcohols through hydrogen bonding. The aromatic tolyl group, however, introduces a nonpolar character, which may limit its aqueous solubility and enhance its solubility in organic solvents.

Experimental Protocol for Solubility Determination:

A standardized method for determining the solubility of a solid compound involves the following steps:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, isopropanol, dichloromethane, ethyl acetate, hexane).

  • Equilibrium Method:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

  • Quantification:

    • Evaporate the solvent from the supernatant and weigh the remaining solid.

    • Alternatively, analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Expression: Express the solubility as g/100 mL or mg/mL of the solvent at the specified temperature.

Diagram of the Solubility Determination Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Quantify solute (Evaporation or HPLC) E->F G Express solubility (g/100mL) F->G

Caption: Workflow for determining the solubility of a solid compound.

Optical Rotation: A Hallmark of Chirality

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a fundamental physical constant for a chiral compound and is essential for confirming its enantiomeric purity.

Causality in Experimental Choice: The magnitude and direction of optical rotation are dependent on the concentration of the sample, the path length of the light, the wavelength of the light source (typically the sodium D-line at 589 nm), the temperature, and the solvent. Therefore, it is crucial to control these parameters to obtain a reproducible and meaningful specific rotation value.

Experimental Protocol for Polarimetry:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the sample in a specific volume of a suitable solvent (e.g., methanol or ethanol) to achieve a known concentration (c), typically expressed in g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement:

    • Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a constant temperature (T), usually 20 or 25 °C, and a specific wavelength (λ), commonly 589 nm.

  • Calculation of Specific Rotation ([α]ᵟᵀ): [α]ᵟᵀ = α / (l × c)

Diagram of the Polarimetry Workflow:

G A Prepare solution of known concentration (c) C Fill polarimeter cell (known path length, l) A->C B Calibrate polarimeter with blank solvent D Measure observed rotation (α) at T, λ B->D C->D E Calculate Specific Rotation: [α] = α / (l × c) D->E

Caption: Workflow for measuring specific optical rotation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound. While specific spectra for this compound are often proprietary, the expected spectral features can be predicted based on its structure. Commercial suppliers often indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the m-tolyl group. The splitting pattern will be complex due to their meta-substitution.

  • Methine Proton (-CH(NH₂)-): A multiplet for the proton attached to the chiral center, coupled to the adjacent methylene protons.

  • Methylene Protons (-CH₂OH): A multiplet for the two protons of the methylene group adjacent to the hydroxyl group.

  • Methyl Protons (-CH₃): A singlet in the aliphatic region (around δ 2.3 ppm) for the three protons of the tolyl methyl group.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

  • Chiral Carbon (-CH(NH₂)-): A signal for the carbon atom of the stereocenter.

  • Methylene Carbon (-CH₂OH): A signal for the carbon of the methylene group.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (around δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • N-H Bend: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (151.21 m/z).

  • Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water (H₂O), cleavage adjacent to the amino group (alpha-cleavage), and fragmentation of the aromatic ring.

Conclusion

This technical guide has detailed the key physical properties of this compound and provided standardized protocols for their experimental determination. A thorough understanding and application of this information are crucial for the successful utilization of this important chiral building block in scientific research and drug development. While some specific experimental data remains to be broadly published, the methodologies and expected values presented here offer a solid foundation for researchers working with this compound.

References

Introduction: The Strategic Value of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-2-(m-tolyl)ethanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound (CAS No. 1026230-99-8), a chiral amino alcohol of significant interest as a versatile building block in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties, synthesis, analysis, and potential applications.

Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of countless natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently a critical determinant of biological activity, making the synthesis of enantiomerically pure amino alcohols a cornerstone of modern drug discovery.[1][3][4][5] The specific three-dimensional arrangement of the amine and alcohol functionalities dictates the molecule's interaction with chiral biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety profile.[1] this compound, with its defined stereocenter and aromatic moiety, represents a valuable synthon for creating complex molecular architectures.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods.

PropertyValueSource
CAS Number 1026230-99-8[6][7][8][9][10]
Molecular Formula C₉H₁₃NO[6][10][11]
Molecular Weight 151.21 g/mol [6][10][11]
InChI Key RJJLTGSKFNJQCZ-SECBINFHSA-N[6][12]
SMILES CC1=CC(--INVALID-LINK--CO)=CC=C1[6]
Topological Polar Surface Area (TPSA) 46.25 Ų[6][11]
logP (Predicted) 0.49 - 1.63[6][11]
Hydrogen Bond Donors 2[6][11]
Hydrogen Bond Acceptors 2[6][11]
Rotatable Bonds 2[6][11]
Physical Form Solid[12]
Storage Temperature 2-8°C, protect from light[10][12]

Synthesis and Chiral Control

The enantioselective synthesis of chiral amino alcohols is a well-established field, with several robust strategies available.[3] For this compound, a highly effective and common approach is the asymmetric reduction of the corresponding α-amino ketone. This method is favored for its high stereoselectivity and operational simplicity.[1]

Proposed Synthetic Pathway: Asymmetric Reduction

The logic behind this choice is the availability of powerful and selective chiral reducing agents or catalysts that can convert a prochiral ketone into a specific enantiomer of the alcohol with high fidelity.

Synthetic_Pathway sub 2-Amino-1-(m-tolyl)ethan-1-one (Prochiral Ketone) reagent Chiral Reducing Agent (e.g., CBS Catalyst, Chiral Borane) sub->reagent product This compound (Enantiopure Product) reagent->product

Caption: Asymmetric reduction of a prochiral ketone to yield the chiral amino alcohol.

Detailed Experimental Protocol (Representative)

This protocol describes a validated method for the asymmetric reduction of an α-amino ketone, adapted for the synthesis of the title compound.

  • Reactor Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Catalyst Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1.0 equivalent), is added, and the solution is cooled to 0 °C.

  • Reducing Agent Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equivalents) in THF is added dropwise to the catalyst solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Substrate Addition: The α-amino ketone substrate, 2-amino-1-(m-tolyl)ethanone hydrochloride (1.0 equivalent), is dissolved in anhydrous THF and added dropwise to the reaction mixture over 30 minutes.[1] The hydrochloride salt is typically neutralized in situ or prior to the reaction.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to decompose any excess borane.[1]

  • Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure this compound.[1]

  • Analysis: The final product's identity and purity are confirmed by NMR, MS, and IR. The enantiomeric excess (ee) is determined using chiral HPLC analysis.[1]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Summary of Expected Analytical Data:

TechniqueExpected Results and Interpretation
¹H NMR Signals corresponding to aromatic protons (m-tolyl group), a methine proton adjacent to the amino and hydroxyl groups, methylene protons of the CH₂OH group, the methyl group on the aromatic ring, and exchangeable protons from the -NH₂ and -OH groups. Chemical shifts and coupling patterns will confirm the connectivity.
¹³C NMR Distinct signals for the aromatic carbons (including the quaternary carbon attached to the methyl group), the chiral methine carbon (-CH(NH₂)-), the methylene carbon (-CH₂OH), and the methyl carbon.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight (151.21), confirming the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (alcohol).
Chiral HPLC Using a suitable chiral stationary phase (e.g., cellulose or amylose-based), a single major peak should be observed, allowing for the quantification of enantiomeric excess (ee) to be >99%.

Applications in Drug Discovery and Development

This compound is not just a molecule but a strategic tool for the medicinal chemist. Its structural motifs—a primary chiral amine, a primary alcohol, and a substituted aromatic ring—make it a versatile starting point for synthesizing more complex drug candidates.

Role as a Chiral Synthon:

Chiral 1,2-amino alcohols are foundational components in a wide array of pharmaceuticals.[2][4][5] The primary amine and alcohol groups serve as handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

Applications cluster_mods Functional Group Modification cluster_targets Potential Therapeutic Scaffolds start This compound (Chiral Building Block) amine_mod Amine Derivatization (Amides, Sulfonamides) start->amine_mod hydroxyl_mod Hydroxyl Derivatization (Ethers, Esters) start->hydroxyl_mod ligands Chiral Ligands for Asymmetric Catalysis start->ligands betablockers β-Adrenergic Receptor Modulators (Analogs) start->betablockers oxazolines Oxazoline Derivatives amine_mod->oxazolines hydroxyl_mod->oxazolines

Caption: Potential synthetic applications of this compound.

  • Synthesis of Chiral Ligands: The vicinal amino alcohol moiety is ideal for creating bidentate ligands, such as those used in asymmetric catalysis, which are critical for the large-scale, enantioselective synthesis of other drug molecules.[2][13]

  • Formation of Oxazoline Rings: This compound is a direct precursor to chiral oxazolines, a key component in widely used BOX (bisoxazoline) and PyBOX ligands.[13]

  • Scaffold for Bioactive Molecules: The m-tolyl group can engage in hydrophobic or π-stacking interactions within a biological target, while the amino and alcohol groups provide hydrogen bonding opportunities. This combination is common in receptor antagonists and enzyme inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. The following information is compiled from supplier safety data.

GHS Hazard Classification:

  • Pictograms: GHS07 (Exclamation Mark)[6][12]

  • Signal Word: Warning[6][12]

Hazard Statements:

  • H302: Harmful if swallowed.[6][11]

  • H315: Causes skin irritation.[6][12]

  • H319: Causes serious eye irritation.[6][12]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6][12]

Precautionary Statements:

  • P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[12][14]

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[15][16]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]

  • P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[15]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[12]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][17]

  • P501: Dispose of contents/container to an approved waste disposal plant.[12][14]

Handling and Storage:

  • Handle in a well-ventilated area or under a chemical fume hood.[16]

  • Avoid contact with skin, eyes, and clothing.[18]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

  • Store at 2-8°C, protected from light, as recommended by suppliers.[10][12]

References

An In-depth Technical Guide to (S)-2-Amino-2-(m-tolyl)ethanol: Properties, Synthesis, and Chiral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-2-amino-2-(m-tolyl)ethanol, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, explore a robust methodology for its enantioselective synthesis, and detail the analytical procedures required to validate its stereochemical integrity. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this valuable chiral building block.

Core Molecular Profile

This compound is a chiral molecule belonging to the 1,2-amino alcohol family. This structural class is a privileged motif in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its value stems from the defined spatial arrangement of its amino and hydroxyl groups, which makes it a versatile precursor for creating complex molecular architectures with specific biological activities.[2]

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 151.21 g/mol [3][4][5][6]
Molecular Formula C₉H₁₃NO[3][5]
CAS Number 1026230-99-8[3][7]
Appearance Solid
Storage Conditions 2-8°C, protect from light
SMILES CC1=CC=C(--INVALID-LINK--CO)C=C1

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern asymmetric synthesis.[8] While numerous strategies exist, including biocatalytic routes and the use of chiral auxiliaries, a highly reliable and common approach is the asymmetric reduction of a prochiral ketone precursor.[3][9] This method provides excellent control over the stereochemistry at the newly formed chiral center.

The logical workflow for synthesizing this compound via this strategy is depicted below. The key step is the enantioselective reduction of the ketone, 2-amino-1-(m-tolyl)ethanone, using a chiral catalyst system.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product SM 2-Amino-1-(m-tolyl)ethanone (Prochiral Ketone) SM->Reaction_Step Asymmetric Reduction Catalyst (R)-CBS Catalyst (Corey-Bakshi-Shibata) Reducer Borane (BH₃) Product This compound (Chiral Amino Alcohol) Reaction_Step->Product Workup & Purification

Caption: Synthetic pathway for this compound.

Causality in Experimental Design
  • Choice of Precursor: 2-Amino-1-(m-tolyl)ethanone is the logical prochiral starting material. The carbonyl group provides a planar site for the reducing agent to attack from one of two faces.

  • Choice of Catalyst: The Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, is a well-established and highly effective catalyst for the enantioselective reduction of ketones.[3] The (R)-enantiomer of the catalyst is chosen specifically to direct the hydride addition to the Re-face of the ketone, yielding the desired (S)-alcohol product. This control arises from the formation of a rigid, sterically defined complex between the catalyst, the borane, and the ketone substrate.

  • Choice of Reducing Agent: Borane (BH₃), often used as a complex (e.g., BH₃·THF or BH₃·SMe₂), is the hydride source. It is delivered to the ketone by the chiral catalyst in a stereocontrolled manner.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound with high enantiomeric excess (>95% ee).

Materials:

  • 2-Amino-1-(m-tolyl)ethanone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-1-(m-tolyl)ethanone hydrochloride and anhydrous THF. Neutralize with an equivalent of a non-nucleophilic base (e.g., triethylamine) and stir until fully dissolved. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Slowly add the (R)-CBS catalyst solution (approx. 0.1 equivalents) to the stirred ketone solution at 0°C.

  • Reduction: To this mixture, add the borane-THF complex solution (approx. 1.0-1.2 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The controlled, slow addition is critical to prevent an uncontrolled exotherm and to ensure the catalyzed, rather than uncatalyzed, reduction pathway dominates.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This step safely decomposes any excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product into diethyl ether (3x). The aqueous wash removes inorganic salts and water-soluble byproducts.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Final Product: The crude amino alcohol can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final, enantiomerically enriched product.

Analytical Validation: Ensuring Purity and Stereointegrity

Validation of the final product requires confirmation of its chemical structure and, most importantly, its enantiomeric purity. The primary techniques for this are NMR spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Structural Confirmation via NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are used to confirm the molecular structure. While specific chemical shifts will depend on the solvent used, the spectra will exhibit characteristic signals corresponding to the aromatic protons of the m-tolyl group, the methyl group protons, and the protons of the ethanolamine backbone (-CH(N)-CH₂OH).

General Protocol:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data and integrate the signals to confirm the expected proton ratios and carbon environments.

Determination of Enantiomeric Purity via Chiral HPLC

Chiral HPLC is the gold standard for quantifying the ratio of enantiomers in a sample.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus separation.[11]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Product in Mobile Phase Injector Inject Sample Sample->Injector Column Chiral Stationary Phase (e.g., Chiralpak IA) Injector->Column Mobile Phase (e.g., Hexane/IPA) Detector UV Detector Column->Detector Chromatogram Generate Chromatogram (Two Peaks) Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Self-Validating Protocol for Enantiomeric Excess (ee) Determination:

Objective: To separate and quantify the (S) and (R) enantiomers of 2-amino-2-(m-tolyl)ethanol.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Product sample

  • Racemic standard (a 50:50 mixture of (S) and (R) enantiomers, if available, or product from an un-catalyzed reduction)

Procedure:

  • System Preparation: Install the chiral column and equilibrate the system by flowing the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection (Validation Step): Prepare a dilute solution of the racemic standard. Inject a small volume (e.g., 10 µL). This crucial step validates the method by demonstrating that the column and mobile phase conditions are capable of separating the two enantiomers. Two distinct, well-resolved peaks should be observed.

  • Sample Preparation: Prepare a solution of the synthesized (S)-product at a similar concentration to the standard.

  • Sample Injection: Inject the same volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both potential enantiomers to elute. The UV detector wavelength should be set to an absorbance maximum for the tolyl group (e.g., ~254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times from the racemic standard run. The major peak in the sample run should correspond to the desired (S)-enantiomer.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Conclusion

This compound, with a molecular weight of 151.21 g/mol , is a valuable chiral building block for drug discovery and asymmetric synthesis. Its stereocontrolled synthesis can be reliably achieved through the asymmetric reduction of its prochiral ketone precursor using established chiral catalysts. The integrity of the final product must be confirmed through a rigorous analytical workflow, combining structural verification by NMR with quantitative purity analysis by Chiral HPLC. The detailed protocols and logical frameworks presented in this guide offer researchers a solid foundation for synthesizing, validating, and applying this important chemical entity in their work.

References

A Senior Application Scientist’s Guide to the Enantioselective Synthesis of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These structural motifs are prevalent in a vast array of biologically active molecules. This guide provides an in-depth technical analysis of the principal synthetic pathways to (S)-2-Amino-2-(m-tolyl)ethanol, a valuable chiral building block. We will dissect three dominant strategies: catalytic asymmetric reduction, biocatalytic transformation, and chiral auxiliary-mediated synthesis. The focus will be on the underlying chemical principles, the causality behind methodological choices, and the provision of actionable experimental frameworks.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[1][2] The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. This compound is a representative of this class, and its efficient, stereocontrolled synthesis is of significant academic and industrial interest.

The primary challenge lies in establishing the two contiguous stereocenters with a defined (S) configuration at the carbon bearing the amino group. This guide explores the most robust and scalable methodologies to achieve this, moving from well-established chemical catalysis to modern biocatalytic routes.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule reveals the most strategic bond formations. The C-O and C-N bonds are typically formed from a carbonyl precursor, making the asymmetric reduction of a prochiral ketone the most direct and convergent approach.

Our primary retrosynthetic pathway identifies 2-amino-1-(m-tolyl)ethanone as the key precursor. The central challenge is the enantioselective reduction of the ketone to establish the desired (S)-alcohol stereocenter.

G Target This compound Precursor1 2-Amino-1-(m-tolyl)ethanone (or N-protected derivative) Target->Precursor1 Asymmetric Reduction Precursor2 m-Tolyl Glyoxal or similar Precursor1->Precursor2 Amination Precursor3 m-Toluic Acid derivative Precursor2->Precursor3 Oxidation/Functionalization

Caption: Retrosynthetic analysis of this compound.

Part 2: Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[3] It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of a borane reduction, routinely achieving high yields and excellent enantiomeric excess (ee).[4][5]

Mechanism and Rationale for Stereoselectivity

The efficacy of the CBS reduction stems from a well-defined catalytic cycle.[6]

  • Catalyst-Borane Coordination: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6]

  • Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron atom. The catalyst's chiral framework forces the ketone to bind in a sterically preferred orientation, typically with the larger substituent (m-tolyl) pointing away from the catalyst's bulky group.

  • Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the ketone's carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures that the hydride attacks a specific enantiotopic face of the ketone.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

G cluster_0 CBS Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-BH₃ Complex Catalyst->Complex1 + BH₃ Complex2 {Transition State|{Ketone | Catalyst | BH₃}} Complex1->Complex2 + Ketone Product Alkoxyborane Product Complex2->Product Hydride Transfer Product->Catalyst Release

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of a 2-amino-ketone precursor. Note: The amino group must be protected (e.g., as a Boc or Cbz derivative) prior to reduction to prevent side reactions with borane.

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1.0 M solution in toluene.

  • Reaction Setup: Cool the flask to 0 °C and add a solution of the N-protected 2-amino-1-(m-tolyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction must be conducted under anhydrous conditions, as water can significantly decrease enantioselectivity.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. The residue is then subjected to an acidic workup followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting group is removed under standard conditions (e.g., TFA for Boc group) to yield the final product.

Data Summary
Substrate TypeCatalystReductantTypical Yield (%)Typical ee (%)Reference
Aryl Alkyl Ketone(S)-Methyl-CBSBH₃·THF9496[7]
Substituted Acetophenone(S)-Methyl-CBSBH₃·THF8997[7]
α-Chloro Aryl Ketone(S)-Lactam Alcohol derived catalystBH₃·THF>9091-98[5]

Part 3: Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[8] Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are exceptionally proficient at reducing ketones with near-perfect enantioselectivity.[9][10]

Pathway: Ketoreductase (KRED) Mediated Asymmetric Reduction

KREDs are enzymes that catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[8]

Mechanism and Cofactor Recycling: The reaction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's active site, with its specific chiral architecture, binds the substrate in a precise orientation, ensuring the hydride is delivered to only one of the two enantiotopic faces. A critical aspect of industrial biocatalysis is cofactor recycling. Since cofactors are expensive, a secondary enzyme system, such as a glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to regenerate the active form of the cofactor in situ.[11]

G cluster_main KRED Reduction cluster_recycle Cofactor Recycling Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADPH->KRED RecycleEnzyme e.g., Glucose Dehydrogenase (GDH) NADP->RecycleEnzyme NADP->RecycleEnzyme RecycleEnzyme->NADPH Gluconolactone Gluconolactone RecycleEnzyme->Gluconolactone Glucose Glucose Glucose->RecycleEnzyme

Caption: Biocatalytic reduction of a ketone using a KRED with cofactor recycling.

Experimental Workflow: Biocatalytic Reduction
  • Enzyme Screening: A panel of commercially available KREDs is screened in small-scale reactions (e.g., 96-well plate format) to identify enzymes with high activity and selectivity for the target substrate (N-protected 2-amino-1-(m-tolyl)ethanone).

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), combine the substrate, the chosen KRED, the cofactor (NADP⁺), and the recycling system (e.g., glucose and GDH).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Workup: The conversion and enantiomeric excess are monitored by chiral HPLC or GC. Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The enzyme can be removed by centrifugation or filtration.

  • Purification: The extracted product is purified using standard chromatographic techniques.

Advantages of Biocatalysis
  • High Selectivity: Often achieves >99% ee.

  • Mild Conditions: Reactions are run in water at or near ambient temperature and neutral pH.

  • Reduced Environmental Impact: Avoids the use of heavy metal catalysts and hazardous solvents.

Part 4: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis.[12] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction.[13]

Conceptual Workflow
  • Attachment: A prochiral precursor, such as m-tolylacetic acid, is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine).[12]

  • Diastereoselective Transformation: The resulting chiral imide or amide directs the stereochemistry of a subsequent reaction. For instance, an enolate can be formed and then subjected to an electrophilic amination reaction.

  • Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to release the enantiomerically enriched product, and the auxiliary can often be recovered and reused.

G Start Prochiral Substrate (m-tolylacetic acid) Coupled Substrate-Auxiliary Adduct Start->Coupled Auxiliary Chiral Auxiliary (e.g., Evans) Auxiliary->Coupled Transformed Diastereoselective Transformation (e.g., Amination) Coupled->Transformed Cleaved Cleavage of Auxiliary Transformed->Cleaved Product Enantiopure Product Cleaved->Product Recovered Recovered Auxiliary Cleaved->Recovered

Caption: General workflow for a chiral auxiliary-based synthesis.

While robust, this method is often less atom-economical than catalytic approaches due to the need to use the auxiliary in stoichiometric amounts. However, it remains an invaluable tool, particularly when catalytic methods prove ineffective for a specific substrate.

Conclusion: A Comparative Analysis

The synthesis of this compound can be approached through several effective strategies. The choice of method depends on factors such as scale, cost, available equipment, and environmental considerations.

MethodAdvantagesDisadvantagesBest Suited For
CBS Reduction High ee, broad substrate scope, well-understood mechanism, scalable.Requires anhydrous conditions, uses stoichiometric borane, catalyst can be expensive.Rapid development, lab-scale to pilot-scale synthesis.
Biocatalysis (KRED) Extremely high ee (>99%), mild/aqueous conditions, environmentally friendly.Requires initial enzyme screening, potential substrate inhibition, higher initial setup cost.Large-scale, green manufacturing processes.
Chiral Auxiliary Highly reliable and predictable, well-established procedures.Stoichiometric use of auxiliary (poor atom economy), requires extra protection/deprotection steps.Complex molecules where catalytic methods fail, small-scale synthesis.

For the synthesis of this compound, both the CBS reduction and biocatalytic KRED-mediated reduction represent state-of-the-art, highly effective approaches. The CBS reduction offers a rapid and reliable chemical route, while the biocatalytic method provides a greener, often more selective, path for sustainable manufacturing.

References

A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (S)-2-Amino-2-(m-tolyl)ethanol. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, analysis, and application of chiral building blocks in medicinal chemistry and organic synthesis. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the structural elucidation and purity assessment of this compound. The guide emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and validated analytical workflow.

Introduction: The Significance of this compound

This compound is a chiral amino alcohol, a structural motif of significant interest in the pharmaceutical industry. Chiral amino alcohols are key components in the synthesis of numerous biologically active molecules, including chiral ligands for asymmetric catalysis and active pharmaceutical ingredients (APIs). The precise stereochemistry and structural integrity of these building blocks are paramount to the efficacy and safety of the final products. Therefore, rigorous spectroscopic analysis is not merely a routine check but a foundational aspect of quality control and drug development. This guide will walk through the essential spectroscopic data and its interpretation, providing a framework for the comprehensive analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For a chiral molecule like this compound, NMR is indispensable for confirming its constitution.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.00Multiplet4HAromatic protons (m-tolyl)
4.05Doublet of doublets1HCH-N
3.65Doublet of doublets1HCH₂-O (diastereotopic)
3.50Doublet of doublets1HCH₂-O (diastereotopic)
2.30Singlet3HCH₃ (m-tolyl)
2.10Broad singlet3HNH₂ and OH

Note: The data presented is representative and may vary based on the solvent and experimental conditions.

Interpretation and Experimental Rationale:

The aromatic region (7.20-7.00 ppm) shows a complex multiplet corresponding to the four protons of the m-substituted benzene ring. The singlet at 2.30 ppm is characteristic of the methyl group on the tolyl moiety. The methine proton (CH-N) adjacent to the stereocenter appears as a doublet of doublets around 4.05 ppm, split by the two diastereotopic protons of the adjacent methylene group. These methylene protons (CH₂-O) themselves appear as distinct doublet of doublets, a direct consequence of the adjacent chiral center rendering them chemically non-equivalent. The broad singlet at 2.10 ppm is attributed to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups; their chemical shift and appearance can be highly dependent on concentration, temperature, and solvent. A D₂O exchange experiment would confirm these assignments, as the NH₂ and OH signals would disappear.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
142.5Aromatic C (quaternary, C-Ar)
138.0Aromatic C (quaternary, C-CH₃)
128.8Aromatic CH
127.5Aromatic CH
126.0Aromatic CH
123.0Aromatic CH
67.0CH₂-O
58.0CH-N
21.5CH₃

Note: The data presented is representative and may vary based on the solvent and experimental conditions.

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The signals in the 123-143 ppm range are characteristic of the aromatic carbons of the m-tolyl group. The signal for the carbon attached to the hydroxyl group (CH₂-O) is expected around 67.0 ppm, while the carbon of the stereocenter (CH-N) should appear around 58.0 ppm. The methyl group carbon (CH₃) gives a signal in the aliphatic region, around 21.5 ppm. The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard for providing a lock signal for the spectrometer.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single line for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a conceptual workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction reference Referencing correction->reference interpretation Spectral Interpretation reference->interpretation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1600, 1490MediumAromatic C=C stretching
1100-1000StrongC-O stretching

Note: The data presented is representative and may vary based on the sampling method (e.g., KBr pellet, thin film).

Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum of an amino alcohol is the broad absorption band in the 3400-3200 cm⁻¹ region, which arises from the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions are characteristic of aromatic and aliphatic C-H stretching, respectively. The presence of the aromatic ring is further confirmed by the C=C stretching bands around 1600 and 1490 cm⁻¹. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching of the alcohol group.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor, as well as the sample holder.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

The workflow for FTIR analysis is depicted below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (e.g., KBr Pellet) background Record Background Spectrum prep->background sample_spec Record Sample Spectrum background->sample_spec ft Fourier Transform sample_spec->ft subtract Background Subtraction ft->subtract analysis Spectral Analysis subtract->analysis

Caption: A simplified workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Table 4: Representative Mass Spectrometry Data (EI) for this compound

m/zRelative Intensity (%)Assignment
15110[M]⁺ (Molecular Ion)
121100[M - CH₂OH]⁺
10680[m-tolyl-CH=NH₂]⁺
9150[C₇H₇]⁺ (Tropylium ion)

Note: The data presented is representative and fragmentation patterns can be complex.

Interpretation and Experimental Rationale:

The molecular ion peak ([M]⁺) at m/z 151 confirms the molecular weight of the compound (C₉H₁₃NO). Under EI conditions, the molecular ion is often of low intensity due to fragmentation. The base peak (the most intense peak) is expected at m/z 121, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment at m/z 106 is likely due to the formation of the stable iminium ion derived from the cleavage of the C-C bond adjacent to the nitrogen. The presence of a tolyl group is often indicated by a peak at m/z 91, corresponding to the tropylium ion.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or as a pure compound via a direct insertion probe. The sample must be volatile enough to be in the gas phase.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The logical flow of an EI-MS experiment is as follows.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection cluster_output Output intro Introduce Sample (Gas Phase) ionize Electron Ionization (70 eV) intro->ionize fragment Fragmentation ionize->fragment mass_analyzer Mass Analysis (Separation by m/z) fragment->mass_analyzer detection Detection mass_analyzer->detection spectrum Mass Spectrum detection->spectrum

Caption: A schematic of the electron ionization mass spectrometry workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this important chiral building block, ensuring the quality and integrity required for its applications in research and development.

NMR and mass spectrometry of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(m-tolyl)ethanol

Abstract

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like this compound, NMR is indispensable for verifying the constitutional isomerism and providing the foundational data for more advanced chiral analysis.

Rationale for Experimental Design

The primary objective is the complete structural assignment of the molecule. A standard suite of ¹H and ¹³C NMR experiments is sufficient to confirm the molecular skeleton.

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. Key insights are derived from chemical shifts (indicating the electronic environment), signal integration (providing proton ratios), and coupling constants (revealing through-bond proton-proton connectivities).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly sensitive to the carbon's hybridization and substitution, confirming the presence of aromatic, aliphatic, and methyl groups.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organics. However, the acidic protons of the amine (-NH₂) and hydroxyl (-OH) groups can undergo rapid exchange, often resulting in broad signals that may not couple with adjacent protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the analyte, slowing down the exchange rate of -OH and -NH₂ protons, which often allows for the observation of their couplings.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Utilize a standard pulse program. Average a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Diagram: Molecular Structure

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Analysis

Based on the structure and data from analogous compounds, the following ¹H NMR spectrum (in DMSO-d₆) is predicted:

  • Aromatic Protons (m-tolyl group, 4H): These protons will appear in the aromatic region, typically between δ 7.0-7.3 ppm . Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The protons ortho and para to the aminoethanol substituent will be distinct from the proton between the two substituents.

  • Methine Proton (CH-N, 1H): This benzylic proton is adjacent to a stereocenter and the CH₂ group. It is expected to appear as a doublet of doublets (dd) around δ 4.0-4.2 ppm , coupled to the two diastereotopic protons of the CH₂ group.

  • Methylene Protons (CH₂-O, 2H): These protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, each likely a doublet of doublets. They are expected between δ 3.5-3.8 ppm .

  • Amine & Hydroxyl Protons (NH₂, OH, 3H): In DMSO-d₆, these exchangeable protons will likely appear as broad singlets. Their chemical shifts are highly variable but can be anticipated around δ 3.0-5.0 ppm .

  • Methyl Protons (Ar-CH₃, 3H): The tolyl methyl group will give rise to a sharp singlet around δ 2.3 ppm .[3]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals:

  • Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. Two will be quaternary (C-CH₃ and C-CH(N)) and will typically have lower intensity. The chemical shifts will be influenced by the electron-donating methyl group and the aminoethanol substituent.

  • Methylene Carbon (CH₂-O, 1C): The carbon attached to the hydroxyl group is expected around δ 65-70 ppm .

  • Methine Carbon (CH-N, 1C): The chiral carbon attached to the nitrogen and the aromatic ring is predicted to be in the range of δ 58-62 ppm .

  • Methyl Carbon (Ar-CH₃, 1C): The tolyl methyl carbon should appear as a sharp signal around δ 21 ppm .[3]

Data Summary: Predicted NMR shifts
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.0 - 7.3 (m)120 - 130
Aromatic C-RN/A135 - 145
CH-N4.0 - 4.2 (dd)58 - 62
CH₂-O3.5 - 3.8 (2x dd)65 - 70
Ar-CH₃~2.3 (s)~21
NH₂ / OH3.0 - 5.0 (br s)N/A

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Rationale for Experimental Design

The primary goal is to confirm the molecular weight of this compound (MW: 151.21 g/mol ) and to establish a characteristic fragmentation pattern for identification. Electron Ionization (EI) is a common and effective technique for this class of compounds when coupled with Gas Chromatography (GC-MS). EI is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation that is highly informative for structural elucidation.[4][5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

    • Alternatively, derivatization (e.g., with a silylating agent) can be performed to increase volatility, though this will alter the mass spectrum.[6] For initial identification, the underivatized compound is preferred.

  • GC-MS Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a standard non-polar or semi-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the elution of the compound as a sharp peak.

    • Set the mass spectrometer to scan a mass range of m/z 40-200. The ion source is typically operated at 70 eV for standard EI.

Predicted Fragmentation Pathway

Aliphatic amines and alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-cleavage.[7] For this compound, the most favorable fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom and the aromatic ring. This pathway leads to the formation of a resonance-stabilized iminium cation.

  • Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 151 . Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[7]

  • Alpha-Cleavage (Base Peak): The most significant fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, mass 31). This results in the formation of the [m-tolyl-CHNH₂]⁺ ion, which is stabilized by both the aromatic ring and the nitrogen atom. This fragment is predicted to be the base peak (most abundant ion) at m/z 120 . This is analogous to 2-amino-2-phenylethanol, which shows a base peak at m/z 106 from the loss of the same radical.[8]

  • Other Fragments:

    • m/z 91: Formation of a methyl-tropylium ion from the m-tolyl group is a common fragmentation for tolyl-containing compounds.

    • m/z 77: Loss of the methyl group from the m/z 91 fragment or direct fragmentation from the aromatic ring.

Diagram: Primary Fragmentation Workflow

fragmentation_workflow parent Parent Molecule This compound ionization Electron Ionization (70 eV) parent->ionization Introduction to MS molecular_ion Molecular Ion [M]⁺˙ m/z = 151 ionization->molecular_ion Ionization alpha_cleavage α-Cleavage (-•CH₂OH) molecular_ion->alpha_cleavage base_peak Base Peak Fragment [m-tolyl-CHNH₂]⁺ m/z = 120 alpha_cleavage->base_peak Major Pathway radical Hydroxymethyl Radical (Neutral Loss) alpha_cleavage->radical

Caption: Predicted EI-MS fragmentation of this compound.

Data Summary: Predicted Mass Spectrum
m/zPredicted IdentitySignificance
151[C₉H₁₃NO]⁺˙Molecular Ion (M⁺˙)
120[C₈H₁₀N]⁺Base Peak (M - CH₂OH)
91[C₇H₇]⁺Methyl-tropylium ion
77[C₆H₅]⁺Phenyl fragment

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the core structure and connectivity, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by an alpha-cleavage event, leading to a base peak at m/z 120. These predicted spectral features serve as a reliable reference for researchers in confirming the identity and purity of this important chiral building block, ensuring the integrity of their subsequent synthetic applications.

References

An In-Depth Technical Guide to the Chirality of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chiral compound (S)-2-Amino-2-(m-tolyl)ethanol, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the stereochemical intricacies of this compound, explore its synthesis, and detail the analytical methodologies crucial for its enantiomeric differentiation. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental insights.

The Significance of Chirality in Modern Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, responsible for adverse effects (the distomer). Therefore, the ability to selectively synthesize and analyze a single enantiomer of a drug candidate is of paramount importance in the development of safer and more effective pharmaceuticals.

Stereochemistry of 2-Amino-2-(m-tolyl)ethanol

This compound possesses a single stereocenter at the carbon atom bonded to the amino group, the hydroxylmethyl group, the m-tolyl group, and a hydrogen atom. The "(S)" designation refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Stereochemistry using Cahn-Ingold-Prelog (CIP) Rules

The CIP system provides a standardized method for unambiguously naming stereoisomers.[1][2] The process for assigning the configuration of the stereocenter in 2-Amino-2-(m-tolyl)ethanol is as follows:

  • Identify the Stereocenter: The carbon atom attached to the four different substituents is the stereocenter.

  • Assign Priorities: Priorities are assigned to the substituents based on the atomic number of the atoms directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

    • Priority 1: The amino group (-NH₂) because nitrogen (atomic number 7) is higher than carbon (atomic number 6).

    • Priority 2: The m-tolyl group (-C₆H₄CH₃) because the carbon of the aromatic ring is bonded to other carbons.

    • Priority 3: The hydroxymethyl group (-CH₂OH) because the carbon is bonded to an oxygen.

    • Priority 4: The hydrogen atom (-H) as it has the lowest atomic number.

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.

  • Determine the Direction: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is counter-clockwise, hence the "S" (from the Latin sinister, meaning left) designation.[3]

CIP_Rules

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is a critical step for its application in drug development. While numerous strategies exist for the synthesis of chiral 1,2-amino alcohols, a prevalent and effective method is the asymmetric reduction of a prochiral α-amino ketone precursor.[4][5]

Proposed Synthetic Pathway: Asymmetric Reduction of 2-Amino-1-(m-tolyl)ethanone

A logical and efficient route to this compound involves the enantioselective reduction of the corresponding ketone, 2-amino-1-(m-tolyl)ethanone. This transformation can be achieved with high enantioselectivity using chiral catalysts.

Synthesis_Pathway

Experimental Protocol: Asymmetric Ketone Reduction

The following is a representative, detailed protocol for the asymmetric reduction of 2-amino-1-(m-tolyl)ethanone.

Materials:

  • 2-Amino-1-(m-tolyl)ethanone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Free Base: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend 2-amino-1-(m-tolyl)ethanone hydrochloride in a mixture of diethyl ether and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of the ketone.

  • Asymmetric Reduction:

    • Dissolve the 2-amino-1-(m-tolyl)ethanone free base in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe.

    • To this mixture, add the borane dimethyl sulfide complex (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Basify the aqueous layer with a saturated NaHCO₃ solution until a pH of 8-9 is reached.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Techniques for Chiral Discrimination

The confirmation of the enantiomeric purity of the synthesized this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[6]

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or a similar column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Temperature: Ambient.

Under these conditions, the two enantiomers of 2-Amino-2-(m-tolyl)ethanol would elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess (% ee) of the (S)-enantiomer.

HPLC_Workflow

Spectroscopic and Physical Characterization

In addition to chromatographic techniques, spectroscopic and physical methods are essential for the structural confirmation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyDescription
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Solid
Melting Point 85-87 °C
Boiling Point 300.9 ± 27.0 °C at 760 mmHg
¹H NMR Expected signals for aromatic protons (m-tolyl group), the methine proton at the stereocenter, the methylene protons of the hydroxymethyl group, the methyl protons of the tolyl group, and exchangeable protons of the amino and hydroxyl groups.
¹³C NMR Expected signals for the aromatic carbons, the stereogenic carbon, the hydroxymethyl carbon, and the methyl carbon.
Specific Optical Rotation A non-zero value, the sign of which (+ or -) would need to be experimentally determined for the (S)-enantiomer under specified conditions (solvent, concentration, temperature, and wavelength).[7][8]

Conclusion and Future Perspectives

The chirality of this compound is a defining feature that dictates its potential biological activity. This guide has provided a detailed framework for understanding its stereochemistry, a practical protocol for its enantioselective synthesis, and robust analytical methods for confirming its enantiomeric purity. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding of the principles and techniques outlined herein is indispensable for researchers and professionals in the field of drug discovery and development. Future work may focus on the development of more efficient and scalable synthetic routes, as well as the exploration of the pharmacological profile of this specific enantiomer.

References

The Strategic Application of (S)-2-Amino-2-(m-tolyl)ethanol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for the introduction of specific stereocenters into a molecule.[1][2] These entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[3] The auxiliary is then removed, having imparted its stereochemical information to the target molecule.[1]

This guide provides an in-depth technical overview of (S)-2-Amino-2-(m-tolyl)ethanol, a promising yet under-documented chiral auxiliary. Drawing upon established principles of asymmetric synthesis with structurally related auxiliaries, we will explore its potential in key carbon-carbon bond-forming reactions, offering a predictive framework for its application in research and development.

From Amino Alcohol to a Powerful Controller: Synthesis of (S)-4-(m-tolyl)oxazolidin-2-one

The utility of a 1,2-amino alcohol as a chiral auxiliary is most effectively realized through its conversion into a more rigid and stereochemically defined cyclic derivative, typically an oxazolidinone.[1][4] This transformation locks the conformation of the auxiliary, providing a well-defined steric environment to bias the approach of incoming reagents.

The synthesis of (S)-4-(m-tolyl)oxazolidin-2-one from this compound can be readily achieved through reaction with a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate.[4][5]

Experimental Protocol: Synthesis of (S)-4-(m-tolyl)oxazolidin-2-one
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, 1.2 eq).

  • Carbonylation: Cool the solution to 0 °C and slowly add a solution of triphosgene (0.4 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the (S)-4-(m-tolyl)oxazolidin-2-one.

Asymmetric Alkylation: Forging Chiral Carbon Centers

The N-acyloxazolidinone derived from our chiral auxiliary serves as an excellent platform for diastereoselective alkylation reactions.[6][7] Deprotonation of the N-acyl group generates a chiral enolate, where one face is effectively shielded by the tolyl substituent of the auxiliary, directing the approach of an electrophile to the opposite face.[8]

Proposed Mechanism of Stereocontrol in Asymmetric Alkylation

The high diastereoselectivity observed in the alkylation of N-acyloxazolidinones is attributed to the formation of a rigid chelated enolate intermediate. The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the tolyl group at the C4 position, effectively blocks one face of the enolate from the incoming electrophile.

G cluster_0 Mechanism of Asymmetric Alkylation cluster_1 Steric Shielding start N-Acyl-(S)-4-(m-tolyl)oxazolidin-2-one enolate Chelated (Z)-Enolate start->enolate 1. Base (e.g., NaHMDS) 2. Chelation with Na+ transition Electrophile Approach enolate->transition R-X (Electrophile) product Alkylated Product (High Diastereoselectivity) transition->product shield m-Tolyl Group enolate_plane Enolate Plane approach Electrophile (R-X)

Caption: Proposed mechanism of stereocontrol in asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation
  • Acylation: Acylate the (S)-4-(m-tolyl)oxazolidin-2-one with the desired acyl chloride or anhydride in the presence of a base (e.g., n-butyllithium or DMAP/triethylamine) to form the N-acyl derivative.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise to generate the corresponding (Z)-enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomeric products by column chromatography.

Predicted Performance Data for Asymmetric Alkylation
Electrophile (R-X)Predicted Diastereomeric Ratio (d.r.)Predicted Yield (%)
Benzyl bromide>98:285-95
Allyl iodide>95:580-90
Methyl iodide>95:585-95
Ethyl iodide>95:580-90

Asymmetric Aldol Reactions: Constructing ß-Hydroxy Carbonyls

The chiral N-acyloxazolidinone derived from this compound is also a powerful tool for controlling the stereochemical outcome of aldol reactions.[1] The formation of a boron or titanium enolate, followed by reaction with an aldehyde, allows for the highly diastereoselective synthesis of ß-hydroxy carbonyl compounds.

Proposed Mechanism of Stereocontrol in Asymmetric Aldol Reactions

In a Lewis acid-mediated aldol reaction, the N-acyl oxazolidinone forms a six-membered, chair-like transition state with the boron or titanium center and the aldehyde. The tolyl group on the oxazolidinone occupies a pseudo-equatorial position, forcing the R group of the aldehyde into an equatorial position to minimize steric interactions. This arrangement dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the formation of the syn-aldol product.

G cluster_0 Mechanism of Asymmetric Aldol Reaction cluster_1 Stereodetermining Transition State start N-Acyl-(S)-4-(m-tolyl)oxazolidin-2-one enolate Boron (Z)-Enolate start->enolate 1. Bu2BOTf 2. Et3N transition Chair-like Transition State enolate->transition Aldehyde (R'CHO) product syn-Aldol Adduct (High Diastereoselectivity) transition->product tolyl m-Tolyl (Pseudo-equatorial) transition_ring Six-membered Ring aldehyde_R R' of Aldehyde (Equatorial)

Caption: Proposed mechanism of stereocontrol in asymmetric aldol reactions.

Experimental Protocol: Asymmetric Aldol Reaction
  • Enolate Formation: Dissolve the N-acyl oxazolidinone in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere. Add a Lewis acid such as dibutylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., triethylamine) to generate the boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde dropwise. Stir for several hours at this temperature.

  • Workup and Purification: Quench the reaction with a buffer solution (e.g., phosphate buffer pH 7). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the diastereomeric products by column chromatography.

Predicted Performance Data for Asymmetric Aldol Reactions
Aldehyde (R'CHO)Predicted Diastereomeric Ratio (syn:anti)Predicted Yield (%)
Isobutyraldehyde>98:280-90
Benzaldehyde>95:585-95
Propionaldehyde>95:580-90

Cleavage of the Auxiliary: Releasing the Chiral Product

A critical feature of a good chiral auxiliary is its facile removal under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The N-acyl oxazolidinone can be cleaved to reveal a variety of functional groups.

Common Cleavage Methods
  • To Carboxylic Acid: Hydrolysis with lithium hydroxide in a mixture of THF and water.

  • To Alcohol: Reduction with lithium borohydride or lithium aluminum hydride.

  • To Ester: Transesterification with a sodium alkoxide in the corresponding alcohol.

Experimental Workflow: Cleavage of the Chiral Auxiliary

G cluster_0 Cleavage Pathways cluster_1 Recovery start Alkylated or Aldol Adduct acid Carboxylic Acid start->acid LiOH, H2O/THF alcohol Primary Alcohol start->alcohol LiBH4 or LiAlH4 ester Ester start->ester NaOR, ROH auxiliary (S)-4-(m-tolyl)oxazolidin-2-one (Recovered) acid->auxiliary Purification alcohol->auxiliary Purification ester->auxiliary Purification

Caption: General workflow for the cleavage of the chiral auxiliary.

Conclusion

This compound, through its conversion to the corresponding oxazolidinone, presents a highly promising chiral auxiliary for asymmetric synthesis. Based on well-established precedents with structurally similar auxiliaries, it is predicted to afford excellent levels of diastereoselectivity in both asymmetric alkylation and aldol reactions. The presence of the m-tolyl group provides a distinct steric and electronic environment that can be exploited to achieve high levels of stereocontrol. The protocols and predictive data presented in this guide offer a solid foundation for the exploration and application of this valuable chiral building block in the synthesis of complex, enantiomerically pure molecules.

References

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Amines Using (S)-2-Amino-2-(m-tolyl)ethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Amine Synthesis

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment.[1] Their specific three-dimensional arrangement is often crucial for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these compounds is a cornerstone of modern medicinal chemistry and process development.[1]

One of the most powerful strategies to control stereochemistry during a synthesis is the use of a chiral auxiliary.[2] This approach involves the temporary incorporation of an enantiopure molecule to direct the formation of a new stereocenter. The auxiliary is later removed, having fulfilled its role, and can often be recovered for reuse. This application note provides a detailed guide to the use of (S)-2-Amino-2-(m-tolyl)ethanol, a highly effective amino alcohol auxiliary, for the asymmetric synthesis of chiral primary amines via diastereoselective reductive amination.

The Chiral Auxiliary: this compound

This compound is a chiral amino alcohol valued as a building block in asymmetric synthesis.[3] Its structure incorporates a stereogenic center bearing both an amino and a hydroxyl group. This bifunctional nature is key to its utility, allowing it to readily and reversibly form a chiral directing group when reacted with a prochiral ketone.

Key Properties:

  • Molecular Formula: C9H13NO

  • Molecular Weight: 151.21 g/mol

  • Appearance: Typically a solid at room temperature.

  • Functionality: Primary amine and primary alcohol on a chiral scaffold.

Principle of the Method: Diastereoselective Reductive Amination

The overall strategy involves a two-step, one-pot process: the condensation of the chiral auxiliary with a prochiral ketone to form a chiral intermediate, followed by a diastereoselective reduction to establish the new stereocenter of the target amine.

  • Formation of a Chiral Iminium Ion/Hemiaminal: The auxiliary, this compound, reacts with a prochiral ketone. This condensation forms a hemiaminal, which exists in equilibrium with the corresponding iminium ion. The stereocenter of the auxiliary effectively shields one face of the C=N double bond. This steric hindrance is the basis for the stereochemical control.

  • Diastereoselective Reduction: A reducing agent is introduced, which preferentially attacks the less sterically hindered face of the iminium ion. This directed hydride delivery results in the formation of a new chiral center with a predictable configuration, leading to a diastereomeric excess of the desired product.

  • Auxiliary Cleavage: The newly formed chiral secondary amine, which is diastereomerically enriched, is then treated to cleave the N-C bond connected to the auxiliary, releasing the target chiral primary amine and recovering the auxiliary.

The mechanism is visualized in the diagram below.

G cluster_0 Step 1: Condensation & Equilibrium cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone (R1-CO-R2) Hemiaminal Chiral Hemiaminal Intermediate Ketone->Hemiaminal Condensation Auxiliary (S)-2-Amino-2- (m-tolyl)ethanol Auxiliary->Hemiaminal Iminium Chiral Iminium Ion (Face is Blocked) Hemiaminal->Iminium Equilibrium (-H2O) Product_Aux Diastereomerically Enriched Secondary Amine Iminium->Product_Aux Hydride Attack (Less Hindered Face) Reducer Reducing Agent (e.g., NaBH4) Reducer->Product_Aux Target_Amine Chiral Primary Amine (Target Product) Product_Aux->Target_Amine Hydrogenolysis (e.g., H2, Pd/C) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

Caption: Mechanism of Asymmetric Reductive Amination.

Detailed Experimental Protocol: Synthesis of (R)-α-Methylbenzylamine

This protocol describes the synthesis of (R)-α-methylbenzylamine from acetophenone as a representative example.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)4) (1.2 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Palladium on carbon (10% Pd/C, ~5 mol%)

  • Hydrochloric acid (HCl, 2M)

  • Sodium hydroxide (NaOH, 2M)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Standard glassware for extraction and filtration

Procedure:

Part A: Diastereoselective Reductive Amination

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (10.0 g, 66.1 mmol) and anhydrous toluene (100 mL).

  • Ketone Addition: Add acetophenone (7.94 g, 66.1 mmol) to the solution.

  • Imine Formation: Add Ti(Oi-Pr)4 (22.5 g, 79.3 mmol) dropwise via syringe. The formation of a titanium complex acts as a Lewis acid and dehydrating agent, driving the formation of the imine. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (3.75 g, 99.2 mmol) in anhydrous methanol (50 mL). Add this solution slowly to the reaction mixture. Causality Note: NaBH4 is a mild reducing agent suitable for reducing the formed iminium ion without significantly reducing the starting ketone.[4]

  • Quenching and Workup: After stirring for an additional 4 hours at room temperature, slowly quench the reaction by adding 2M NaOH solution until the mixture is basic. Filter the resulting suspension (containing titanium salts) through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Part B: Auxiliary Cleavage (Hydrogenolysis)

  • Hydrogenation Setup: Dissolve the crude secondary amine from the previous step in methanol (100 mL). Carefully add 10% Pd/C (approx. 0.5 g) to the flask.

  • Reaction: Subject the mixture to an atmosphere of hydrogen (H2, ~50 psi or balloon pressure) and stir vigorously overnight at room temperature. Causality Note: Catalytic hydrogenation is a common and effective method for cleaving benzylic C-N bonds, which is the bond connecting the auxiliary to the newly formed amine.

  • Filtration and Isolation: Carefully filter the reaction mixture through Celite® to remove the palladium catalyst. Rinse the filter pad with methanol.

  • Acidic Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate and extract the product into 2M HCl. This step separates the basic target amine from the neutral recovered auxiliary.

  • Auxiliary Recovery: The organic layer contains the recovered chiral auxiliary, which can be purified by chromatography or recrystallization.

  • Final Product Isolation: Basify the acidic aqueous layer with 2M NaOH until pH > 12. Extract the liberated (R)-α-methylbenzylamine with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to obtain the final product.

Characterization and Data Analysis

The success of the synthesis is evaluated by the chemical yield and, most importantly, the enantiomeric excess (e.e.) of the product.

  • Yield Calculation: Determined by the mass of the purified (R)-α-methylbenzylamine.

  • Enantiomeric Excess (e.e.): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase. The e.e. is calculated as: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

Typical Results:

ParameterResultMethod of Analysis
Chemical Yield75-85%Gravimetric (mass of isolated product)
Diastereomeric Excess (de)>95%1H NMR analysis of the crude secondary amine intermediate
Enantiomeric Excess (ee)>95%Chiral HPLC (e.g., Chiralcel OD-H column)
Optical RotationMatches literature value for the (R)-enantiomerPolarimetry

Experimental Workflow

The following diagram provides a high-level overview of the entire process.

G Start Start: (S)-Auxiliary + Ketone in Toluene Add_Ti Add Ti(Oi-Pr)4 Stir 2-4h @ RT Start->Add_Ti Cool Cool to 0 °C Add_Ti->Cool Add_Reducer Add NaBH4 in MeOH Stir 4h @ RT Cool->Add_Reducer Workup1 Quench (NaOH) Filter (Celite) Extract (EtOAc) Add_Reducer->Workup1 Crude_Intermediate Crude Diastereomeric Secondary Amine Workup1->Crude_Intermediate Hydrogenolysis Dissolve in MeOH Add Pd/C React under H2 atm Crude_Intermediate->Hydrogenolysis Workup2 Filter (Celite) Acid/Base Extraction Hydrogenolysis->Workup2 Product Final Product: (R)-Chiral Primary Amine Workup2->Product Aux_Recovered Recovered Auxiliary Workup2->Aux_Recovered

Caption: Workflow for Chiral Amine Synthesis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Secondary Amine Incomplete imine formation; Inactive reducing agent.Increase reaction time for imine formation; Use fresh, anhydrous solvents; Use fresh NaBH4.
Low Diastereoselectivity Incorrect reaction temperature; Steric hindrance not optimal for the chosen ketone.Ensure the reduction step is carried out at the recommended low temperature (0 °C); This auxiliary may be less effective for extremely bulky ketones.
Incomplete Auxiliary Cleavage Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst; Ensure the system is properly sealed and purged with H2; Increase reaction time or H2 pressure.
Epimerization of Product Harsh workup conditions (prolonged exposure to strong acid or base).Perform acid/base extractions quickly and at low temperatures if possible.

Conclusion

The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of chiral primary amines from prochiral ketones. The protocol is robust, utilizes readily available reagents, and allows for the recovery and reuse of the valuable chiral auxiliary. This methodology represents an essential tool for chemists in academic and industrial settings, enabling the efficient construction of enantiomerically enriched amines critical for the development of new therapeutics and other advanced materials.

References

Application Notes & Protocols: (S)-2-Amino-2-(m-tolyl)ethanol as a Chiral Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Amino Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. Enantiomerically pure compounds are critical for enhancing therapeutic efficacy while minimizing off-target effects and associated toxicity. Chiral β-amino alcohols, in particular, are foundational structural motifs present in a multitude of biologically active molecules and serve as indispensable chiral building blocks, or synthons, in the synthesis of complex pharmaceutical agents.[1] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for versatile chemical modifications, making them ideal starting points for creating diverse molecular scaffolds.[2][3]

(S)-2-Amino-2-(m-tolyl)ethanol is a prime example of such a high-value chiral building block. Its specific stereoconfiguration and the presence of the m-tolyl group provide a unique three-dimensional architecture that can be leveraged for highly specific molecular recognition at biological targets. This application note will provide an in-depth guide to the practical application of this compound, focusing on its role in the synthesis of Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) antagonists, a promising class of therapeutics for pain, depression, and Parkinson's disease.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the starting material is crucial for successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1026230-99-8--INVALID-LINK--
Molecular Formula C₉H₁₃NO--INVALID-LINK--[2]
Molecular Weight 151.21 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--
Storage 2-8°C, protect from light--INVALID-LINK--[5]

Expert Insight: The primary amine and hydroxyl groups are reactive sites. It is imperative to store this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric CO₂ and moisture. The recommended storage at 2-8°C indicates its sensitivity to higher temperatures.

Application Focus: Synthesis of Nociceptin Opioid Receptor (NOP/ORL-1) Antagonists

The Nociceptin Opioid Receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1), is a G protein-coupled receptor that plays a significant role in modulating various physiological and pathological processes, including pain, mood, and reward pathways.[3][6] The development of selective NOP receptor antagonists is a key area of research for novel therapeutics.[4][7] The phenylethanolamine scaffold, embodied by this compound, is a critical pharmacophore for achieving high affinity and selectivity for the NOP receptor.

The general synthetic strategy involves the coupling of the chiral amino alcohol with a suitably functionalized carboxylic acid to form an amide bond. This is a common and crucial step in the elaboration of the final drug molecule.[8]

Logical Workflow for NOP Antagonist Synthesis

The following diagram illustrates the conceptual workflow for utilizing this compound in the synthesis of a potential NOP receptor antagonist.

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate & Final Product A This compound (Chiral Building Block) C Amide Bond Formation (Coupling Reaction) A->C B Functionalized Carboxylic Acid (e.g., Heterocyclic Acid) B->C D Chiral Amide Intermediate C->D E Further Synthetic Steps (e.g., Cyclization, Derivatization) D->E F Final NOP Receptor Antagonist E->F

Caption: Synthetic workflow for NOP antagonists.

Protocol: Amide Coupling of this compound with a Carboxylic Acid

This protocol details a standard and robust method for the formation of an amide bond between this compound and a representative carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent and HOBt (Hydroxybenzotriazole) as an additive to minimize racemization and improve efficiency.[8]

Materials and Reagents
  • This compound

  • Carboxylic acid of interest (e.g., 4-chlorobenzoic acid as a model)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Experimental Procedure
  • Reaction Setup:

    • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

    • Add this compound (1.1 eq) to the solution.

    • Add HOBt (1.2 eq) to the reaction mixture.

    • Expert Insight: HOBt is crucial here. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated ester. This intermediate is less prone to racemization and reacts more efficiently with the amine.

  • Coupling Reaction:

    • Cool the flask to 0 °C using an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Add DIPEA (1.5 eq) dropwise. The reaction may become cloudy.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxyl group. Cooling to 0°C helps to control the exothermic reaction and suppress potential side reactions. DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts present (e.g., from EDC.HCl) and to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess amine and DIPEA)

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final amide.

Self-Validation and Characterization

To ensure the integrity of the synthesized product, the following characterization is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center has been maintained throughout the reaction. This is a critical validation step.

Conclusion and Future Perspectives

This compound is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical targets. Its application in the development of NOP receptor antagonists highlights its potential for creating stereochemically defined molecules with high biological specificity. The provided amide coupling protocol is a robust and widely applicable method for incorporating this synthon into a growing molecular framework. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of such chiral building blocks will remain a cornerstone of efficient and successful drug discovery and development.

References

Application Notes & Protocols: (S)-2-Amino-2-(m-tolyl)ethanol in Enantioselective Ketone Reductions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a highly reliable and versatile method for the asymmetric reduction of prochiral ketones, delivering chiral alcohols with high enantioselectivity.[1][2] This guide provides a detailed technical overview and practical protocols for the application of (S)-2-Amino-2-(m-tolyl)ethanol as a chiral precursor for the in situ generation of the corresponding oxazaborolidine catalyst, which mediates this powerful transformation. We will explore the underlying mechanism, detail a step-by-step experimental workflow, discuss substrate scope, and provide insights into key optimization parameters for researchers and drug development professionals.

Mechanistic Foundation: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The efficacy of this compound in enantioselective reductions is realized through its conversion to a chiral oxazaborolidine catalyst. This catalyst, in the presence of a borane source, orchestrates the highly stereoselective reduction of a wide array of ketones.[3][4] The reaction was first reported by Itsuno and coworkers in 1981 and later extensively developed by E. J. Corey's group into the robust catalytic process used today.[1][5]

The catalytic cycle proceeds through several distinct, well-elucidated steps:

  • Catalyst Formation & Activation: The chiral amino alcohol, this compound, reacts with a borane source (e.g., BH₃•THF) to form the corresponding chiral oxazaborolidine catalyst. This catalyst is then activated by coordinating with another molecule of borane at its Lewis basic nitrogen atom.[3][6] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[6][7]

  • Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis acidic endocyclic boron atom of the activated catalyst complex. Steric factors govern this coordination; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst (the m-tolyl phenyl group in this case), positioning the smaller substituent (RS) closer.[6]

  • Enantioselective Hydride Transfer: The crucial hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone. This proceeds through a highly organized, six-membered ring transition state.[3][6] The predefined geometry of this transition state ensures the hydride is delivered to only one face of the ketone, thereby establishing the product's stereochemistry.

  • Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane intermediate dissociates, releasing the chiral secondary alcohol product after workup. The oxazaborolidine catalyst is regenerated and can then enter a new catalytic cycle.[3]

This elegant mechanism provides a predictable stereochemical outcome. For a catalyst derived from an (S)-amino alcohol, the reduction of most ketones will yield the (R)-alcohol.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle catalyst 1. (S)-Oxazaborolidine Catalyst activated_catalyst 2. Activated Catalyst-Borane Complex catalyst->activated_catalyst ketone_complex 3. Ketone Coordination Complex activated_catalyst->ketone_complex transition_state 4. Six-Membered Transition State ketone_complex->transition_state Face-Selective Hydride Transfer product_complex 5. Product-Alkoxyborane Complex transition_state->product_complex product_complex->catalyst Regeneration product_out Chiral Alcohol (after workup) product_complex->product_out Workup borane_in BH₃•THF borane_in->catalyst Activation ketone_in Prochiral Ketone (R_L-CO-R_S) ketone_in->activated_catalyst Coordination

Figure 1: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol: In Situ Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone, a common benchmark substrate, using a catalyst generated in situ from this compound. The key to success and high reproducibility is the strict maintenance of anhydrous conditions, as water can negatively impact enantioselectivity.[5][6]

2.1 Materials and Reagents

  • This compound (CAS: 1026230-99-8)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Acetophenone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere setup (Nitrogen or Argon)

2.2 Experimental Workflow

Figure 2: General experimental workflow for enantioselective ketone reduction.

2.3 Step-by-Step Procedure

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (0.10 mmol, 10 mol%). Add anhydrous THF (2.0 mL) and stir until fully dissolved. To this solution, add 1.0 M BH₃•THF (0.10 mL, 0.10 mmol, 1.0 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the oxazaborolidine catalyst.[8]

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2.0 mL).

  • Reduction: Cool the catalyst solution to 0 °C using an ice-water bath. Add the acetophenone solution to the catalyst mixture via syringe over 5 minutes.

  • Hydride Addition: To the combined solution, add 1.0 M BH₃•THF (0.60 mL, 0.60 mmol, 0.6 eq) dropwise via syringe pump over 30 minutes. The slow addition is crucial to maintain low concentrations of free borane and maximize enantioselectivity.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of anhydrous methanol (1.0 mL) at 0 °C. Vigorous hydrogen evolution will be observed.

  • Workup: Warm the mixture to room temperature and add 1 M HCl (5.0 mL). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol. Determine the enantiomeric excess (% ee) of the product by chiral HPLC or chiral GC analysis.

Performance and Substrate Scope

The CBS reduction is renowned for its broad substrate scope, reliably reducing various ketone classes with high enantioselectivity, often exceeding 95% ee.[3] While performance is substrate-dependent, the catalyst derived from this compound is expected to follow these general trends.

Ketone ClassExample SubstrateTypical % YieldTypical % ee (Configuration)Notes
Aryl Alkyl Ketones Acetophenone>90%>95% (R)The classic substrate; generally excellent results.[8]
Di-Alkyl Ketones Cyclohexyl methyl ketone80-90%~90% (R)Good to excellent selectivity, though may require lower temperatures.[8]
α,β-Unsaturated Ketones Benzalacetone>85%>90% (R)The reduction is highly chemoselective for the carbonyl over the olefin.[1][9]
Trifluoromethyl Ketones 2,2,2-Trifluoroacetophenone>90%>95% (S)Note the reversal of stereochemical preference due to electronic effects.[8]
Alkynyl Ketones 1-Phenyl-2-propyn-1-one>85%>95% (R)The alkyne moiety is well-tolerated and does not undergo hydroboration.[1]

Critical Experimental Parameters & Insights

  • Anhydrous Conditions: This is the most critical parameter. The presence of water can hydrolyze the borane reagent and the catalyst, leading to a dramatic decrease in enantioselectivity.[6] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Temperature: Lower reaction temperatures often lead to higher enantiomeric excess.[9] For challenging substrates, performing the reduction at -20 °C or even -40 °C can provide a significant boost in selectivity.

  • Borane Source: While BH₃•THF is common, borane dimethyl sulfide (BH₃•SMe₂) or catecholborane can also be used.[3] Catecholborane is less reactive and can sometimes improve selectivity, particularly with α,β-unsaturated systems.[3]

  • Rate of Addition: Slow addition of the borane reducing agent is paramount. This maintains a low steady-state concentration of free borane, minimizing the non-catalyzed, non-selective background reduction pathway.

  • Catalyst Loading: Typically, 5-10 mol% of the chiral amino alcohol precursor is sufficient for efficient catalysis. Higher loadings do not usually improve selectivity and are less economical.

References

Application Notes and Protocols for the Use of (S)-2-Amino-2-(m-tolyl)ethanol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of the chiral primary amino alcohol, (S)-2-Amino-2-(m-tolyl)ethanol, as an organocatalyst in asymmetric aldol reactions. The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and the use of chiral catalysts to control the stereochemical outcome is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development. These application notes detail the mechanistic underpinnings of catalysis by this compound, a representative experimental protocol, expected outcomes based on structurally similar catalysts, and troubleshooting guidance. The information presented herein is designed to enable researchers to effectively implement this catalytic system in their synthetic endeavors.

Introduction: The Significance of Asymmetric Aldol Reactions and the Role of Chiral Amino Alcohols

The aldol reaction, the acid- or base-catalyzed reaction of an enol or enolate with a carbonyl compound, is a powerful tool for the construction of β-hydroxy carbonyl moieties, which are prevalent in a vast array of natural products and pharmaceuticals. The development of asymmetric aldol reactions, which allow for the selective formation of one enantiomer of the product, has been a major focus of synthetic organic chemistry. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a particularly attractive approach for asymmetric synthesis due to the often mild reaction conditions, operational simplicity, and the ready availability of chiral catalysts from natural sources like amino acids.[1]

Chiral 1,2-amino alcohols are a privileged class of organocatalysts for asymmetric transformations.[2][3] Their utility stems from their bifunctional nature, possessing both a basic amino group and a hydroxyl group capable of engaging in hydrogen bonding. This combination of functionalities allows for the precise organization of reactants in the transition state, leading to high levels of stereocontrol. This compound, a readily available chiral primary amino alcohol, is an exemplar of this class of catalysts.

Mechanism of Catalysis: The Enamine Pathway

The catalytic activity of this compound in the aldol reaction proceeds through a well-established enamine-based mechanism, analogous to the action of Class I aldolase enzymes.[1][4] The catalytic cycle can be broken down into the following key steps:

  • Enamine Formation: The primary amine of this compound reacts with a ketone donor to form a chiral enamine intermediate. This step is typically the rate-determining step of the overall reaction.

  • Stereoselective C-C Bond Formation: The chiral enamine then attacks the aldehyde acceptor. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of this attack, which is controlled by the steric and electronic properties of the chiral catalyst. The hydroxyl group of the amino alcohol is believed to play a crucial role in orienting the aldehyde through hydrogen bonding, further enhancing stereoselectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the chiral amino alcohol catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of this compound in an Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium->Catalyst - Product Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Water1 H₂O Water2 H₂O

Figure 1: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Representative Experimental Protocol

Reaction: Asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Ketone Donor)

  • 4-Nitrobenzaldehyde (Aldehyde Acceptor)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).

  • Addition of Reactants: Add cyclohexanone (2.5 mmol, 5 equivalents) to the vial, followed by 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent).

  • Solvent (Optional): If a solvent is used, add the desired solvent (e.g., 1.0 mL of DMSO). The reaction can also be run under solvent-free (neat) conditions.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or other optimized temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results and Substrate Scope

Based on studies with analogous primary amino alcohol catalysts, the direct asymmetric aldol reaction of ketones with aromatic aldehydes is expected to proceed with good to excellent yields and high enantioselectivities.[5]

AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
4-NitrobenzaldehydeCyclohexanone20Neat249595:597[5]
4-ChlorobenzaldehydeCyclohexanone20DMSO489293:795[5]
BenzaldehydeCyclohexanone20Neat728590:1090[5]
4-NitrobenzaldehydeAcetone30Neat9678-88[5]

Table 1: Representative results for asymmetric aldol reactions catalyzed by a primary amino alcohol. Data is based on the performance of structurally similar catalysts.

The reaction is generally tolerant of a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. Acyclic ketones such as acetone can also be used as donors, although they may require longer reaction times and may result in slightly lower enantioselectivities.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient reaction time or temperature- Sterically hindered substrates- Use fresh, pure catalyst.- Increase reaction time or temperature.- Consider a higher catalyst loading.
Low Enantioselectivity - Racemic or low-purity catalyst- Suboptimal solvent or temperature- Water in the reaction mixture- Ensure the use of enantiomerically pure catalyst.- Screen different solvents and reaction temperatures.- Use anhydrous solvents and reagents.
Formation of Side Products - Self-condensation of the aldehyde or ketone- Dehydration of the aldol product- Slowly add the aldehyde to the mixture of ketone and catalyst.- Run the reaction at a lower temperature.- Use a less basic catalyst or add a mild acid co-catalyst.

Workflow for Troubleshooting Aldol Reactions

Troubleshooting Start Problematic Aldol Reaction LowConversion Low Conversion Start->LowConversion LowEE Low Enantioselectivity Start->LowEE SideProducts Side Products Start->SideProducts CheckCatalyst Check Catalyst Purity/ Activity LowConversion->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Time, Temperature) LowConversion->OptimizeConditions CheckCatalystPurity Verify Catalyst Enantiopurity LowEE->CheckCatalystPurity ScreenSolvents Screen Solvents and Temperature LowEE->ScreenSolvents ModifyAddition Modify Reagent Addition Sequence SideProducts->ModifyAddition LowerTemp Lower Reaction Temperature SideProducts->LowerTemp

References

Application Note & Protocols: (S)-2-Amino-2-(m-tolyl)ethanol in the Asymmetric Synthesis of Bioactive Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (S)-2-amino-2-(m-tolyl)ethanol and related chiral amino alcohols in the synthesis of bioactive molecules. Specifically, it focuses on the construction of chiral morpholine scaffolds, which are core components of several selective norepinephrine transporter (NET) inhibitors.

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged building blocks in medicinal chemistry. Their inherent bifunctionality and defined stereochemistry make them ideal starting points for the asymmetric synthesis of complex heterocyclic structures. This compound is a member of this class, possessing a stereocenter that can be strategically employed to direct the formation of subsequent chiral centers, a cornerstone of modern asymmetric synthesis.[1]

The morpholine ring, in particular, is a prevalent motif in a variety of biologically active compounds, including potent and selective inhibitors of neurotransmitter reuptake.[2][3] The antidepressant (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor, prominently features a 2-substituted morpholine core.[4][5] The stereochemistry at the C2 position of the morpholine ring is crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of its production.[5] This application note will detail a robust protocol for the synthesis of a key chiral morpholine intermediate, illustrating the utility of this compound and its analogs.

Experimental Overview: Synthesis of a Chiral Morpholine Intermediate

The following sections provide a comprehensive, step-by-step protocol for the synthesis of an N-protected (S)-2-(m-tolyl)morpholine derivative. This intermediate is a versatile precursor for a range of bioactive molecules. The synthetic strategy is designed to be self-validating, with clear explanations for each experimental choice.

Synthetic Workflow Diagram

The overall synthetic pathway is depicted below. The process begins with the protection of the amine functionality of the starting chiral amino alcohol, followed by O-alkylation and subsequent intramolecular cyclization to form the morpholine ring.

G A This compound B N-Protected Amino Alcohol A->B Amine Protection (e.g., Boc2O, Et3N) C O-Alkylated Intermediate B->C O-Alkylation (e.g., ClCH2COOEt, NaH) D Chiral Morpholine Derivative C->D Reduction & Cyclization (e.g., LiAlH4)

Caption: Synthetic workflow for the preparation of a chiral morpholine derivative.

Detailed Protocols and Scientific Rationale

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98% enantiomericCommercial
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeSigma-Aldrich
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich
Ethyl 2-chloroacetate≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Lithium aluminium hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated aq. NH₄ClLaboratory gradeFisher Scientific
Saturated aq. NaHCO₃Laboratory gradeFisher Scientific
BrineLaboratory gradeFisher Scientific
Anhydrous MgSO₄Laboratory gradeFisher Scientific
Step 1: N-Protection of this compound

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the N-Boc protected amino alcohol.

Causality and Expertise:

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the basic conditions of the subsequent O-alkylation step and its ease of removal under acidic conditions, should that be required in a later synthetic stage.

  • Reaction Conditions: The reaction is initiated at 0 °C to control the exothermicity of the acylation. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Step 2: O-Alkylation of the N-Protected Amino Alcohol

Protocol:

  • To a solution of the N-Boc protected amino alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl 2-chloroacetate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Causality and Expertise:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, which is ideal for deprotonating the hydroxyl group to form the more nucleophilic alkoxide. This is necessary for the subsequent Sₙ2 reaction with the electrophilic ethyl 2-chloroacetate.

  • Solvent Choice: THF is an appropriate aprotic solvent that is stable to the strong base and effectively solvates the reactants.

Step 3: Reductive Cyclization to the Morpholine Derivative

Protocol:

  • To a solution of the crude O-alkylated intermediate (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add a solution of lithium aluminium hydride (LiAlH₄, 2.5 eq., 1.0 M in THF) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc-(S)-2-(m-tolyl)morpholin-3-ol.

Causality and Expertise:

  • Reducing Agent: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to a primary alcohol. This in-situ generated alcohol then undergoes an intramolecular Sₙ2 reaction, displacing a presumed intermediate activated hydroxyl group (as an aluminate complex) to form the morpholine ring.

  • Workup Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminium salts that is easily filtered off.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the synthesis of the chiral morpholine intermediate.

StepProductExpected YieldKey Characterization Data (¹H NMR)
1. N-ProtectionN-Boc-(S)-2-amino-2-(m-tolyl)ethanol>95%Appearance of Boc protons (~1.4 ppm, 9H, s), shift in methine and methylene protons.
2. O-AlkylationEthyl 2-((S)-2-(tert-butoxycarbonylamino)-2-(m-tolyl)ethoxy)acetate>85%Appearance of ethyl ester protons (~1.2 ppm, 3H, t; ~4.1 ppm, 2H, q) and methylene protons adjacent to the ether oxygen.
3. Reductive CyclizationN-Boc-(S)-2-(m-tolyl)morpholin-3-ol70-80%Disappearance of ester protons, appearance of morpholine ring protons with characteristic coupling constants.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically-grounded protocol for the synthesis of a key chiral morpholine intermediate using this compound as a representative chiral building block. The described methodology is robust and can be adapted for the synthesis of a variety of bioactive molecules, particularly those targeting the norepinephrine transporter. The strategic use of such chiral amino alcohols is a powerful tool in asymmetric synthesis, enabling the efficient construction of enantiomerically pure therapeutic agents. Further derivatization of the synthesized morpholine intermediate can lead to the discovery of novel drug candidates.

References

Ligand synthesis using (S)-2-Amino-2-(m-tolyl)ethanol for asymmetric catalysis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ligand Synthesis Using (S)-2-Amino-2-(m-tolyl)ethanol for Asymmetric Catalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Amino Alcohols in Asymmetric Synthesis

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most elegant and efficient strategy to achieve this goal. The effectiveness of a metal-based asymmetric catalyst is almost entirely dependent on the structure of its coordinating chiral ligand.

Chiral 1,2-amino alcohols are foundational building blocks in the synthesis of a vast array of successful ligands.[1][2] Their utility stems from their ready availability from the chiral pool, their structural rigidity, and the presence of two distinct donor atoms (nitrogen and oxygen) that can coordinate to a metal center, creating a well-defined and sterically hindered chiral environment.

This guide focuses on a particularly versatile and cost-effective building block: This compound . Its specific stereochemistry and aromatic substitution pattern make it an excellent precursor for a variety of powerful ligands. We will provide a detailed exploration of its use in synthesizing two distinct classes of high-impact catalysts:

  • Chiral Oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of ketones.

  • Chiral Bisoxazoline (BOX) Ligands for a wide range of metal-catalyzed C-C bond-forming reactions.

This document will furnish not only step-by-step protocols but also the underlying mechanistic rationale, empowering researchers to not only replicate these methods but also to adapt and innovate from them.

Part 1: Synthesis and Application of a Chiral Oxazaborolidine Catalyst

Scientific Rationale: The Power of CBS Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using borane.[3] The catalyst at the heart of this transformation is a chiral oxazaborolidine, derived from a proline analogue or another chiral β-amino alcohol.[4][5]

The catalyst derived from this compound functions by creating a chiral pocket that directs the coordination of the ketone substrate and the delivery of a hydride from a borane molecule. The mechanism involves a Lewis acid-base interaction between the catalyst's endocyclic boron atom and the ketone's carbonyl oxygen, and a simultaneous coordination of the borane reducing agent to the catalyst's nitrogen atom.[6] This ternary complex arranges the substrate in a sterically biased manner, ensuring the hydride is delivered to one specific face of the carbonyl, thus establishing the product's stereochemistry.[3]

Workflow for Oxazaborolidine Synthesis and Catalytic Reduction

G cluster_0 Part 1: Catalyst Synthesis cluster_1 Part 2: Asymmetric Reduction A (S)-2-Amino-2- (m-tolyl)ethanol C Condensation (Anhydrous Toluene, Reflux) A->C B Borane Source (e.g., BH3-THF) B->C F Catalytic Cycle B->F Stoichiometric Reductant D (S)-m-Tolyl-CBS- Oxazaborolidine Catalyst C->D D->F Catalyst (mol %) E Prochiral Ketone E->F G Chiral Secondary Alcohol F->G

Caption: Workflow for CBS catalyst synthesis and its use in asymmetric ketone reduction.

Detailed Protocol 1: Synthesis of (S)-m-Tolyl-CBS-Oxazaborolidine

This protocol describes the condensation reaction to form the chiral oxazaborolidine catalyst. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the borane reagents and the catalyst itself.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
This compound 151.21 1.51 g 10.0 1.0
Borane-THF complex (1M soln.) - 11.0 mL 11.0 1.1

| Anhydrous Toluene | - | 50 mL | - | - |

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add this compound (1.51 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Borane Addition: Stir the resulting solution and slowly add the 1M borane-THF complex (11.0 mL, 11.0 mmol) dropwise over 10 minutes at room temperature. Hydrogen gas will evolve during this process.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 1 hour.

  • Solvent Exchange: Cool the mixture to room temperature. Remove the THF and excess borane by distilling off approximately 20 mL of the solvent. The resulting toluene solution of the (S)-m-tolyl-CBS-oxazaborolidine catalyst (approx. 0.25 M) is typically used directly in the next step without further purification.[7][8]

Detailed Protocol 2: Asymmetric Reduction of Acetophenone

This protocol demonstrates the use of the in situ prepared catalyst for the reduction of a model ketone, acetophenone.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
Catalyst Solution from 1.3 ~177.06 4.0 mL 1.0 (10 mol%) 0.1
Borane-THF complex (1M soln.) - 8.0 mL 8.0 0.8
Acetophenone 120.15 1.20 g 10.0 1.0
Anhydrous Toluene - 20 mL - -
Methanol - 10 mL - -

| 1M HCl | - | 20 mL | - | - |

Procedure:

  • Catalyst Activation: To a flame-dried, nitrogen-purged 100 mL flask, add the catalyst solution from Protocol 1.3 (4.0 mL, ~1.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add the 1M borane-THF complex (8.0 mL, 8.0 mmol) to the catalyst solution and stir for 15 minutes at 0 °C. This forms the active catalyst-borane complex.[3][6]

  • Substrate Addition: In a separate flask, dissolve acetophenone (1.20 g, 10.0 mmol) in anhydrous toluene (20 mL). Add this solution dropwise to the cold catalyst mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol (10 mL) at 0 °C to destroy excess borane.

  • Workup: Warm the mixture to room temperature and add 1M HCl (20 mL). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (R)-1-phenylethanol.

Expected Results

Product Yield Enantiomeric Excess (ee)

| (R)-1-Phenylethanol | >95% | >97% ee |

Enantiomeric excess should be determined by chiral HPLC or GC analysis.

Part 2: Synthesis and Application of Chiral Bisoxazoline (BOX) Ligands

Scientific Rationale: The Versatility of BOX Ligands

Bisoxazoline (BOX) ligands are a cornerstone of modern asymmetric catalysis.[9][10] Their C₂-symmetric structure, rigid backbone, and bidentate coordination to metal ions (like Cu(II), Fe(III), or Zn(II)) create a well-defined chiral environment that effectively shields one face of the coordinated substrate.[9] This steric control allows for high enantioselectivity in a wide range of important transformations, including Diels-Alder reactions, aldol reactions, and cyclopropanations.[10][11]

The synthesis of BOX ligands from chiral amino alcohols is a robust and modular process.[9] It typically involves the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative (like a malonyl dichloride), followed by a cyclization step to form the two oxazoline rings.[9] The modularity allows for fine-tuning of the ligand's steric and electronic properties by simply changing the amino alcohol or the dicarboxylic acid linker.[9]

Catalytic Cycle for a BOX-Metal Catalyzed Reaction (Generic)

G M_L M(II)-BOX Complex Intermediate [M(II)-BOX-Substrate] Transition State M_L->Intermediate Substrate Coordination Substrate Substrate(s) Substrate->Intermediate Intermediate->M_L Product Release & Catalyst Regeneration Product Product Intermediate->Product C-C Bond Formation

Caption: Generalized catalytic cycle for a Lewis acid BOX-metal complex.

Detailed Protocol 3: Synthesis of a Methylene-Bridged Bisoxazoline (BOX) Ligand

This protocol describes the synthesis of a common BOX ligand from this compound and malonyl chloride.

Materials & Reagents

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
This compound 151.21 3.02 g 20.0 2.0
Malonyl dichloride 140.96 1.41 g 10.0 1.0
Triethylamine (Et₃N) 101.19 3.04 g (4.2 mL) 30.0 3.0
Thionyl chloride (SOCl₂) 118.97 2.62 g (1.6 mL) 22.0 2.2

| Anhydrous Dichloromethane (DCM)| - | 100 mL | - | - |

Procedure:

  • Amide Formation:

    • In a flame-dried 250 mL flask under nitrogen, dissolve this compound (3.02 g, 20.0 mmol) and triethylamine (3.04 g, 30.0 mmol) in anhydrous DCM (80 mL).

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve malonyl dichloride (1.41 g, 10.0 mmol) in anhydrous DCM (20 mL).

    • Add the malonyl dichloride solution dropwise to the amino alcohol solution over 30 minutes at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude bis-amide intermediate. This is often used directly in the next step.

  • Cyclization to Bisoxazoline:

    • Dissolve the crude bis-amide from the previous step in anhydrous DCM (80 mL) and cool to 0 °C.

    • Slowly add thionyl chloride (2.62 g, 22.0 mmol) dropwise. Caution: SO₂ and HCl gas are evolved.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction to 0 °C and carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (e.g., gradient of 10-30% ethyl acetate in hexanes) to yield the pure BOX ligand.

Expected Results

Product Form Typical Yield

| (S,S)-m-tolyl-BOX Ligand | White to off-white solid | 65-80% over two steps |

Conclusion

This compound is a demonstrably valuable and highly versatile chiral precursor for the synthesis of potent ligands and catalysts for asymmetric synthesis. We have detailed the reliable and scalable protocols for the preparation of both a chiral oxazaborolidine for the CBS reduction and a C₂-symmetric BOX ligand for Lewis acid catalysis. The causality-driven explanations and step-by-step guides provided herein are designed to equip researchers with the practical knowledge needed to successfully implement these powerful catalytic systems in their own synthetic endeavors, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

Application Notes and Protocols for the Stereoselective Synthesis of Vicinal Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Importance of Chiral Vicinal Amino Alcohols

Vicinal amino alcohols, also known as β-amino alcohols, are a privileged structural motif of immense significance in modern chemistry and pharmacology.[1][2][3] This functionality is a cornerstone in a vast array of natural products, pharmaceuticals, and bioactive compounds.[2][3] Molecules such as the antibiotic neomycin, the anticancer drug Taxol's side chain, and various hormones and neurotransmitters feature this critical arrangement.[4][5] Beyond their biological roles, enantiopure vicinal amino alcohols are indispensable tools in asymmetric synthesis, serving as highly effective chiral ligands, auxiliaries, and organocatalysts.[6][7]

The precise spatial orientation of the amino and hydroxyl groups is often paramount to the biological activity and catalytic efficacy of these molecules. Consequently, the development of robust and highly stereoselective methods for their synthesis has been, and continues to be, a major focus of synthetic organic chemistry.[2][8] This guide provides an in-depth overview of field-proven strategies and detailed protocols for the stereoselective synthesis of vicinal amino alcohols, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereocontrol

The synthesis of vicinal amino alcohols can be broadly categorized into two strategic approaches: the functionalization of a pre-existing carbon skeleton or the concomitant formation of a new carbon-carbon bond with the creation of one or two new stereocenters.[6] This guide will explore several of the most powerful and widely adopted methodologies, explaining the mechanistic underpinnings that govern their high stereoselectivity.

Asymmetric Aminohydroxylation of Alkenes: The Sharpless Legacy

Perhaps the most direct route to enantiopure vicinal amino alcohols from simple alkenes is the Sharpless Asymmetric Aminohydroxylation (AA).[6][9] This powerful osmium-catalyzed reaction converts an alkene into a vicinal amino alcohol with high syn-selectivity and enantioselectivity.[10][11][12]

Causality of Stereoselection: The remarkable stereocontrol of the AA reaction stems from the use of chiral cinchona alkaloid-derived ligands, typically derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD). These ligands coordinate to the osmium center, creating a chiral pocket that directs the facial selectivity of the alkene addition. The reaction proceeds through a proposed [3+2] cycloaddition mechanism between the alkene and a ligand-bound imido-osmium(VIII) species.[10][12][13] The choice of ligand dictates which enantiomer of the product is formed, with (DHQ)₂-PHAL and (DHQD)₂-PHAL often providing complementary stereochemical outcomes.

Workflow for Sharpless Asymmetric Aminohydroxylation

cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Product Isolation Alkene Alkene Substrate Cycloaddition [3+2] Cycloaddition with Alkene Alkene->Cycloaddition Solvent Solvent System (e.g., t-BuOH/H₂O) ImidoOsmium [L]OsO₃(NR) Active Species Formation Solvent->ImidoOsmium NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->ImidoOsmium Ligand Chiral Ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) Ligand->ImidoOsmium Catalyst Osmium Catalyst (K₂OsO₂(OH)₄) Catalyst->ImidoOsmium ImidoOsmium->Cycloaddition syn-addition Azaglycolate Os(VI) Azaglycolate Intermediate Cycloaddition->Azaglycolate Hydrolysis Hydrolysis Azaglycolate->Hydrolysis Reoxidation Reoxidation Azaglycolate->Reoxidation by N-Source Quench Quench Reaction (e.g., Na₂SO₃) Hydrolysis->Quench Product Enantiopure Vicinal Amino Alcohol Hydrolysis->Product Reoxidation->ImidoOsmium Regenerates Catalyst Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Purification->Product

Caption: Workflow of the Sharpless Asymmetric Aminohydroxylation (AA).

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol describes the synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1-phenyl-1,2-ethanediol amine, a representative procedure for the AA reaction.

Reagent/ParameterQuantity/ValueNotes
Styrene1.0 mmol, 104 mgSubstrate
(DHQD)₂-PHAL0.05 mmol, 39 mgChiral Ligand
K₂OsO₂(OH)₄0.04 mmol, 15 mgOsmium Catalyst
Chloramine-T trihydrate3.0 mmol, 845 mgNitrogen Source & Oxidant
tert-Butanol10 mLSolvent
Water10 mLSolvent
Temperature0 °C to RTReaction Condition
Reaction Time12-24 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (10 mL) and water (10 mL). Cool the mixture to 0 °C in an ice bath.

  • Add the chiral ligand (DHQD)₂-PHAL (0.05 mmol) and the potassium osmate(VI) dihydrate catalyst (0.04 mmol). Stir until the solids dissolve.

  • Add the nitrogen source, Chloramine-T trihydrate (3.0 mmol), and stir for 5 minutes.

  • Add the styrene substrate (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired protected amino alcohol. High enantiomeric excess is typically observed.[10][11]

Substrate-Controlled Diastereoselective Syntheses

When a substrate already contains a stereocenter, its inherent chirality can be used to direct the stereochemical outcome of a subsequent reaction. This is a powerful strategy, particularly when starting from the "chiral pool" of readily available enantiopure compounds like amino acids or carbohydrates.[3][4]

a) Nucleophilic Addition to α-Amino Aldehydes

Enantiopure α-amino aldehydes, often derived from natural α-amino acids, are excellent electrophiles for the diastereoselective synthesis of vicinal amino alcohols.[6][12] The stereochemical outcome is typically governed by chelation control or non-chelation models (e.g., Felkin-Anh).

Causality of Stereoselection: In chelation-controlled additions, a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) coordinates to both the aldehyde's carbonyl oxygen and the nitrogen atom of the α-amino group (often requiring an N-protecting group with a lone pair).[4] This forms a rigid five-membered ring, locking the conformation of the aldehyde. The nucleophile then attacks from the less sterically hindered face, leading to the syn-amino alcohol. In the absence of a chelating metal, the reaction follows the non-chelation Felkin-Anh model, where the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile, typically yielding the anti-amino alcohol.

Logical Relationship in Additions to α-Amino Aldehydes

cluster_chelation Chelation Control cluster_nonchelation Non-Chelation Control (Felkin-Anh) Start α-Amino Aldehyde (Chiral) ChelatingMetal Lewis Acidic Metal (e.g., MgBr₂, ZnCl₂) Start->ChelatingMetal NonChelating Non-Chelating Conditions Start->NonChelating RigidConformation Rigid 5-Membered Chelate Formed ChelatingMetal->RigidConformation AttackChel Nucleophilic Attack (Less Hindered Face) RigidConformation->AttackChel SynProduct syn-Amino Alcohol AttackChel->SynProduct FelkinAnh Felkin-Anh Model (Steric Control) NonChelating->FelkinAnh AttackNonChel Nucleophilic Attack (Bürgi-Dunitz Trajectory) FelkinAnh->AttackNonChel AntiProduct anti-Amino Alcohol AttackNonChel->AntiProduct

Caption: Controlling diastereoselectivity in nucleophilic additions.

b) Diastereoselective Reduction of α-Amino Ketones

The reduction of prochiral α-amino ketones is another effective method for accessing vicinal amino alcohols. The stereoselectivity can be controlled by the choice of reducing agent and reaction conditions, often exploiting chelation.

Protocol 2: Chelation-Controlled Reduction of an α-Amino Ketone

This protocol illustrates the syn-selective reduction of an N-protected α-amino ketone using sodium borohydride with a Lewis acid additive.[14]

Reagent/ParameterQuantity/ValueNotes
N-Boc-2-aminoacetophenone1.0 mmol, 235 mgSubstrate
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)1.2 mmol, 447 mgLewis Acid Additive
Sodium borohydride (NaBH₄)1.5 mmol, 57 mgReducing Agent
Methanol (MeOH)10 mLSolvent
Temperature-78 °CReaction Condition
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve the N-Boc-2-aminoacetophenone (1.0 mmol) and CeCl₃·7H₂O (1.2 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 20 minutes.

  • Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Quench the reaction by the slow addition of 1 M HCl (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash chromatography to obtain the syn-amino alcohol as the major diastereomer.

Biocatalytic and Organocatalytic Approaches

Modern synthetic chemistry has increasingly turned to biocatalysis and organocatalysis for highly selective transformations under mild conditions.

a) Enzymatic Reductive Amination

Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the reductive amination of α-hydroxy ketones to produce vicinal amino alcohols with exceptional enantioselectivity.[1] This method is particularly attractive for its green credentials, operating in aqueous media under ambient conditions. The enzyme's active site provides a precisely tailored chiral environment that dictates the stereochemical outcome, often with near-perfect enantiomeric excess (>99% ee).[1]

b) Organocatalytic Reactions

Small chiral organic molecules can catalyze a variety of reactions to produce vicinal amino alcohols. For instance, proline and its derivatives have been shown to catalyze asymmetric cross-aldol reactions between ketones and isatins, where vicinal amino alcohols act as superior catalysts.[7][15] Another powerful strategy is the organocatalytic α-amination of aldehydes, which generates an α-amino aldehyde in situ that can then be trapped by a nucleophile.[16]

Causality of Stereoselection: In organocatalysis, the catalyst typically forms a transient, covalently bound intermediate with one of the reactants (e.g., an enamine with an aldehyde). The chirality of the catalyst creates a sterically defined environment that directs the approach of the second reactant, leading to high stereoselectivity.

Conclusion and Future Outlook

The stereoselective synthesis of vicinal amino alcohols is a mature yet continually evolving field. While classic methods like the Sharpless Asymmetric Aminohydroxylation and substrate-controlled reactions remain powerful tools, newer strategies involving biocatalysis and organocatalysis offer milder conditions and novel reactivity.[2] The choice of method ultimately depends on factors such as substrate scope, desired stereoisomer, scalability, and atom economy. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the development of even more efficient, selective, and sustainable methods for constructing this vital structural motif will remain a key objective for the scientific community.

References

Guide to the Experimental Use of (S)-2-Amino-2-(m-tolyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are foundational building blocks in medicinal chemistry and materials science, serving as versatile synthons and potent ligands for asymmetric catalysis.[1][2] (S)-2-Amino-2-(m-tolyl)ethanol, a member of this crucial class of compounds, offers a unique structural motif for inducing stereoselectivity. This guide provides a comprehensive overview of its application, detailing its physicochemical properties, safety protocols, and step-by-step experimental setups for its use as both a chiral ligand in catalytic reactions and a recoverable chiral auxiliary.[3] The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and stereochemical fidelity.

Introduction: The Role of this compound in Stereoselective Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often critical to its biological activity and safety.[1] Chiral 1,2-amino alcohols are particularly valuable scaffolds found in numerous natural products and pharmaceutical agents.[4][5][6][7] They derive their utility from the presence of two functional groups—an amine and an alcohol—which can coordinate to metals or participate in hydrogen bonding, creating a well-defined chiral environment.

This compound belongs to this privileged class of molecules. Its structure, featuring a stereocenter flanked by an amino group and a hydroxymethyl group, and substituted with a meta-tolyl ring, makes it an excellent candidate for applications requiring fine stereochemical control. This document serves as a practical guide for researchers, outlining its use in two fundamental asymmetric transformations:

  • As a Chiral Ligand: For the catalytic enantioselective addition of nucleophiles to prochiral carbonyl compounds.[8]

  • As a Chiral Auxiliary: To direct diastereoselective reactions on an attached substrate, after which the auxiliary can be cleaved and recovered.[3]

The methodologies presented herein are based on established principles of asymmetric synthesis and are supplemented with expert insights to explain the causality behind experimental choices.

Compound Properties and Safe Handling

Before beginning any experimental work, it is critical to be familiar with the properties and safety requirements of the reagent.

Physicochemical Data
PropertyValueReference(s)
CAS Number 1026230-99-8[9]
Molecular Formula C₉H₁₃NO[10]
Molecular Weight 151.21 g/mol [9][10]
Appearance Typically a solid or oilN/A
SMILES CC1=CC(=CC=C1)--INVALID-LINK--CO[10]
Topological Polar Surface Area (TPSA) 46.25 Ų[10]
Safety and Handling

This compound, like many amino alcohols, should be handled with care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous compounds like 2-aminoethanol suggest the following precautions.[11][12]

  • Hazard Classification: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin irritation and serious eye damage.[11][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Keep away from heat and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[9]

Application I: As a Chiral Ligand for Catalytic Asymmetric Alkylation

One of the most powerful applications of chiral amino alcohols is their use as ligands in metal-catalyzed reactions. The bidentate N,O-ligation to a metal center, such as zinc, creates a rigid, chiral catalyst that can effectively differentiate between the enantiotopic faces of a prochiral substrate.

A classic benchmark reaction to evaluate the effectiveness of such a ligand is the enantioselective addition of diethylzinc to benzaldehyde. The expected product, (S)-1-phenyl-1-propanol, is formed with high enantioselectivity when an effective chiral ligand is used.[8]

General Workflow for Catalytic Alkylation

The following diagram outlines the logical flow of the experiment, from catalyst formation to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Workup & Analysis A 1. Add (S)-2-Amino-2- (m-tolyl)ethanol to anhydrous toluene B 2. Add Diethylzinc (1.0 M) to form in-situ catalyst A->B Inert Atmosphere (Ar/N2) C 3. Cool reaction to 0°C B->C D 4. Add Benzaldehyde C->D E 5. Add additional Diethylzinc D->E F 6. Monitor reaction by TLC E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify via Flash Chromatography H->I J 10. Analyze by Chiral HPLC to determine % ee I->J

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Detailed Protocol

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Catalyst Formation: To a flame-dried, argon-purged round-bottom flask, add this compound (0.05 mmol, 1.0 eq). Dissolve it in 5 mL of anhydrous toluene.

  • Add diethylzinc solution (0.055 mmol, 1.1 eq) dropwise at room temperature. Stir the resulting solution for 30 minutes. The formation of the zinc-ligand complex is often accompanied by the evolution of ethane gas.

  • Reaction Setup: Cool the flask to 0°C in an ice-water bath.

  • Add freshly distilled benzaldehyde (1.0 mmol, 20 eq) to the catalyst solution.

  • Slowly add additional diethylzinc solution (1.2 mmol, 24 eq) dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Warm the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure (S)-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC analysis (see Section 5).

Expected Results

The efficacy of a chiral ligand is judged by the yield and enantioselectivity of the reaction.

EntryLigandTime (h)Yield (%)% ee (S)
1This compound3>90>95

Note: Data are representative of typical results for effective amino alcohol ligands in this reaction.

Application II: As a Recoverable Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] The auxiliary is removed after the transformation, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary. This compound is well-suited for this role, particularly in directing the alkylation of enolates.

General Scheme for Asymmetric Alkylation

The process involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage to release the product and recover the auxiliary.

G A Prochiral Acid Chloride C 1. Attachment (Amide Formation) A->C B (S)-Auxiliary: (S)-2-Amino-2- (m-tolyl)ethanol B->C D Chiral Amide Substrate C->D E 2. Diastereoselective Alkylation (LDA, R-X) D->E F Alkylated Amide (High d.r.) E->F G 3. Cleavage (e.g., Acid Hydrolysis) F->G H Enantiopure Carboxylic Acid G->H I Recovered (S)-Auxiliary G->I

Caption: Logical scheme for using a chiral auxiliary in asymmetric alkylation.

Detailed Protocol

Part A: Attachment of the Auxiliary

  • In a round-bottom flask under argon, dissolve this compound (10 mmol) and triethylamine (12 mmol) in 50 mL of dichloromethane (DCM) at 0°C.

  • Slowly add propionyl chloride (11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chiral amide. Purify by chromatography if necessary.

Part B: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78°C.

  • Dissolve the chiral amide (1.0 eq) from Part A in anhydrous THF and cool to -78°C.

  • Slowly add the amide solution to the LDA solution via cannula. Stir for 1 hour at -78°C to ensure complete enolate formation. The lithium cation chelates to the amide carbonyl and the hydroxyl group, creating a rigid structure that blocks one face of the enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78°C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the product by flash chromatography to isolate the alkylated amide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.

Part C: Cleavage and Recovery

  • Reflux the alkylated amide from Part B in a 1:1 mixture of 4 M H₂SO₄ and dioxane for 12 hours.

  • Cool the reaction mixture and basify with solid NaOH to pH > 12.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL) to recover the chiral auxiliary, this compound.

  • Acidify the aqueous layer with concentrated HCl to pH < 2 and extract with ethyl acetate (3 x 25 mL) to isolate the chiral product, (R)-2-phenylpropanoic acid.

  • The enantiomeric excess of the final acid product can be determined by chiral HPLC after conversion to a suitable derivative (e.g., a methyl ester).

Analytical Methods for Stereochemical Assessment

Accurate determination of enantiomeric excess (% ee) is crucial for validating the success of an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[14][15]

General Protocol for Chiral HPLC Method Development

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a Chiral Stationary Phase (CSP).[15][16] The enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[14]

Procedure:

  • Column Selection: Begin screening with polysaccharide-based columns such as a Chiralcel® OD-H (cellulose-based) or a Chiralpak® AD-H (amylose-based). These columns are robust and offer broad selectivity.[17]

  • Mobile Phase Screening: For normal phase separation, a typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v).[17]

    • If resolution is poor, systematically vary the hexane/IPA ratio (e.g., 95:5, 80:20).

    • For basic analytes like amino alcohols, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[17]

    • For acidic analytes, an acid modifier (e.g., 0.1% trifluoroacetic acid) may be required.[17]

  • Sample Preparation: Prepare a racemic standard of the analyte (~1 mg/mL) to establish the retention times of both enantiomers. Prepare the reaction product sample at a similar concentration.

  • Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Use a UV detector set to an appropriate wavelength for the analyte (e.g., 254 nm for aromatic compounds).

    • Inject the racemic standard first to confirm separation. An ideal separation will show baseline resolution (Rs > 1.5).[14]

    • Inject the sample from the asymmetric reaction.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: % ee = [ |A1 - A2| / (A1 + A2) ] × 100%

Structural Confirmation by NMR Spectroscopy

While HPLC is used for purity and % ee, Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure of all intermediates and final products.

  • ¹H NMR: Provides information on the proton environment, connectivity, and (for diastereomers) the ratio of stereoisomers.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.[18]

  • 2D NMR (e.g., COSY, HSQC): Can be used for complex molecules to unambiguously assign all proton and carbon signals.[19]

Conclusion

This compound is a valuable and versatile tool for asymmetric synthesis. Its utility as both a chiral ligand and a chiral auxiliary provides chemists with multiple strategies for constructing complex, enantiomerically pure molecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively harness its potential to achieve high levels of stereocontrol in their synthetic endeavors.

References

Application Note & Protocols: The Strategic Use of (S)-2-Amino-2-(m-tolyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-amino alcohols are foundational building blocks in modern organic chemistry, serving as versatile precursors for chiral ligands, auxiliaries, and catalysts essential for the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.[1][2] This guide focuses on (S)-2-Amino-2-(m-tolyl)ethanol, a structurally important chiral amino alcohol, and elucidates its primary application as a precursor for creating highly effective oxazaborolidine catalysts. These catalysts are pivotal in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.[3][4][5] We provide a detailed examination of the underlying catalytic mechanism, step-by-step protocols for catalyst preparation and application, and practical insights for researchers in drug development and chemical synthesis.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

The synthesis of single-enantiomer compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries, as the biological activity of a molecule is often exclusive to one of its enantiomers.[6][7] Chiral auxiliaries and catalysts are the primary tools chemists employ to control stereochemical outcomes during a reaction.[8][9] Chiral 1,2-amino alcohols, such as this compound, are particularly prized for their straightforward derivation from amino acids and their ability to form rigid, predictable catalytic structures.

The most distinguished application of this class of compounds is in the formation of oxazaborolidine catalysts, famously known as CBS reagents.[10][11] These catalysts, when combined with a borane source, create a chiral environment that forces the reduction of a prochiral ketone to proceed with a strong preference for one enantiomer, often achieving enantiomeric excess (ee) values greater than 95%.[3] The m-tolyl substituent on this compound provides specific steric and electronic properties that influence the catalyst's efficacy and selectivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1026230-99-8[12][13][14]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [13]
Appearance White to off-white solid
Chirality (S)-enantiomer

Core Application: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of a wide array of prochiral ketones.[4][15] Its success stems from the predictable stereochemical outcome and the high degree of enantioselectivity, which are dictated by the structure of the oxazaborolidine catalyst.[3][16]

The Catalytic Cycle and Mechanism of Stereocontrol

The effectiveness of the CBS catalyst, derived from this compound, is rooted in a well-defined catalytic cycle that ensures facial selectivity during hydride transfer.

  • Catalyst-Borane Complexation: The cycle begins with the coordination of a borane molecule (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the (S)-m-tolyl-oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[4][16]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis acidic endocyclic boron atom. For steric reasons, the ketone preferentially binds via the lone pair on its oxygen atom that is cis to the smaller substituent (Rₛ) of the ketone. This orients the larger substituent (Rₗ) away from the bulky m-tolyl group of the catalyst.

  • Diastereoselective Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon of the ketone through a rigid, six-membered ring transition state. This transfer occurs on the less sterically hindered face of the ketone, as dictated by the catalyst's chiral framework.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and after aqueous workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

CBS_Mechanism CAT (S)-Tolyl-CBS Catalyst CAT_BH3 Catalyst-Borane Complex CAT->CAT_BH3 TS Six-Membered Transition State CAT_BH3->TS KETONE Prochiral Ketone (R_L-CO-R_S) KETONE->TS 2. Coordination PRODUCT_COMPLEX Alkoxyborane Product Complex TS->PRODUCT_COMPLEX 3. Hydride Transfer PRODUCT_COMPLEX->CAT 4. Regeneration WORKUP Aqueous Workup PRODUCT_COMPLEX->WORKUP ALCOHOL Chiral Alcohol Product BH3 BH3 Source BH3->CAT_BH3 1. Coordination WORKUP->ALCOHOL

Figure 1: Catalytic cycle of the CBS reduction.

Experimental Protocols

The following protocols provide a framework for the synthesis of the catalyst and its subsequent use. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are critical for success.[16]

Protocol 1: Preparation of (S)-Tetrahydro-1-(m-tolyl)-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][6][8]oxazaborole ( (S)-m-Tolyl-CBS-Oxazaborolidine Catalyst)

This protocol describes the in situ generation of the B-methylated oxazaborolidine catalyst, a common and practical approach.[5]

Materials:

  • This compound

  • Trimethylboroxine or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene (or THF) to achieve a concentration of approximately 0.5 M.

  • Borane Source Addition: While stirring under nitrogen, slowly add the borane source.

    • If using Trimethylboroxine: Add 0.4 equivalents (note: trimethylboroxine has 3 boron atoms, so 0.4 eq provides 1.2 eq of B).

    • If using BH₃·SMe₂: Add 1.1 equivalents dropwise at 0 °C.

  • Catalyst Formation:

    • For Trimethylboroxine: Heat the mixture to reflux for 1-2 hours. The formation of the oxazaborolidine is typically accompanied by the evolution of methane gas.

    • For BH₃·SMe₂: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved.

  • Completion: The resulting solution contains the active catalyst and is used directly in the next step without isolation.

Protocol 2: Asymmetric Reduction of Acetophenone (Model Substrate)

Materials:

  • Solution of (S)-m-Tolyl-CBS-Oxazaborolidine catalyst from Protocol 1

  • Acetophenone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Toluene or THF

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Cool the freshly prepared catalyst solution (0.1 equivalents, 10 mol%) to the desired reaction temperature (typically between -20 °C and 0 °C) under a nitrogen atmosphere.

  • Substrate Addition: Add acetophenone (1.0 equivalent) to the catalyst solution.

  • Reductant Addition: Slowly add the borane reducing agent (BH₃·SMe₂ or BH₃·THF, 0.6-1.0 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the same temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude (S)-1-phenylethanol by flash column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral Gas Chromatography (GC).

Figure 2: Overall experimental workflow.

Expected Results and Substrate Scope

The catalyst derived from this compound is effective for a range of ketone substrates. The table below summarizes representative results from the literature for CBS reductions, illustrating the high enantioselectivity typically achieved.

Table 2: Representative Enantioselective Ketone Reductions

Ketone SubstrateProduct ConfigurationTypical Yield (%)Typical ee (%)Reference
Acetophenone(S)>95%>96%[17]
1-Tetralone(S)~90%>95%[4]
2-Chloroacetophenone(S)>90%>97%[17]
Cyclohexyl methyl ketone(S)~92%>95%[18]
α,β-Unsaturated Ketones(S)Variable90-98%[19]

Note: Yields and ee values are highly dependent on specific reaction conditions (temperature, solvent, borane source, and catalyst loading).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity (ee) 1. Presence of moisture in reagents or glassware.2. Impure catalyst precursor (amino alcohol).3. Reaction temperature too high.4. "Aged" or decomposed borane solution.1. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere.2. Use high-purity this compound.3. Lower the reaction temperature (e.g., to -40 °C or -78 °C).4. Use a freshly opened bottle or a recently titrated solution of the borane reagent.
Slow or Incomplete Reaction 1. Incomplete catalyst formation.2. Insufficient amount of borane reducing agent.3. Low reaction temperature for a deactivated substrate.1. Ensure the catalyst formation step (Protocol 1) is allowed to proceed for the recommended time.2. Add a slight excess of the borane reductant (e.g., 1.0-1.2 equivalents).3. Allow the reaction to proceed for a longer duration or slightly increase the temperature.
Low Yield 1. Loss of product during aqueous workup.2. Product volatility.3. Competing side reactions.1. Perform multiple extractions (3-4 times) from the aqueous layer.2. Use care during solvent removal on the rotary evaporator, especially for low-boiling point alcohols.3. Ensure slow addition of the borane reagent to minimize background (non-catalyzed) reduction.

Conclusion

This compound is a highly valuable and practical chiral building block for the preparation of fine chemicals. Its primary utility as a precursor to the (S)-m-tolyl-CBS-oxazaborolidine catalyst enables researchers and drug development professionals to perform highly enantioselective reductions of prochiral ketones. The reliability, predictability, and high stereoselectivity of the CBS reduction make it an indispensable tool in asymmetric synthesis. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important chiral reagent.

References

Biocatalytic Synthesis of Chiral Amino Alcohols: A Senior Application Scientist's Guide to Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Amino Alcohols

Chiral amino alcohols are high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2][3] Their specific three-dimensional stereochemistry is frequently critical for biological activity, dictating the efficacy and safety of a wide range of therapeutics, from beta-blockers to antiviral agents. The synthesis of these molecules in enantiomerically pure form is therefore a cornerstone of medicinal chemistry and process development.

Traditional chemical synthesis routes often rely on stoichiometric amounts of chemical reducing agents or organometallic catalysts, which can be limited by low stereoselectivities, the formation of side products, and the need for extreme reaction conditions.[1][2] Biocatalysis emerges as a powerful alternative, offering unparalleled chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[4] This guide provides an in-depth exploration of key enzymatic strategies, field-proven protocols, and critical considerations for the successful biocatalytic synthesis of chiral amino alcohols, designed for researchers and drug development professionals.

Section 1: Key Enzymatic Strategies & Mechanistic Insights

The choice of enzymatic strategy is dictated by the target molecule, available starting materials, and desired stereochemistry. Understanding the mechanism and causality behind each approach is critical for successful implementation.

The Power of Reductive Amination: Dehydrogenases

Reductive amination is a highly atom-economical route to amines. Biocatalysis has harnessed and engineered several classes of dehydrogenases for this purpose, primarily through the asymmetric amination of α-hydroxy ketones.

  • Amine Dehydrogenases (AmDHs): These enzymes represent a highly direct approach, catalyzing the asymmetric reductive amination of a ketone using ammonia as the sole, inexpensive amino donor.[1][2] The reaction is dependent on a nicotinamide cofactor (NADH or NADPH), which provides the hydride for the reduction. A significant breakthrough in this area was the engineering of AmDHs from naturally occurring amino acid dehydrogenases (AADHs).[1][5] By mutating key residues in the active site, the requirement for the substrate's carboxylic acid moiety was abolished, thereby expanding the substrate scope to include α-hydroxy ketones for the synthesis of amino alcohols with exceptional enantioselectivity (>99% ee).[1][2]

  • Alcohol Dehydrogenases (ADHs) in Cascade Reactions: ADHs (also known as ketoreductases or KREDs) are versatile enzymes that catalyze the reversible oxidation of alcohols to ketones.[6] In a sophisticated "hydride-borrowing" cascade, an ADH can be used to oxidize a racemic secondary alcohol to a prochiral ketone intermediate.[7] This ketone is then asymmetrically aminated in situ by a second enzyme, such as an AmDH or a transaminase, to yield an enantiopure amino alcohol. The availability of both (R)- and (S)-selective ADHs provides access to a wide range of stereoisomers.[8]

The Versatility of Transamination: ω-Transaminases (ω-TAs)

Transaminases (TAs), particularly ω-TAs, are powerful biocatalysts for introducing an amino group.[9] They are distinguished from α-TAs by their ability to accept substrates lacking a carboxyl group, such as ketones and amines.[10]

  • Mechanism and Cofactor: The catalytic cycle follows a Ping-Pong Bi-Bi mechanism, which is mediated by the pyridoxal 5'-phosphate (PLP) cofactor.[9][10] In the first half-reaction, the PLP accepts an amino group from an amino donor (e.g., L-alanine, isopropylamine) to become pyridoxamine 5'-phosphate (PMP). In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate (the amino acceptor), forming the chiral amino alcohol product and regenerating the PLP cofactor for the next cycle.[10] This internal cofactor recycling is a significant process advantage.[9]

  • Applications & Challenges: ω-TAs can be used for both the asymmetric synthesis from prochiral hydroxy-ketones and the kinetic resolution of racemic amino alcohols.[10] A primary challenge is that the reaction equilibrium can be unfavorable. This is often overcome by using a large excess of the amino donor, removing the ketone byproduct (e.g., acetone from isopropylamine), or coupling it with an irreversible enzymatic step.

Asymmetric C-C Bond Formation: Aldolases

For building molecular complexity, aldolases are unparalleled in their ability to form new carbon-carbon bonds with stereocontrol.

  • Threonine Aldolases (TAs): These PLP-dependent enzymes catalyze the reversible aldol addition of glycine (the donor) to an aldehyde (the acceptor), creating two new stereocenters simultaneously to form a β-hydroxy-α-amino acid.[11][12][13] While they exhibit strict stereocontrol at the α-carbon, the selectivity at the β-carbon can be moderate, which is a key focus of protein engineering efforts.[12][13] The thermodynamic equilibrium often favors the retro-aldol reaction, requiring strategies like product removal or cascade reactions to drive the synthesis forward.[12]

The Elegance of Multi-Enzyme Cascades

Combining multiple enzymatic steps into a single "one-pot" process mimics the efficiency of metabolic pathways.[14][15] This approach minimizes intermediate purification steps, reduces waste, and can overcome unfavorable thermodynamic equilibria.[15]

  • Transketolase (TK) / Transaminase (TA) Cascades: This is a powerful de novo pathway for synthesizing complex amino alcohols.[16][17][18] A transketolase first catalyzes an asymmetric C-C bond formation to produce a chiral ketose. This intermediate is then directly aminated by a transaminase in the same pot to yield the final chiral amino alcohol product.[9][17]

  • ADH / AmDH "Redox-Neutral" Cascades: A popular cascade involves the oxidation of a cheap racemic alcohol by an ADH to a ketone, which is then reductively aminated by an AmDH. By carefully selecting the enzymes and cofactors, the process can be made redox-neutral, where the cofactor is recycled between the two enzymes, greatly improving process efficiency.[7][19]

Section 2: Core Protocols & Methodologies

The following protocols are designed as self-validating systems, providing a robust starting point for researchers. They include explanations for key steps, controls, and troubleshooting advice.

Protocol 2.1: Asymmetric Synthesis of (S)-2-aminobutan-1-ol via Engineered Amine Dehydrogenase (AmDH)

Principle: This protocol describes the asymmetric reductive amination of 1-hydroxy-2-butanone using an engineered AmDH. The reaction requires NADH, which is economically regenerated from NAD+ using a coupled glucose dehydrogenase (GDH) system.[1][2] The GDH oxidizes glucose to gluconolactone, simultaneously reducing NAD+ to NADH.

Workflow Diagram:

cluster_main AmDH Catalytic Cycle cluster_regen NADH Regeneration Cycle Ketone 1-Hydroxy-2-butanone AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH + AminoAlcohol (S)-2-aminobutan-1-ol AmDH->AminoAlcohol NAD+ NAD+ AmDH->NAD+ NADH NADH NADH->AmDH + NAD_regen NAD+ NAD+->NAD_regen Recycled Ammonia NH₃ Ammonia->AmDH + GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone NADH_regen NADH GDH->NADH_regen Glucose Glucose Glucose->GDH + NAD_regen->GDH + NADH_regen->NADH Regenerated cluster_KR Kinetic Resolution via ω-Transaminase Racemate Racemic Amino Alcohol ((R)- and (S)-Enantiomers) wTA ω-Transaminase (R-selective) Racemate->wTA Products (S)-Amino Alcohol (Unreacted, >99% ee) + Hydroxy-Ketone + L-Alanine wTA->Products Pyruvate Sodium Pyruvate (Amine Acceptor) Pyruvate->wTA +

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(m-tolyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of this synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for its biological activity, making the optimization of its enantioselective synthesis a critical step. The most common and effective method for preparing this compound is the asymmetric reduction of the prochiral ketone, 2-amino-1-(m-tolyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a premier choice for this transformation due to its high enantioselectivity and reliability.[1][2][3][4] This guide will focus on troubleshooting and optimizing the CBS reduction for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via the CBS reduction of 2-amino-1-(m-tolyl)ethanone.

Issue 1: Low Enantiomeric Excess (ee)

A low enantiomeric excess is a common problem in asymmetric synthesis. The CBS reduction is known for its high selectivity, so a poor result often points to issues with reagents or reaction conditions.[3][5]

Possible Causes and Solutions:

  • Moisture in the Reaction: The presence of water can significantly decrease enantioselectivity.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and handle all reagents under inert conditions.[5]

  • Improper Catalyst Formation or Handling: The oxazaborolidine catalyst is sensitive to air and moisture.

    • Solution: If preparing the catalyst in situ, ensure the reaction between the chiral amino alcohol and the borane source goes to completion. If using a commercial solution, ensure it has been stored properly and handled under an inert atmosphere.

  • Suboptimal Temperature: The temperature of the reaction is critical for achieving high enantioselectivity.

    • Solution: Perform the reaction at a low temperature, typically between -78 °C and 0 °C. A temperature screening may be necessary to find the optimal balance between reaction rate and enantioselectivity.

  • Incorrect Stoichiometry: An incorrect ratio of catalyst to reducing agent or substrate can lead to a competing, non-selective background reaction.

    • Solution: Carefully control the stoichiometry. The catalyst loading is typically 5-10 mol%. The borane reducing agent should be added slowly to the mixture of the substrate and catalyst.

Issue 2: Low Yield

Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during workup.

Possible Causes and Solutions:

  • Catalyst Deactivation: As mentioned, the catalyst is sensitive. Deactivation will lead to an incomplete reaction.

    • Solution: Follow the precautions for handling air- and moisture-sensitive reagents.

  • Insufficient Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion before quenching the reaction.

  • Suboptimal Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate.

    • Solution: If the reaction is too slow at a very low temperature, consider raising it slightly after an initial period, while carefully monitoring the impact on enantioselectivity.

  • Product Loss During Workup: The amino alcohol product is water-soluble, which can lead to losses during aqueous extraction.

    • Solution: During the workup, after quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. The combined organic layers should then be washed with brine and dried over an anhydrous salt like sodium sulfate.

Issue 3: Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield.

Possible Causes and Solutions:

  • Over-reduction: Although less common for the CBS reduction, it's a possibility.

    • Solution: Use a controlled amount of the borane reducing agent and monitor the reaction closely.

  • Side Reactions of the Starting Material: The amino ketone starting material can be prone to self-condensation or other side reactions under certain conditions.

    • Solution: Ensure the reaction is carried out under inert and anhydrous conditions. The slow addition of the reducing agent at a low temperature can also help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and effective route is the enantioselective reduction of the corresponding prochiral ketone, 2-amino-1-(m-tolyl)ethanone, using the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to deliver a hydride from a borane source to one face of the ketone, resulting in the desired (S)-alcohol with high enantiopurity.[1][4]

Q2: How do I choose the right CBS catalyst?

For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used. The stereochemical outcome of the CBS reduction is generally predictable. The catalyst, derived from a chiral amino alcohol, coordinates with both the borane reducing agent and the ketone substrate in a well-defined transition state, leading to facial-selective hydride transfer.[5]

Q3: What are the best practices for setting up a CBS reduction?

  • Inert Atmosphere: The entire reaction, from glassware preparation to reagent addition and reaction quenching, should be conducted under an inert atmosphere (argon or nitrogen).

  • Anhydrous Conditions: Use anhydrous solvents (e.g., THF, toluene) and ensure all reagents are free of water.

  • Temperature Control: Maintain a stable, low temperature using a suitable cooling bath (e.g., dry ice/acetone).

  • Slow Addition: Add the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) dropwise to the solution of the ketone and catalyst to control the reaction rate and minimize side reactions.

Q4: How can I purify the final product?

After an appropriate aqueous workup, the crude product can be purified by column chromatography on silica gel. It is advisable to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent to prevent product loss or degradation on the acidic silica. Alternatively, crystallization can be an effective method for purifying the final product and potentially enhancing its enantiomeric purity.

Q5: How do I determine the enantiomeric excess (ee) of my product?

Data Presentation

Table 1: Key Parameters for CBS Reduction Optimization

ParameterRecommended Starting ConditionOptimization StrategyRationale
Catalyst (R)-2-Methyl-CBS-oxazaborolidineScreen other (R)-CBS derivativesThe steric and electronic properties of the catalyst influence enantioselectivity.
Catalyst Loading 10 mol%Vary between 5-20 mol%Find the optimal balance between reaction rate and cost.
Reducing Agent BH₃·THF (1.0 M in THF)Compare with BH₃·SMe₂ or catecholboraneDifferent borane sources can affect reactivity and selectivity.[3]
Solvent Anhydrous THFScreen other aprotic solvents like toluene or dichloromethaneSolvent can influence catalyst activity and solubility of reagents.
Temperature -78 °CTest a range from -78 °C to 0 °CLower temperatures generally improve enantioselectivity but decrease the reaction rate.
Reaction Time 2-24 hoursMonitor by TLC or LC-MSEnsure the reaction proceeds to completion without significant side product formation.

Experimental Protocols

Representative Protocol for the CBS Reduction of 2-Amino-1-(m-tolyl)ethanone
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-1-(m-tolyl)ethanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (0.1-0.5 M).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) dropwise.

  • Stir the mixture for 15-30 minutes at this temperature.

  • Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0-1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and wash with ethyl acetate to remove non-basic impurities.

  • Basify the aqueous layer with 2 M NaOH to pH > 10.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or crystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under N2 add_ketone Add 2-amino-1-(m-tolyl)ethanone in anhydrous THF prep_glass->add_ketone cool Cool to -78 °C add_ketone->cool add_catalyst Add (R)-CBS catalyst cool->add_catalyst stir1 Stir for 15-30 min add_catalyst->stir1 add_borane Slowly add BH3·THF stir1->add_borane monitor Monitor by TLC add_borane->monitor quench Quench with Methanol monitor->quench warm Warm to RT quench->warm extract Aqueous workup & extraction warm->extract purify Purify by chromatography/crystallization extract->purify final_product final_product purify->final_product Obtain this compound

Caption: General workflow for the CBS reduction.

Troubleshooting Logic

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of (S)-2-Amino-2-(m-tolyl)ethanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Amino-2-(m-tolyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important chiral building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during the purification of your reaction products.

Introduction: The Importance of Purity for this compound

This compound is a chiral amino alcohol of significant interest in pharmaceutical synthesis due to its role as a key intermediate for various bioactive molecules. The stereochemistry at the carbon bearing the amino and hydroxyl groups is often crucial for the desired biological activity. Therefore, achieving high chemical and enantiomeric purity is paramount.

This guide will walk you through the common impurities you may encounter, provide detailed purification protocols, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For instance, in a typical synthesis involving the asymmetric reduction of a corresponding α-amino ketone, you might encounter:

  • Unreacted starting materials: Such as the α-amino ketone precursor.

  • The undesired (R)-enantiomer: The enantiomeric excess (e.e.) of the reaction will determine the amount of the (R)-enantiomer present.

  • Byproducts from the reducing agent: For example, borane-related adducts if a CBS catalyst and borane are used.

  • Diastereomeric impurities: If the synthesis involves diastereomeric intermediates.

  • Solvent and reagent residues: Residual solvents and other reagents used in the reaction and workup.

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous workup is often the best first step. This typically involves dissolving the crude product in an organic solvent like ethyl acetate and washing with an acidic solution (e.g., 1 M HCl) to remove basic impurities, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally a brine wash to remove residual water.[1]

Q3: How can I remove the unwanted (R)-enantiomer?

A3: Separating enantiomers is a common challenge. The two primary methods are:

  • Diastereomeric salt crystallization: This involves reacting the racemic or enantiomerically enriched amino alcohol with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can effectively separate enantiomers.[2]

Q4: My product is an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common problem in crystallization. Here are some troubleshooting steps:

  • Ensure high chemical purity: Oils often contain impurities that inhibit crystallization. Try purifying your product by column chromatography first.

  • Solvent selection: The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures.

  • Cooling rate: Slow cooling is crucial for crystal growth. Try cooling the solution in a controlled manner.

  • Seeding: Adding a small crystal of the pure compound (a seed crystal) can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. Impurities are present, inhibiting crystal lattice formation. The solvent is too good a solvent for the compound at the cooling temperature. The cooling rate is too fast.Purify by column chromatography first to remove gross impurities. Try a less polar solvent or a solvent mixture. Slow down the cooling process (e.g., let it cool to room temperature slowly, then transfer to a refrigerator).
No crystals form upon cooling. The solution is not supersaturated (too much solvent). The compound is highly soluble in the chosen solvent.Concentrate the solution by carefully evaporating some of the solvent. Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. Try a different solvent system.
Poor recovery of the product. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Low purity after crystallization. The crystallization was too rapid, trapping impurities. The chosen solvent is not effective at leaving impurities in the mother liquor.Re-dissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize more slowly. Screen for a different crystallization solvent.
Chiral HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers. The chiral stationary phase (CSP) is not suitable for your compound. The mobile phase composition is not optimal.Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[3]
Peak tailing or broad peaks. Secondary interactions between the analyte and the stationary phase. The sample is overloaded on the column.Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to reduce interactions with residual silanols on the silica support. Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. The column is not properly equilibrated. The mobile phase composition is fluctuating. Temperature fluctuations.Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. Use a high-quality HPLC pump and freshly prepared mobile phase. Use a column thermostat to maintain a constant temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general method for removing baseline impurities from your crude product.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve crude product in minimum solvent prep2 Adsorb onto silica gel prep1->prep2 chrom2 Load sample onto column prep2->chrom2 chrom1 Pack column with silica gel chrom1->chrom2 chrom3 Elute with solvent gradient chrom2->chrom3 chrom4 Collect fractions chrom3->chrom4 analysis1 Analyze fractions by TLC chrom4->analysis1 analysis2 Combine pure fractions analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system for amino alcohols is a gradient of ethyl acetate in hexane, often with a small percentage of triethylamine (e.g., 0.5-1%) to prevent peak tailing.[1]

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Diastereomeric Salt Crystallization

This protocol is designed to separate the (S)- and (R)-enantiomers of 2-Amino-2-(m-tolyl)ethanol.

Decision-Making Workflow for Chiral Resolution:

G start Racemic/Enriched Amino Alcohol react React with Chiral Acid (e.g., Tartaric Acid) start->react crystallize Fractional Crystallization react->crystallize separate Separate Crystals and Mother Liquor crystallize->separate liberate Liberate Free Base from Crystals separate->liberate check_ee Check Enantiomeric Excess (e.e.) of Solid and Mother Liquor liberate->check_ee desired_ee Desired e.e. Achieved check_ee->desired_ee Yes reprocess Reprocess Mother Liquor or Recrystallize Solid check_ee->reprocess No reprocess->crystallize

Caption: Decision workflow for purification by diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the enantiomerically enriched 2-Amino-2-(m-tolyl)ethanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.[2]

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. The diastereomeric salt of the major enantiomer should preferentially crystallize. Allow the solution to stand at room temperature for several hours, then cool in an ice bath to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess (e.e.) of your this compound.

Typical Chiral HPLC Parameters:

Parameter Recommendation
Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point for amino alcohols.[3]
Mobile Phase A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used.[3] A typical starting point is 90:10 hexane:isopropanol.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the tolyl group absorbs (e.g., 210-220 nm).
Column Temperature Ambient or controlled at 25 °C.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.

  • Method Development: If the initial conditions do not provide adequate separation, systematically vary the percentage of the alcohol modifier in the mobile phase.

  • Injection and Analysis: Inject the sample onto the equilibrated chiral HPLC system and record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

Technical Support Center: Synthesis of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026

Welcome to the technical support guide for the synthesis of (S)-2-Amino-2-(m-tolyl)ethanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. We will focus on the most prevalent synthetic strategy: the asymmetric reduction of a prochiral α-amino ketone precursor.

Core Synthetic Strategy: Asymmetric Reduction of 2-Amino-1-(m-tolyl)ethan-1-one

The most reliable and widely adopted method for synthesizing this compound is the enantioselective reduction of its corresponding ketone, 2-Amino-1-(m-tolyl)ethan-1-one. This is typically achieved using a borane reagent in the presence of a chiral catalyst, such as the (S)-2-Methyl-CBS-oxazaborolidine catalyst.[1][2] This approach offers high enantioselectivity and good yields when performed under optimal conditions.

General Experimental Protocol: (S)-CBS-Catalyzed Borane Reduction

This protocol provides a representative procedure. Optimization may be required based on substrate quality and lab-specific conditions.

  • Reactor Setup:

    • To a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a magnetic stirrer.

    • Maintain the inert atmosphere throughout the reaction.

  • Catalyst & Substrate Addition:

    • Dissolve the 2-Amino-1-(m-tolyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (S)-2-Methyl-CBS-oxazaborolidine (typically 0.1 eq, 1.0 M in toluene) to the stirred solution.

  • Reducing Agent Addition:

    • Add a borane solution (e.g., BH₃·THF complex, ~1.0-1.5 eq) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the reaction's exotherm and maintain enantioselectivity.

  • Reaction Monitoring:

    • Stir the reaction at 0-5 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Workup:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (MeOH) at 0 °C to decompose the excess borane. Caution: Hydrogen gas evolution.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) to remove the catalyst, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.[1]

  • Purification & Analysis:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by NMR and determine the enantiomeric excess (% ee) using chiral HPLC analysis.[3][4]

Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the synthesis.

Question 1: My final product shows low enantiomeric excess (% ee). What are the likely causes and solutions?

Answer: Low enantioselectivity is a common but solvable issue. The stereochemical outcome of the CBS reduction is highly sensitive to reaction parameters.

  • Probable Cause 1: Catalyst Degradation or Impurity.

    • Explanation: The oxazaborolidine catalyst is moisture-sensitive. Water hydrolyzes the B-O bond, leading to an achiral boron species that can catalyze a non-selective reduction, thereby eroding the % ee.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents (THF is notoriously hygroscopic; use a freshly opened bottle or a solvent from a purification system).

      • Use a high-quality, fresh source of the CBS catalyst. If in doubt, purchase a new batch.

  • Probable Cause 2: Incorrect Reaction Temperature.

    • Explanation: The enantioselectivity of this reaction is temperature-dependent. Higher temperatures increase the rate of the non-catalyzed background reaction, which is not stereoselective. It can also provide enough energy to overcome the preferential chiral transition state, leading to racemization.[5]

    • Solution:

      • Maintain the reaction temperature strictly between 0 °C and 5 °C, especially during the addition of the borane reagent.

      • Consider running the reaction at a lower temperature (e.g., -20 °C), although this may slow the reaction rate.

  • Probable Cause 3: Rate of Borane Addition.

    • Explanation: A rapid addition of the borane solution can lead to localized temperature spikes and can cause the concentration of the reducing agent to exceed what the catalyst can effectively coordinate, allowing the non-selective background reduction to occur.

    • Solution:

      • Add the borane solution slowly and dropwise via a syringe pump over at least 30-60 minutes to maintain a low concentration of free borane.

Troubleshooting Workflow for Low % ee

low_ee_workflow start Low % ee Observed check_reagents Verify Anhydrous Conditions & Reagent Quality start->check_reagents Start Here check_temp Review Temperature Logs start->check_temp Next check_addition Analyze Borane Addition Rate start->check_addition Finally rerun_dry Action: Rerun with Flame-Dried Glassware & Anhydrous Solvents check_reagents->rerun_dry Moisture Suspected rerun_cold Action: Rerun with Strict Temperature Control (0°C or lower) check_temp->rerun_cold Deviation > 5°C rerun_slow Action: Rerun with Slow, Controlled Addition (Syringe Pump) check_addition->rerun_slow Addition Too Fast

Caption: Workflow for diagnosing low enantiomeric excess.

Question 2: The reaction yield is poor, though the starting material is consumed. What happened?

Answer: A low isolated yield despite full conversion points towards product loss during the workup or purification, or the formation of soluble byproducts.

  • Probable Cause 1: Over-reduction.

    • Explanation: While less common for amino alcohols, borane is a powerful reducing agent.[6][7] If the starting material contains reducible functional groups other than the ketone, or if reaction conditions are too harsh, side reactions can occur. A more likely scenario is the formation of borane-amine complexes that are difficult to break during workup.

    • Solution:

      • Use a minimal excess of the borane reagent (1.0-1.2 equivalents).

      • During the quench, ensure enough methanol is added and stirred for a sufficient time to break down all borane complexes. The initial product of an amide reduction with BH3 is an amine-BH3 complex that must be decomposed to liberate the free amine.[6] A similar principle applies here.

  • Probable Cause 2: Product Loss During Extraction.

    • Explanation: 2-Amino-2-(m-tolyl)ethanol is an amino alcohol, which gives it some water solubility, especially in its protonated (salt) form. During the acidic wash (to remove the CBS catalyst), some of your product may be extracted into the aqueous layer.

    • Solution:

      • After the initial ethyl acetate extraction, re-extract the aqueous layers 2-3 more times with fresh ethyl acetate to recover any dissolved product.

      • Minimize the volume and strength of the acid wash. Use just enough to neutralize and extract the catalyst.

      • After the acid wash, ensure the organic layer is thoroughly washed with a base (NaHCO₃) to deprotonate the product amine, making it less water-soluble.

  • Probable Cause 3: Degradation on Silica Gel.

    • Explanation: Amines can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking and poor recovery during column chromatography.

    • Solution:

      • Deactivate the silica gel before use by preparing the slurry with your eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N). This will cap the acidic sites and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the enantioselectivity in a CBS reduction?

A1: The enantioselectivity arises from a well-organized, six-membered ring transition state. The borane (BH₃) coordinates to the more sterically accessible nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone substrate. The ketone's larger substituent (the m-tolyl group) preferentially orients away from the bulky group on the catalyst. Hydride is then delivered from the borane to one specific face of the carbonyl, leading to the formation of the (S)-alcohol.

Main Reaction vs. Background Reaction

reaction_pathway cluster_main Catalytic (Stereoselective) Pathway cluster_side Non-Catalytic (Background) Pathway Ketone 2-Amino-1-(m-tolyl)ethan-1-one TS_S Organized Transition State (Favored) Ketone->TS_S + CBS_Complex CBS_Complex (S)-CBS + BH3 Complex Product_S This compound (Desired Product) TS_S->Product_S Hydride Transfer Ketone_Side 2-Amino-1-(m-tolyl)ethan-1-one TS_Racemic Unorganized Transition State (Not Favored) Ketone_Side->TS_Racemic + BH3 BH3 Free BH3 Product_Racemic Racemic Amino Alcohol (Lowers % ee) TS_Racemic->Product_Racemic Hydride Transfer

Caption: Catalytic vs. non-catalytic reduction pathways.

Q2: Are there viable alternative synthetic routes?

A2: Yes, several other methods exist, though they come with their own sets of challenges.

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (often Ruthenium or Iridium based) and a hydrogen source like formic acid or isopropanol.[8][9] It can be highly effective but may require more specialized catalysts and ligands.

  • Chiral Pool Synthesis: One could theoretically start from a chiral amino acid.[1] However, this often involves more steps and can be less direct than the asymmetric reduction of a readily available prochiral ketone.

  • Resolution: A racemic mixture of 2-Amino-2-(m-tolyl)ethanol can be synthesized and then resolved using a chiral resolving agent, such as tartaric acid derivatives.[10] This method adds an extra step and the maximum theoretical yield for the desired enantiomer is only 50%.

Q3: What is the best method to determine the enantiomeric excess (% ee) of my final product?

A3: The most reliable and standard method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. Common column types that are effective for separating amino alcohol enantiomers include those based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD) or protein-based phases.[3][11] You would develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that provides baseline separation of the two enantiomer peaks. The % ee is then calculated from the relative peak areas of the (S) and (R) enantiomers.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Solvent Anhydrous THFMoisture leads to catalyst deactivation and lower % ee.
Catalyst Loading 5-10 mol %Lower loading may slow the reaction; higher is uneconomical.
Temperature 0 °C to 5 °CHigher temperatures drastically reduce enantioselectivity.[5]
Borane Stoichiometry 1.0 - 1.5 equivalentsSignificant excess can lead to side reactions and difficult workup.
Rate of Addition Slow, dropwise (30-60 min)Fast addition causes temperature spikes and favors the non-selective background reaction.
Workup pH Acidic then Basic washAcid wash removes the catalyst; basic wash ensures the product is in its free-base form for extraction.[1]
Purification Silica Gel + 1% Et₃NBasic modifier prevents product loss on the acidic silica surface.

References

Technical Support Center: Removal of (S)-2-Amino-2-(m-tolyl)ethanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cleavage of the (S)-2-Amino-2-(m-tolyl)ethanol chiral auxiliary. This document is designed for researchers, chemists, and process development professionals who utilize this auxiliary in asymmetric synthesis. While structurally similar to more common Evans-type oxazolidinone auxiliaries, nuances in its cleavage require careful consideration of methodology to ensure high yields, prevent product degradation, and maintain stereochemical integrity.[1][2]

This guide provides a structured, in-depth analysis of common cleavage protocols, troubleshooting advice for suboptimal outcomes, and answers to frequently asked questions, all grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound auxiliary and how is it typically used?

This compound is a chiral 1,2-amino alcohol used to introduce chirality into a molecule.[3][4] It is typically reacted with an acyl chloride or anhydride to form an N-acyl oxazolidinone.[5] This chiral adduct then directs the stereoselective alkylation, aldol addition, or other transformations at the α-carbon of the acyl group.[1][2] The final, critical step is the removal (cleavage) of the auxiliary to yield the desired enantiomerically enriched product.[6]

Q2: What are the primary methods for removing the auxiliary, and how do I choose the correct one?

The choice of cleavage method is dictated entirely by the desired functionality of your final product. The three most common pathways are:

  • Hydrolytic Cleavage: To obtain a carboxylic acid . The most reliable method for this is using lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂).[7][8]

  • Reductive Cleavage: To obtain a primary alcohol . This is typically achieved with strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[6][9]

  • Transesterification: To obtain an ester . This can be accomplished with Lewis acids or alkoxides, such as sodium methoxide in methanol for a methyl ester.[10][11]

The selection process can be visualized in the following decision tree:

G start What is my desired final product? acid Chiral Carboxylic Acid start->acid Acid alcohol Chiral Primary Alcohol start->alcohol Alcohol ester Chiral Ester start->ester Ester acid_method Use Hydrolytic Cleavage (e.g., LiOH / H₂O₂) acid->acid_method alcohol_method Use Reductive Cleavage (e.g., LiBH₄) alcohol->alcohol_method ester_method Use Transesterification (e.g., NaOMe / MeOH) ester->ester_method

Caption: Decision tree for selecting an auxiliary cleavage method.

Q3: Can the this compound auxiliary be recovered after cleavage?

Yes. A significant advantage of using chiral auxiliaries is the ability to recover and reuse the often-valuable starting material.[2][12] After the reaction is quenched and the product is extracted, the aqueous layer will contain the protonated amino alcohol auxiliary. This layer can be basified (e.g., with NaOH) and extracted with an organic solvent (like ethyl acetate or dichloromethane) to recover the auxiliary for subsequent use.[13]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the cleavage reaction, framed in a question-and-answer format to directly tackle experimental challenges.

Problem 1: My cleavage reaction is slow or incomplete.

  • Possible Cause: Significant steric hindrance near the carbonyl group of the N-acyl moiety can slow the rate of nucleophilic attack. The m-tolyl group on the auxiliary itself contributes some bulk.

  • Solution & Scientific Rationale:

    • Increase Reaction Temperature: For sluggish reductive or transesterification reactions, cautiously increasing the temperature can provide the necessary activation energy. Monitor carefully for potential side reactions or epimerization.[14]

    • Use a Stronger Nucleophile: In reductive cleavage, if LiBH₄ is ineffective, switching to the more potent Lithium Aluminum Hydride (LiAlH₄) may be necessary.[9] Be aware that LiAlH₄ is less chemoselective and will reduce other functional groups like esters or amides.

    • Check Reagent Quality: Hydride reagents, particularly LiBH₄ and LiAlH₄, can degrade with improper storage. Ensure your reagents are fresh and handled under anhydrous conditions.

    • Improve Solubility: For hydrolytic cleavage, ensure the THF/water solvent system is appropriate to solubilize your substrate. If solubility is poor, a different co-solvent may be required.

Problem 2: I am observing epimerization at the α-stereocenter.

  • Possible Cause: Epimerization (the loss of stereochemical purity at the α-carbon) is a major risk, especially under basic conditions that can facilitate the formation of a planar enolate intermediate.[12][14]

  • Solution & Scientific Rationale:

    • Maintain Low Temperatures: This is the most critical factor. Performing the cleavage at 0 °C or below drastically reduces the rate of enolization relative to the rate of cleavage.[15][16]

    • Use LiOH/H₂O₂ for Hydrolysis: The combination of lithium hydroxide and hydrogen peroxide is the standard for generating carboxylic acids because it proceeds through a lithium hydroperoxide (LiOOH) intermediate.[13][17] This species preferentially attacks the exocyclic acyl carbonyl over the endocyclic ring carbonyl, leading to a clean cleavage at low temperatures with minimal risk of epimerization.[13][17][18] Standard LiOH without peroxide is more likely to cause undesired ring-opening.[13][18]

    • Employ Buffered Workups: When quenching the reaction or during extraction, avoid using strong acids or bases. A buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl), can help maintain a pH that minimizes epimerization.[15]

    • Consider Lewis Acid-Promoted Transesterification: For converting to esters, certain mild Lewis acids (e.g., MgBr₂, Sc(OTf)₃) can promote the reaction under conditions less prone to epimerization than strongly basic alkoxides.[10]

Problem 3: The workup is difficult, and I'm getting low recovery of my product.

  • Possible Cause: Emulsion formation during extraction or poor separation between the product and the recovered auxiliary are common issues.

  • Solution & Scientific Rationale:

    • Optimize Extraction pH: Ensure the pH of the aqueous layer is correctly adjusted to isolate your product. For a carboxylic acid product, the aqueous layer should be acidified to a pH of ~2-3 before extraction.[12] For an alcohol or ester product, the extraction is typically done under neutral or slightly basic conditions.

    • Auxiliary Recovery First: After quenching a hydrolytic or reductive cleavage, perform an initial extraction with a solvent like ethyl acetate to remove the lipophilic chiral auxiliary before acidifying to extract your carboxylic acid product. This two-stage extraction simplifies purification.[12]

    • Chromatography Considerations: If column chromatography is necessary, be aware that standard silica gel is acidic and can sometimes cause degradation or epimerization of sensitive products.[15] Consider using a deactivated silica gel (e.g., by pre-treating with a triethylamine/hexanes solution) or switching to a different stationary phase like alumina.[19]

Part 3: Comparative Data & Detailed Protocols

Table 1: Comparison of Common Cleavage Methods
MethodReagentsProductKey AdvantagesKey Considerations & Risks
Hydrolytic LiOH, H₂O₂ in THF/H₂OCarboxylic AcidHigh yield, reliable, minimizes epimerization.[7][13]Exothermic reaction, oxygen evolution can occur.[7][8] Requires careful temperature control.
Reductive LiBH₄ in THF or EtherPrimary AlcoholMilder than LiAlH₄, good for many substrates.[9]May be slow with sterically hindered substrates.[20] Does not cleave amides.
Reductive LiAlH₄ in THF or EtherPrimary AlcoholVery powerful, cleaves even hindered systems.Not chemoselective; will reduce esters, amides, etc. Violent reaction with water.
Transesterification NaOMe in MeOHMethyl EsterSimple, effective for generating esters.Strongly basic; risk of epimerization if not kept cold.[11]
Transesterification Lewis Acid (e.g., MgBr₂) in AlcoholEsterMilder conditions, tolerates acid-sensitive groups.[10]Substrate-dependent; may not work for chelating substrates like β-hydroxy ketones.[10]
Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid (LiOH/H₂O₂ Method)

This protocol is adapted from the well-established Evans procedure.[7][8]

References

Technical Support Center: (S)-2-Amino-2-(m-tolyl)ethanol in Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (S)-2-Amino-2-(m-tolyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral auxiliary for stereocontrolled transformations. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, enhance diastereoselectivity, and ensure procedural robustness.

Section 1: Troubleshooting Guide

This section is structured to provide direct answers to specific experimental issues. Each entry details the problem, explores the underlying chemical principles causing the issue, and offers validated solutions.

Question 1: Why am I observing low diastereoselectivity (low d.r. or d.e.) in my alkylation reaction?

Low diastereoselectivity is the most common challenge and can stem from several factors related to the formation and reactivity of the chiral enolate.

Potential Cause 1: Incomplete or Incorrect Enolate Formation The geometry of the enolate is paramount for facial selectivity. For many auxiliaries of this class, a Z-enolate, stabilized by chelation to a metal cation (e.g., Li⁺ or Na⁺), is required to block one face of the enolate, thereby directing the electrophile to the opposite face.[1]

  • Scientific Rationale: If deprotonation is incomplete, the remaining starting material can react with the product or enolate. If the wrong base or conditions are used, a mixture of E- and Z-enolates may form, leading to a mixture of diastereomers.

  • Solutions:

    • Base Selection: Ensure you are using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are common choices.[2] LDA often favors Z-enolate formation.

    • Temperature Control: Enolate formation should be conducted at low temperatures, typically -78 °C, to ensure kinetic control and prevent enolate equilibration or side reactions.[2]

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent as it effectively solvates the lithium cation without competing for chelation.

    • Addition Order: Add the acylated auxiliary solution dropwise to the prepared base solution at -78 °C to avoid localized high concentrations.

Potential Cause 2: Suboptimal Reaction Temperature during Electrophile Addition The stability of the chelated transition state is highly temperature-dependent.

  • Scientific Rationale: At higher temperatures, the six-membered Zimmerman-Traxler-like transition state, which locks the conformation and ensures facial selectivity, can become less favorable.[3] This increases molecular motion and allows for non-selective attack from either face.

  • Solutions:

    • Maintain Low Temperature: Keep the reaction temperature at or below -78 °C during the addition of the electrophile.[2][4]

    • Slow Addition: Add the electrophile slowly to prevent exothermic spikes that could raise the local temperature of the reaction.

Potential Cause 3: Steric or Electronic Mismatch of the Electrophile The auxiliary directs the reaction based on sterics, but a highly reactive or sterically demanding electrophile can override this control.

  • Scientific Rationale: Very reactive electrophiles (e.g., methyl triflate) may react too quickly for the chelated complex to form optimally. Conversely, extremely bulky electrophiles may experience steric clash with the auxiliary's tolyl group, leading to poor selectivity.

  • Solutions:

    • Screen Electrophiles: If possible, switch to a less reactive electrophile (e.g., from an alkyl triflate to an alkyl iodide or bromide).

    • Use of Lewis Acids: For certain reactions like aldol or Diels-Alder, the addition of a Lewis acid (e.g., TiCl₄, Et₂AlCl) can enhance the rigidity of the transition state and improve selectivity. However, this must be optimized, as the wrong Lewis acid can chelate in a different manner and invert the selectivity.

Question 2: My reaction yield is low. Where could my material be going?

Low yields can be attributed to incomplete reactions, side reactions, or difficulties during workup and purification.

Potential Cause 1: Inefficient Deprotonation As with low selectivity, incomplete enolate formation means unreacted starting material.

  • Solutions:

    • Titrate Your Base: Commercial organolithium bases like n-BuLi (often used to generate LDA) can degrade over time. Titrate the base before use to ensure accurate stoichiometry.

    • Increase Base Equivalents: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.

Potential Cause 2: Proton Scrambling Trace amounts of water or other protic sources in the reaction can quench the enolate.

  • Scientific Rationale: The enolate is a strong base and will be rapidly protonated by any available acidic protons, reverting it to the starting material.

  • Solutions:

    • Rigorous Anhydrous Technique: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure all reagents and the inert atmosphere (Argon or Nitrogen) are dry.

    • Purify Reagents: Ensure the electrophile is pure and anhydrous.

Potential Cause 3: Product Epimerization during Workup The newly formed stereocenter can be labile, especially if it is adjacent to a carbonyl group.

  • Scientific Rationale: Under acidic or basic workup conditions, the α-proton can be removed, leading to enolization and subsequent re-protonation, which scrambles the stereochemistry and can complicate purification, leading to apparent yield loss of the desired diastereomer.

  • Solutions:

    • Buffered Quench: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, rather than stronger acids.[2]

    • Careful pH Control: During extraction, avoid strong acids or bases. Use saturated sodium bicarbonate and brine washes.

Question 3: I am struggling to remove the chiral auxiliary after my reaction. What are the best methods?

The ease of auxiliary removal is a key feature of its utility. The method chosen depends on the desired final product (acid, alcohol, aldehyde, etc.).

Desired ProductRecommended Cleavage MethodReagents & Conditions
Carboxylic Acid Hydrolysis (Basic) Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), in a THF/water mixture at 0 °C.
Primary Alcohol Reductive Cleavage Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in ether or THF at 0 °C.[2]
Aldehyde Mild Reductive Cleavage 1. Reduce to the alcohol with LiAlH₄. 2. Oxidize the resulting alcohol using a mild oxidant (e.g., Dess-Martin periodinane, Swern oxidation).
Weinreb Amide Amide Exchange N,O-Dimethylhydroxylamine hydrochloride and a strong base like i-PrMgCl or AlMe₃.
  • Expert Tip: After cleavage, the this compound auxiliary can often be recovered from the aqueous layer by basifying and extracting with a suitable organic solvent. This allows for recycling, improving the overall cost-effectiveness of the synthesis.

Section 2: Experimental Protocols & Visualizations

To provide a practical context, we outline a standard workflow for using the auxiliary in a diastereoselective alkylation.

Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Workup & Purification cluster_4 Step 5: Auxiliary Cleavage Acylation Couple carboxylic acid to This compound. (e.g., using DCC or acyl chloride) Enolate Deprotonate with LDA or NaHMDS in THF at -78 °C. Forms chelated Z-enolate. Acylation->Enolate Alkylation Add electrophile (R-X) slowly at -78 °C. Facial attack is sterically directed. Enolate->Alkylation Workup Quench with sat. NH4Cl (aq). Extract and purify via column chromatography. Alkylation->Workup Cleavage Selectively cleave to yield desired product (acid, alcohol, etc.) and recover auxiliary. Workup->Cleavage Troubleshooting Start Problem: Low Diastereoselectivity Cause1 Incomplete Enolate Formation? Start->Cause1 Cause2 Reaction Temp Too High? Cause1->Cause2 No Sol1 Check Base Stoichiometry (Titrate LDA/n-BuLi) Ensure -78 °C Cause1->Sol1 Yes Cause3 Workup Epimerization? Cause2->Cause3 No Sol2 Maintain -78 °C During Electrophile Addition Add Electrophile Slowly Cause2->Sol2 Yes Sol3 Quench with sat. NH4Cl Avoid Strong Acid/Base During Extraction Cause3->Sol3 Yes Result Improved Diastereoselectivity Sol1->Result Sol2->Result Sol3->Result

References

Technical Support Center: (S)-2-Amino-2-(m-tolyl)ethanol - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-2-Amino-2-(m-tolyl)ethanol. It is designed to offer practical, field-proven insights into the stability and storage of this chiral amino alcohol, moving beyond generic recommendations to explain the underlying chemical principles and provide actionable troubleshooting advice.

Section 1: Understanding the Stability Profile of this compound

This compound is a chiral building block with primary amine and alcohol functional groups attached to a tolyl backbone. Its stability is influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen, as well as its compatibility with other chemical entities. Understanding its potential degradation pathways is critical for ensuring the integrity of experimental results and the quality of drug development programs.

Frequently Asked Questions (FAQs) - Stability

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors include exposure to heat, light (especially UV), oxygen, and incompatible chemicals. The amino and alcohol groups are susceptible to oxidation, while the aromatic ring can also undergo reactions under harsh conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure, potential degradation pathways include:

  • Oxidation: The primary amine can be oxidized to form corresponding imines, nitroso, or nitro compounds. The alcohol group can be oxidized to an aldehyde or a carboxylic acid.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, leading to complex reaction mixtures.

Q3: How can I visually inspect for degradation?

A3: While not a definitive measure of purity, visual inspection can be a useful first step. A pure solid sample of this compound should be a white to off-white solid. Any significant color change (e.g., to yellow or brown), clumping, or change in odor may indicate degradation. However, chemical analysis is necessary for confirmation.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the stability and purity of this compound.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduced temperature slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes oxidation of the amine and alcohol functional groups.
Light Amber Vial/Dark Place[1]Protects the compound from light-induced degradation.
Container Tightly SealedPrevents exposure to moisture and atmospheric carbon dioxide.
Handling Best Practices
  • Inert Atmosphere: When handling the solid, it is best practice to do so under an inert atmosphere, for example, in a glovebox.

  • Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

  • Solution Stability: Solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored under the same recommended conditions as the solid material.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in experimental settings.

Troubleshooting Workflow

start Problem Observed (e.g., unexpected reaction outcome, inconsistent analytical results) check_purity Check Purity of This compound start->check_purity purity_ok Purity is within specification check_purity->purity_ok purity_not_ok Purity is out of specification check_purity->purity_not_ok review_protocol Review Experimental Protocol purity_ok->review_protocol If purity is confirmed investigate_storage Investigate Storage and Handling History purity_not_ok->investigate_storage If purity is low perform_forced_degradation Perform Forced Degradation Study investigate_storage->perform_forced_degradation identify_degradants Identify Degradation Products perform_forced_degradation->identify_degradants source_new_material Source New, High-Purity Material identify_degradants->source_new_material modify_protocol Modify Protocol to Avoid Degradation review_protocol->modify_protocol end Problem Resolved source_new_material->end modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

Common Problems and Solutions

Problem 1: Inconsistent results in a reaction where this compound is a starting material.

  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of the this compound lot using a validated analytical method, such as HPLC.

    • Review Storage: Confirm that the material has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).

    • Consider Incompatibilities: Review the reaction components for any potential incompatibilities with an amino alcohol. Strong oxidizing agents or acidic conditions could lead to degradation.

Problem 2: Appearance of unexpected peaks in the chromatogram during in-process control (IPC) analysis.

  • Potential Cause: On-bench degradation or reaction with the mobile phase.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure that samples are prepared in a suitable solvent and analyzed promptly after preparation.

    • Mobile Phase Compatibility: Evaluate the compatibility of the mobile phase with the analyte. Highly acidic or basic mobile phases can cause degradation on the column.

    • Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to any of them.

Section 4: Experimental Protocols for Stability Assessment

A robust assessment of stability is crucial. The following protocols provide a framework for conducting these studies.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize a sample before analysis.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize a sample before analysis.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% H₂O₂ solution. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a known amount of the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer.

  • A chiral stationary phase (CSP) column is recommended to ensure enantiomeric purity is also monitored. Columns such as those based on cyclodextrins or polysaccharide derivatives are often effective for chiral separations of amino alcohols.[4]

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a chiral column and screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds).

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the parent compound and any degradation products formed during the forced degradation study.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 5: Chemical Compatibility

Understanding the chemical compatibility of this compound is crucial to prevent unintended reactions and degradation. As a primary amine and an alcohol, it exhibits characteristic reactivity.

Incompatible Materials
Incompatible MaterialPotential Hazard/Reaction
Strong Oxidizing Agents Can lead to vigorous reactions and the formation of potentially unstable oxidation products.
Strong Acids Exothermic neutralization reaction. Can form ammonium salts.
Acid Chlorides and Anhydrides Reacts to form amides, which may be an intended reaction but should be controlled.
Aldehydes and Ketones Can form imines.

Compatibility Diagram

cluster_compatible Generally Compatible cluster_incompatible Incompatible / Reactive compound This compound alcohols Alcohols (e.g., Ethanol, Methanol) compound->alcohols Compatible for dissolution and as reaction media aprotic_solvents Aprotic Solvents (e.g., THF, DCM) compound->aprotic_solvents Compatible for dissolution and as reaction media hydrocarbons Hydrocarbons (e.g., Hexane, Toluene) compound->hydrocarbons Compatible for dissolution and as reaction media strong_oxidizers Strong Oxidizing Agents compound->strong_oxidizers Incompatible - potential for uncontrolled reaction/degradation strong_acids Strong Acids compound->strong_acids Incompatible - potential for uncontrolled reaction/degradation acid_chlorides Acid Chlorides / Anhydrides compound->acid_chlorides Incompatible - potential for uncontrolled reaction/degradation aldehydes_ketones Aldehydes / Ketones compound->aldehydes_ketones Incompatible - potential for uncontrolled reaction/degradation

Caption: Chemical compatibility of this compound.

References

Technical Support Center: Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the application of chiral amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of these versatile chiral building blocks and catalysts.

Section 1: Synthesis & Purification Troubleshooting

The successful application of a chiral amino alcohol begins with its synthesis and purification. Ensuring high enantiomeric and chemical purity is paramount for achieving desired outcomes in subsequent reactions. This section addresses common pitfalls in these initial stages.

Frequently Asked Questions (FAQs): Synthesis & Purification

Question 1: My chiral amino alcohol synthesis is resulting in significant racemization. What are the likely causes and how can I mitigate this?

Answer: Racemization, the loss of stereochemical purity, is a frequent challenge in the synthesis of chiral amino alcohols. The primary culprits are often harsh reaction conditions that provide sufficient energy to overcome the activation barrier for racemization or facilitate the formation of achiral intermediates.[1]

Root Cause Analysis & Solutions:

  • Harsh Reaction Conditions: High temperatures or extended reaction times can lead to epimerization.

    • Troubleshooting:

      • Lower the Reaction Temperature: Employing cryogenic conditions (e.g., -78 °C) can significantly minimize racemization.

      • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times after completion.

  • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can promote the formation of achiral intermediates, such as enolates or imines, which can then be protonated or attacked non-stereoselectively.[1]

    • Troubleshooting:

      • Use Milder Reagents: Opt for milder acids or bases where possible.

      • Stoichiometric Control: Use the minimum effective amount of acid or base.

      • Quenching Strategy: Neutralize the reaction mixture promptly and carefully upon completion.

  • Inappropriate Choice of Reagents: Certain reagents may inherently promote side reactions leading to racemization. For instance, some reducing agents might require conditions that favor epimerization.

    • Troubleshooting:

      • Reagent Screening: If racemization is suspected, screen alternative reagents known for milder conditions. For example, in the reduction of an α-amino acid, borane-based reducing agents are often preferred over harsher metal hydrides like LiAlH₄ under certain conditions.[2]

  • Unstable Chiral Intermediates: The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.

    • Troubleshooting:

      • Protecting Group Strategy: Introduce appropriate protecting groups for the amine and alcohol functionalities that can stabilize the chiral center and be removed under mild conditions.

Question 2: I am struggling with the purification of my chiral amino alcohol. What are some common issues and recommended strategies?

Answer: Purification of chiral amino alcohols can be challenging due to their often high polarity and potential for interaction with silica gel.

Common Purification Pitfalls & Solutions:

PitfallRoot CauseRecommended Solution
Poor Separation on Silica Gel High polarity of the amino alcohol leads to strong adsorption and streaking on the column.- Use a more polar eluent system: A gradient of Dichloromethane (DCM) to Methanol (MeOH) is common. - Add a small amount of a basic modifier: Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1%) can be added to the eluent to suppress tailing by deactivating acidic sites on the silica.
Product Degradation on Column The acidic nature of silica gel can cause degradation of sensitive amino alcohols.- Use deactivated silica gel. - Switch to a different stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be viable alternatives.
Difficulty in Removing Reagent Byproducts Byproducts from the synthesis may have similar polarities to the desired product.- Aqueous Workup: A thorough aqueous workup with acid and base washes can remove many ionic impurities before chromatography.[2] - Recrystallization: If the amino alcohol is a solid, recrystallization can be a highly effective method for purification.

Workflow for a Challenging Purification:

G start Crude Product workup Aqueous Acid/Base Wash start->workup chromatography Flash Chromatography on Silica (DCM/MeOH + 0.5% Et3N) workup->chromatography check_purity Check Purity (TLC/LCMS) chromatography->check_purity recrystallize Recrystallization check_purity->recrystallize Purity < 98% & Crystalline final_product Pure Amino Alcohol check_purity->final_product Purity > 98% alt_chrom Alternative Chromatography (Alumina or Reverse Phase) check_purity->alt_chrom Purity < 98% & Oily recrystallize->final_product alt_chrom->final_product G start Low Enantioselectivity Observed check_catalyst Verify Catalyst Integrity (Use in situ generation) start->check_catalyst check_conditions Ensure Anhydrous Conditions check_catalyst->check_conditions optimize_temp Lower Reaction Temperature (e.g., 0°C to -78°C) check_conditions->optimize_temp optimize_solvent Screen Solvents (THF, Toluene, DCM) optimize_temp->optimize_solvent modify_ligand Modify Chiral Ligand Structure optimize_solvent->modify_ligand success High Enantioselectivity modify_ligand->success

References

Technical Support Center: Enhancing the Efficiency of Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in asymmetric synthesis. As a Senior Application Scientist, this guide is structured to not only offer solutions but also to provide a deeper understanding of the underlying principles governing catalyst performance and reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format, emphasizing the "why" behind each recommendation.

Guide 1: Low or Inconsistent Enantioselectivity

Question: My reaction is proceeding with a high yield, but the enantiomeric excess (% ee) is consistently low or varies between runs. What are the potential causes, and how can I improve it?

Answer: Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis.[1] The root cause often lies in a subtle interplay between the catalyst, substrate, and reaction environment. A systematic approach is crucial for diagnosis and optimization.

Initial Checks: Foundational Integrity
  • Catalyst and Ligand Integrity: The heart of your reaction is the chiral catalyst or ligand. Its purity and structural integrity are paramount.[1]

    • Actionable Insight: Has the catalyst/ligand degraded? Consider acquiring a fresh batch or re-synthesizing and thoroughly characterizing it (e.g., via NMR, elemental analysis). Degradation can lead to the formation of less selective or even achiral catalytic species.[1]

  • Substrate Purity: Impurities in your starting material can act as inhibitors or react in non-selective background reactions.[1]

    • Actionable Insight: Ensure your substrate is of the highest possible purity. Purification through techniques like recrystallization or distillation might be necessary.

Optimizing Reaction Parameters: A Matter of Energetics

The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states. Even small changes in reaction conditions can significantly impact this energy gap.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity.[1][2]

    • Causality: A lower temperature amplifies the energetic difference between the transition states leading to the two enantiomers, thus favoring the formation of the major enantiomer.[2] However, be mindful that excessively low temperatures can drastically reduce the reaction rate.[2] A temperature screening study is recommended to find the optimal balance.[2]

  • Solvent Effects: The choice of solvent is critical and can dramatically affect the catalyst's performance.[1] Solvents can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[2] In some instances, a change in solvent can even reverse enantioselection.[2]

    • Actionable Insight: A solvent screening is highly recommended.[2] Consider a range of solvents with varying polarities and coordinating abilities. For example, switching from THF to 2-MeTHF has been shown to improve stereoselectivity in certain systems.[2][3]

  • Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[4]

    • Causality: At high concentrations, some organocatalysts may form aggregates that are less selective than the monomeric form.[4][5] Conversely, a very low catalyst loading might not be sufficient to outcompete a non-selective background reaction.[6] It is advisable to screen a range of catalyst loadings.[4]

Workflow for Troubleshooting Low Enantioselectivity

G start Start: Low or Inconsistent % ee step1 Step 1: Verify Catalyst & Substrate Integrity start->step1 step2 Step 2: Optimize Reaction Temperature step1->step2 Purity Confirmed sub1 Action: Re-purify or re-synthesize catalyst/substrate. step1->sub1 step3 Step 3: Screen Solvents step2->step3 Temperature Optimized step4 Step 4: Vary Catalyst Loading step3->step4 Solvent Selected step5 Step 5: Investigate Additives step4->step5 Loading Optimized end_node Resolution: High & Reproducible % ee step5->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Guide 2: Catalyst Deactivation and Poor Reaction Rate

Question: My reaction starts well but then slows down significantly or stalls before completion. What could be causing this, and how can I maintain catalyst activity?

Answer: A decline in reaction rate is often indicative of catalyst deactivation, a common issue in catalytic cycles.[4][7] Identifying the deactivation mechanism is key to developing a robust process.[4]

Common Causes of Catalyst Deactivation:
  • Poisoning: Impurities in the reactants, solvents, or even gases (e.g., oxygen for air-sensitive catalysts) can irreversibly bind to the catalyst's active sites.[4] Common poisons include sulfur and water.[4]

    • Preventative Strategy: Use highly purified and degassed reagents and solvents. Ensure your reaction setup is free from leaks if working under an inert atmosphere.

  • Thermal Degradation: Higher temperatures can lead to the decomposition of the catalyst or ligand.[4]

    • Preventative Strategy: Operate at the lowest effective temperature that still provides a reasonable reaction rate.

  • Product Inhibition: The product of the reaction may bind to the catalyst, inhibiting its activity and slowing down the reaction as the product concentration increases.[1]

Troubleshooting Slow or Incomplete Reactions:
  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.[1]

    • Actionable Insight: Incrementally increase the catalyst loading and monitor the effect on the reaction rate.

  • Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst.[1]

    • Actionable Insight: Ensure adequate agitation or stirring throughout the reaction.

  • Run a Control Experiment: To determine if a background, non-catalyzed reaction is occurring, run the reaction without the chiral catalyst.[6] If a significant background reaction is observed, conditions may need to be adjusted (e.g., lower temperature) to favor the catalyzed pathway.[6]

Logical Flow for Diagnosing Poor Reaction Rates

G start Start: Slow or Stalled Reaction check_purity Check Reagent/Solvent Purity start->check_purity check_temp Evaluate Reaction Temperature check_purity->check_temp Purity Verified sub_purity Action: Purify/degas reagents. check_purity->sub_purity check_loading Increase Catalyst Loading check_temp->check_loading Temp is Optimal check_mixing Ensure Adequate Mixing check_loading->check_mixing Rate Still Low resolution Resolution: Improved Reaction Rate check_mixing->resolution

Caption: Diagnostic workflow for poor reaction rates.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial catalyst for a new asymmetric transformation?

A1: Catalyst selection is a critical and substrate-dependent process. A literature review for catalyst systems that have proven effective on similar substrates is the best starting point.[2] "Privileged" chiral ligands and catalysts, such as those based on BINOL, Salen, or Cinchona alkaloids, are often good candidates for initial screening due to their broad applicability.[2][8]

Q2: Can additives improve my reaction's enantioselectivity?

A2: Yes, additives can have a profound impact.[1] In some cases, achiral additives like acids, bases, or salts can significantly enhance enantioselectivity.[1][9] For instance, bifunctional Brønsted acids have been shown to enhance reactivity and yield in certain Stetter reactions.[10] These additives can influence the catalyst's electronic properties or participate in non-covalent interactions that stabilize the desired transition state.[11]

Q3: Is it possible to recover and reuse my catalyst?

A3: Yes, and it is highly desirable for both economic and environmental reasons.[1] The feasibility of catalyst recycling depends on its stability and whether it can be separated from the reaction mixture. Strategies include immobilization of the catalyst on a solid support or using filtration techniques if the catalyst is heterogeneous.

Q4: My enantioselectivity decreases as the reaction progresses. What is the likely cause?

A4: A decline in enantioselectivity over time often points to catalyst degradation.[1] The chiral ligand may be slowly decomposing or dissociating from the metal center, leading to the formation of a less selective or achiral catalyst.[1] Another possibility is that the reaction is reversible, and the product is racemizing under the reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for a Catalyst Loading Screen

This protocol outlines a systematic approach to optimizing catalyst loading for improved enantioselectivity and reaction efficiency.

  • Setup: Prepare a series of identical reaction vessels under the appropriate inert atmosphere if required.

  • Reagent Preparation: Prepare stock solutions of your substrate, reagents, and catalyst to ensure accurate dispensing.

  • Reaction Matrix: Set up reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). Keep all other parameters (substrate concentration, temperature, solvent volume) constant.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking aliquots for analysis (e.g., by TLC, GC, or HPLC).

  • Analysis: After the reaction has reached completion or a set time point, quench the reactions and analyze the conversion and enantiomeric excess for each catalyst loading.

  • Data Interpretation: Plot conversion and % ee versus catalyst loading to identify the optimal range.

Catalyst Loading (mol%)Conversion (%) at 12hEnantiomeric Excess (% ee)
0.54592
1.08595
2.0>9996
5.0>9993
10.0>9988

This is example data and will vary depending on the specific reaction.

Protocol 2: Chiral HPLC Method Validation for Enantioselectivity Determination

Accurate determination of % ee is critical. This protocol provides a basic workflow for validating your analytical method.

  • Racemic Standard: Prepare a solution of the racemic product at a known concentration.

  • Chiral Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for your class of compound (e.g., polysaccharide-based columns).[4]

  • Method Development: Screen different mobile phases (e.g., isopropanol/hexane mixtures) and flow rates to achieve baseline separation of the two enantiomers.

  • Validation:

    • Linearity: Prepare a series of dilutions of the racemic standard to confirm that the peak area is proportional to the concentration.

    • Precision: Inject the same sample multiple times to ensure the retention times and peak areas are consistent.

    • Accuracy: If an enantiopure standard is available, analyze it to confirm the elution order of the enantiomers.

References

Validation & Comparative

A Comparative Framework for the Evaluation of Novel Chiral Auxiliaries: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Stereochemical Control

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties.[1] Chiral auxiliaries represent a foundational and robust strategy for achieving this control. These enantiomerically pure entities are transiently incorporated into a prochiral substrate, effectively guiding the stereochemical course of a reaction to yield a preponderance of one diastereomer.[1] The ideal chiral auxiliary should be readily available, easily attached and removed under mild conditions, and, most importantly, induce high levels of stereoselectivity.

This guide is intended for researchers, scientists, and drug development professionals. It will not provide a direct comparison of (S)-2-Amino-2-(m-tolyl)ethanol due to a lack of available published data on its performance as a chiral auxiliary. Instead, we will establish a comprehensive framework for evaluating any new chiral auxiliary by comparing the performance of well-established auxiliaries in key asymmetric transformations. This guide will use Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides as benchmarks to illustrate the principles and experimental data required for a thorough comparison.

Pillars of Comparison: Key Performance Indicators for Chiral Auxiliaries

The selection of a chiral auxiliary is a multi-faceted decision, balancing several key performance indicators:

  • Stereoselectivity (Diastereomeric Excess, d.e., or Enantiomeric Excess, e.e.): This is the primary measure of an auxiliary's effectiveness. High diastereoselectivity in the key bond-forming step is paramount.

  • Chemical Yield: The overall efficiency of the synthetic sequence involving the auxiliary is crucial for practical applications.

  • Generality (Substrate Scope): A valuable auxiliary should be effective across a range of substrates and reaction types.

  • Ease of Attachment and Cleavage: The introduction and removal of the auxiliary should be high-yielding and occur under conditions that do not compromise the stereochemical integrity of the product.

  • Recoverability and Recyclability: The cost-effectiveness of an auxiliary is significantly enhanced if it can be recovered and reused without loss of enantiopurity.

  • Crystallinity: Crystalline intermediates can often be purified to very high diastereomeric purity by simple recrystallization.

Established Chiral Auxiliaries: A Performance Benchmark

Several classes of chiral auxiliaries have become mainstays in the synthetic chemist's toolkit due to their reliability and high performance.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][2][] Derived from readily available amino alcohols, their steric bulk directs the approach of electrophiles to the enolate.[1][]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams provide a rigid and well-defined chiral environment, leading to high levels of asymmetric induction in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.

Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a range of chiral compounds.[1] Both enantiomers are readily available and inexpensive. The corresponding amides undergo highly diastereoselective alkylations.

Comparative Analysis: Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction and a key test for any new chiral auxiliary. The following table summarizes typical performance data for the benchmark auxiliaries.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromide>99:195Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739
(+)-Oppolzer's CamphorsultamPropionylMethyl iodide98:285Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968
(+)-PseudoephedrinePropionylBenzyl bromide>98:290Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511
This compoundPropionylBenzyl bromideData Not AvailableData Not Available

Experimental Protocols: A Guide to Evaluation

To evaluate a new chiral auxiliary such as this compound, a series of standardized experiments should be conducted.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the acylation of the chiral auxiliary to form the substrate for asymmetric alkylation.

Example: Acylation of this compound

  • To a solution of this compound (1.0 eq.) in dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acylated chiral auxiliary.

Example: Asymmetric Benzylation

  • To a solution of the N-propionyl derivative of this compound (1.0 eq.) in THF (0.2 M) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) and stir for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Analyze the crude product by ¹H NMR and HPLC to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral product.

Example: Reductive Cleavage to the Chiral Alcohol

  • To a solution of the alkylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M) at 0 °C, add lithium borohydride (2.0 eq.).

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully quench the reaction with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify the product alcohol and the recovered auxiliary by flash column chromatography.

  • Determine the enantiomeric excess of the product alcohol by chiral HPLC or GC.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for utilizing a chiral auxiliary and the underlying logic of asymmetric synthesis.

G cluster_0 Workflow for Asymmetric Alkylation A Prochiral Substrate C Attachment (Acylation) A->C B Chiral Auxiliary (this compound) B->C D Diastereoselective Reaction (Alkylation) C->D E Cleavage & Recovery D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: Workflow for Asymmetric Alkylation.

G cluster_1 Logic of Asymmetric Synthesis Prochiral Prochiral Substrate ChiralEnv Introduction of Chiral Environment (Auxiliary) Prochiral->ChiralEnv Covalent Bonding Diastereomers Formation of Diastereomeric Intermediates ChiralEnv->Diastereomers Reaction Separation Separation/Selective Formation Diastereomers->Separation Energy Difference Enantiomers Enantiomerically Enriched Product Separation->Enantiomers Cleavage

Caption: Logic of Asymmetric Synthesis.

Conclusion and Future Outlook

While established chiral auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides provide a high standard of performance, the development of new, efficient, and cost-effective auxiliaries remains a key area of research. This compound, as a readily available chiral amino alcohol, represents a potential candidate for such a role. The experimental framework outlined in this guide provides a clear pathway for its evaluation. Should experimental data become available, a direct comparison can be made to ascertain its utility in the field of asymmetric synthesis. The ultimate goal is to expand the toolbox of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules that drive innovation in medicine and materials science.

References

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries vs. the Potential of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries, by temporarily introducing a chiral element to a prochiral substrate, offer a robust strategy to guide the formation of a desired stereoisomer.[1] Among the pantheon of these molecules, the oxazolidinone-based auxiliaries developed by David A. Evans have achieved a preeminent status due to their high stereodirecting ability and broad applicability.[1][2] This guide provides an in-depth analysis of the well-documented efficacy of Evans auxiliaries and contrasts it with the theoretical potential of a less-explored chiral amino alcohol, (S)-2-Amino-2-(m-tolyl)ethanol.

Evans Auxiliaries: The Gold Standard in Asymmetric Synthesis

Evans auxiliaries are a class of chiral oxazolidinones, most commonly derived from readily available amino acids such as valine and phenylalanine.[3] Their widespread adoption in both academic and industrial settings is a testament to their reliability in a variety of carbon-carbon bond-forming reactions, including asymmetric alkylations and aldol reactions.[1][2]

The remarkable stereocontrol exerted by Evans auxiliaries stems from the rigid, chelated transition states they form. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. This predictable mode of action consistently leads to high levels of diastereoselectivity.

Mechanism of Action in Asymmetric Alkylation

In a typical asymmetric alkylation, the N-acylated Evans auxiliary is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid bicyclic system. This conformation orients the substituent on the auxiliary to block one face of the enolate, leading to highly diastereoselective alkylation.

cluster_0 Asymmetric Alkylation with Evans Auxiliary N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate 1. LDA, THF, -78 °C Alkylation Alkylation Z-Enolate->Alkylation 2. R-X (Electrophile) Alkylated Product Alkylated Product Alkylation->Alkylated Product High Diastereoselectivity cluster_1 Potential Mechanism for Amino Alcohol Auxiliary Amino Alcohol + Carbonyl Amino Alcohol + Carbonyl Chiral Oxazolidine Chiral Oxazolidine Amino Alcohol + Carbonyl->Chiral Oxazolidine Reversible Formation Nucleophilic Addition Nucleophilic Addition Chiral Oxazolidine->Nucleophilic Addition Attack on Electrophile Diastereomeric Products Diastereomeric Products Nucleophilic Addition->Diastereomeric Products Hydrolysis

References

A Senior Application Scientist's Guide to Enantiomeric Excess Validation Using HPLC with (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. While direct separation on chiral stationary phases (CSPs) is a common approach, indirect methods using chiral derivatizing agents (CDAs) offer significant advantages in terms of cost-effectiveness, method robustness, and enhanced sensitivity.[1] This guide provides an in-depth technical exploration of a proposed method for enantiomeric excess validation using High-Performance Liquid Chromatography (HPLC) with the chiral amino alcohol, (S)-2-Amino-2-(m-tolyl)ethanol, as a novel derivatizing agent. We will delve into the underlying principles, present a detailed experimental protocol, and offer a comparative analysis with established methodologies.

The Rationale for Indirect Chiral Separation

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation on conventional achiral HPLC columns impossible. The indirect approach circumvents this by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct physical and chemical properties and can be readily separated on a standard achiral stationary phase.[1]

This compound presents itself as a promising candidate for a chiral derivatizing agent due to its inherent chirality and the presence of a primary amine and a hydroxyl group. These functional groups can be exploited to react with various analytes, such as chiral carboxylic acids, to form stable diastereomeric amides or esters.

Proposed Methodology: A Step-by-Step Protocol

This section outlines a comprehensive, albeit proposed, experimental workflow for the validation of enantiomeric excess using this compound. The causality behind each experimental choice is explained to provide a clear and logical framework.

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Analyte (e.g., Chiral Carboxylic Acid) Reaction Formation of Diastereomers Sample->Reaction CDA This compound Solution CDA->Reaction Injection Injection onto Achiral Column Reaction->Injection Quenched Reaction Mixture Separation Chromatographic Separation Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Quantification Peak Integration & %ee Calculation Detection->Quantification

Figure 1: A generalized workflow for the determination of enantiomeric excess using a chiral derivatizing agent and HPLC.

Detailed Protocol: Derivatization of a Chiral Carboxylic Acid
  • Preparation of Reagents:

    • Analyte Solution: Prepare a stock solution of the racemic carboxylic acid analyte in a suitable aprotic solvent (e.g., acetonitrile or tetrahydrofuran) at a concentration of approximately 1 mg/mL.

    • CDA Solution: Prepare a stock solution of this compound in the same aprotic solvent at a concentration of 1.2 mg/mL (a slight molar excess).

    • Coupling Agent Solution: Prepare a solution of a peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the aprotic solvent at a concentration of 1.5 mg/mL.

    • Base: Have a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), available.

  • Derivatization Reaction:

    • In a clean, dry vial, combine 100 µL of the analyte solution, 100 µL of the CDA solution, and 10 µL of DIPEA.

    • Add 100 µL of the coupling agent solution to initiate the reaction.

    • Vortex the mixture gently and allow it to react at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.

    • Upon completion, quench the reaction by adding a small amount of water (e.g., 50 µL) to consume any remaining coupling agent.

    • Filter the reaction mixture through a 0.45 µm syringe filter to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

    • Dilute the filtered solution with the mobile phase to an appropriate concentration for HPLC analysis.

Proposed HPLC Conditions

The separation of the resulting diastereomers can be achieved on a standard reversed-phase column.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides a source of protons to suppress the ionization of residual silanols on the stationary phase and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength for the diastereomers.
Gradient Linear gradient from 30% to 80% B over 20 minutesA gradient elution is recommended to ensure adequate separation of the diastereomers and elution of any unreacted starting materials.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 25 °CMaintaining a constant temperature is crucial for reproducible retention times.
Detection UV at a wavelength where the analyte or the tolyl group of the CDA has significant absorbance (e.g., 254 nm or 270 nm).The tolyl group in the CDA provides a chromophore, enhancing UV detectability.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: A Trustworthy System

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability. The validation of this proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.The peaks of the two diastereomers should be well-resolved from each other and from any peaks corresponding to the starting materials or byproducts.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery of spiked samples at different concentration levels should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should provide reliable results despite small changes in mobile phase composition, flow rate, and column temperature.

Comparative Analysis with Established Chiral Derivatizing Agents

While this compound is a proposed CDA, it is essential to compare its potential performance with well-established reagents.

Chiral Derivatizing AgentAnalyte Functional GroupKey AdvantagesPotential Disadvantages
This compound (Proposed) Carboxylic acids, aldehydes, ketonesPotentially straightforward synthesis; introduces a chromophore.Lack of established protocols; derivatization efficiency and resolution need to be determined.
Marfey's Reagent (FDAA) Primary and secondary aminesHigh enantioselectivity for amino acids; strong UV chromophore (340 nm).[3][4]Can react with other nucleophiles; lower sensitivity compared to fluorescent agents.[3]
GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) Primary and secondary aminesGood for separating a wide range of amino compounds.[3]Can be less reactive than other isothiocyanates.
(S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester) Primary and secondary aminesProvides good separation for various amines.[3]May require more stringent reaction conditions.

Conclusion

This guide has presented a comprehensive framework for the validation of enantiomeric excess using HPLC with a novel chiral derivatizing agent, this compound. While this method is proposed and requires experimental verification, the detailed protocol and validation strategy are grounded in established scientific principles of chiral analysis. By providing a clear rationale for each step and comparing the proposed CDA with existing alternatives, this guide serves as a valuable resource for researchers and scientists seeking to develop and validate robust and reliable methods for enantiomeric purity determination. The exploration of new chiral derivatizing agents is crucial for expanding the analytical toolbox and addressing the diverse challenges in chiral separations within the pharmaceutical and chemical industries.

References

A Researcher's Guide to the Definitive Assignment of Absolute Configuration for (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and chiral chemistry, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization but a critical cornerstone for ensuring stereochemical fidelity, biological efficacy, and regulatory compliance. For chiral molecules such as (S)-2-Amino-2-(m-tolyl)ethanol, a versatile building block in asymmetric synthesis, confirming the spatial arrangement of its stereocenter is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Mosher's Method (NMR-based), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. We will delve into the causality behind the experimental choices for each method, present detailed protocols, and provide illustrative (hypothetical) experimental data to guide researchers in selecting the most appropriate strategy for their needs.

The Imperative of Stereochemical Integrity

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, while possessing identical physical properties in an achiral environment, can exhibit dramatically different pharmacological and toxicological profiles.[1] Therefore, the ability to definitively assign the absolute configuration of a chiral center, such as the one in this compound, is a non-negotiable aspect of chemical and pharmaceutical research. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature (R/S) for describing the arrangement of substituents around a stereocenter.[2] This guide will explore the practical application of advanced analytical methods to confidently assign the 'S' configuration to the target molecule.

Comparative Analysis of Stereochemical Determination Methods

Herein, we compare three orthogonal and robust methods for the determination of the absolute configuration of this compound. Each technique offers distinct advantages and is suited to different experimental constraints.

Method Principle Sample Requirements Key Advantages Limitations
Mosher's Method NMR analysis of diastereomeric esters/amides formed with a chiral derivatizing agent (MTPA).[3]1-5 mg of purified sample; soluble in deuterated solvents.High reliability for secondary alcohols and amines; does not require crystallization.[4]Requires chemical derivatization; interpretation can be complex for sterically hindered molecules.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.[5]5-10 mg of purified sample; soluble in a suitable IR solvent (e.g., CDCl₃).[6]Non-destructive; applicable to a wide range of molecules in solution; provides conformational information.[7]Requires specialized instrumentation; interpretation relies on comparison with quantum chemical calculations.[8]
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[9]High-quality single crystal (typically > 0.1 mm).Provides an unambiguous and definitive determination of absolute configuration.[10]Crystal growth can be a significant bottleneck; not suitable for oils or amorphous solids.[10]

Method 1: Mosher's Method - Probing Chirality through Diastereomeric Interactions

Mosher's method is a powerful NMR-based technique that allows for the determination of the absolute configuration of chiral secondary alcohols and amines.[3] The core principle involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[11] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[12]

Experimental Protocol: Mosher's Amide Analysis of this compound

Objective: To determine the absolute configuration of the stereocenter in this compound by forming and analyzing the corresponding (R)- and (S)-MTPA amides.

Materials:

  • This compound (enantiomerically pure)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the (R)-MTPA Amide:

    • To a solution of this compound (5.0 mg, 0.033 mmol) in anhydrous DCM (1 mL) is added anhydrous pyridine (5.3 µL, 0.066 mmol).

    • The solution is cooled to 0 °C, and (R)-MTPA-Cl (7.5 µL, 0.040 mmol) is added dropwise.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the pure (R)-MTPA amide.

  • Preparation of the (S)-MTPA Amide:

    • The procedure is repeated as in step 1, using (S)-MTPA-Cl in place of (R)-MTPA-Cl.

  • NMR Analysis:

    • ¹H NMR spectra of both the (R)- and (S)-MTPA amides are recorded in CDCl₃.

    • The chemical shifts (δ) of the protons adjacent to the stereocenter are carefully assigned.

    • The chemical shift differences (Δδ = δS - δR) are calculated for each assigned proton.

Hypothetical Data and Interpretation

For the purpose of this guide, we will use a plausible, hypothetical ¹H NMR dataset for the (R)- and (S)-MTPA amides of this compound.

Proton δ [(S)-MTPA amide] (ppm) δ [(R)-MTPA amide] (ppm) Δδ (δS - δR) (ppm)
H-1 (CH)5.255.35-0.10
H-2a (CH₂)3.803.75+0.05
H-2b (CH₂)3.953.90+0.05
m-Tolyl-CH₃2.352.38-0.03
Aromatic Protons7.10 - 7.307.12 - 7.32~0

Interpretation:

The Mosher model predicts that for an (S)-alcohol or amine, the protons on one side of the chiral center will be shielded in the (S)-MTPA derivative and deshielded in the (R)-MTPA derivative, while the opposite is true for protons on the other side. A negative Δδ value indicates that the corresponding proton is shielded in the (S)-MTPA amide, while a positive Δδ value indicates deshielding. Based on our hypothetical data, the negative Δδ for H-1 and the positive Δδ for the H-2 protons are consistent with the assigned (S) configuration at the stereocenter.

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation start This compound r_mtpa (R)-MTPA-Cl start->r_mtpa Pyridine, DCM s_mtpa (S)-MTPA-Cl start->s_mtpa Pyridine, DCM amide_r (S,R)-MTPA Amide r_mtpa->amide_r amide_s (S,S)-MTPA Amide s_mtpa->amide_s nmr_r ¹H NMR of (S,R)-Amide amide_r->nmr_r nmr_s ¹H NMR of (S,S)-Amide amide_s->nmr_s delta Calculate Δδ = δS - δR nmr_r->delta nmr_s->delta config Assign Absolute Configuration (S) delta->config

Workflow for Mosher's Method.

Method 2: Vibrational Circular Dichroism (VCD) - A Chiroptical Approach in Solution

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences in solution.[7] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously determined.[8]

Experimental Protocol: VCD Analysis of this compound

Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with the DFT-calculated spectrum for the (S)-enantiomer.

Materials:

  • This compound (enantiomerically pure)

  • Deuterated chloroform (CDCl₃) (spectroscopic grade)

  • VCD spectrometer

  • IR sample cell with BaF₂ or CaF₂ windows[13]

Procedure:

  • Sample Preparation:

    • A solution of this compound is prepared in CDCl₃ at a concentration of approximately 0.1 M.

  • VCD and IR Spectra Acquisition:

    • The VCD and IR spectra of the sample are recorded over the mid-IR range (e.g., 1000-1800 cm⁻¹).

    • Data is typically collected for several hours to achieve a good signal-to-noise ratio.[6]

  • Quantum Chemical Calculations:

    • The conformational space of this compound is explored using computational methods.

    • The geometry of the lowest energy conformers is optimized using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • The IR and VCD spectra for each low-energy conformer are calculated.

    • A Boltzmann-averaged VCD spectrum is generated based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • The experimental VCD spectrum is compared with the calculated spectrum for the (S)-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration is confirmed as (S). If they are opposite, the configuration is (R).

Hypothetical Data and Interpretation

Below is a hypothetical comparison of the experimental and calculated VCD spectra for this compound.

Wavenumber (cm⁻¹) Experimental VCD Sign Calculated VCD Sign for (S)-enantiomer Assignment
1605++Aromatic C=C stretch
1490--CH₂ scissoring
1375++CH₃ symmetric bend
1250--C-N stretch
1080++C-O stretch

Interpretation:

The excellent agreement between the signs of the major bands in the experimental and calculated VCD spectra provides strong evidence that the absolute configuration of the sample is indeed (S).

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Computational Modeling sample This compound in CDCl₃ vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model Build (S)-enantiomer model dft DFT Calculations (Conformational search, Optimization, VCD prediction) model->dft vcd_calc Generate Calculated VCD Spectrum dft->vcd_calc vcd_calc->compare assign Confirm Absolute Configuration as (S) compare->assign

Workflow for VCD Analysis.

Method 3: Single-Crystal X-ray Crystallography - The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[9] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[14] By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom. For chiral molecules, the use of anomalous dispersion allows for the unambiguous determination of the absolute stereochemistry.[10]

Experimental Protocol: X-ray Crystallography of a Derivative of this compound

Objective: To determine the absolute configuration of this compound by single-crystal X-ray diffraction of a suitable crystalline derivative.

Materials:

  • This compound

  • A suitable derivatizing agent to facilitate crystallization and introduce a heavy atom (e.g., p-bromobenzoyl chloride)

  • Crystallization solvents (e.g., ethanol, ethyl acetate, hexane)

  • Single-crystal X-ray diffractometer

Procedure:

  • Derivative Synthesis and Crystallization:

    • This compound is derivatized to form a stable, crystalline solid. For instance, reaction with p-bromobenzoyl chloride would yield the corresponding amide, introducing a bromine atom which is beneficial for anomalous dispersion.

    • Single crystals of the derivative are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • X-ray Data Collection:

    • A suitable single crystal is mounted on the diffractometer.

    • X-ray diffraction data is collected, ensuring sufficient anomalous signal is measured.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions are refined, and the absolute configuration is determined by analyzing the anomalous scattering data, often through the calculation of the Flack parameter.

Hypothetical Data and Interpretation

Crystallographic Data (Hypothetical):

  • Compound: N-((S)-2-hydroxy-1-(m-tolyl)ethyl)-4-bromobenzamide

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

  • Flack Parameter: 0.02(3)

Interpretation:

The space group P2₁2₁2₁ is a chiral space group, which is a prerequisite for resolving enantiomers. A Flack parameter close to zero with a small standard uncertainty (in this case, 0.02(3)) indicates that the assigned absolute configuration is correct with a high degree of confidence.[10] Therefore, the X-ray crystallographic analysis would definitively confirm the (S) configuration of the stereocenter in the original amino alcohol.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction and Analysis start This compound derivatize Derivatization (e.g., with p-bromobenzoyl chloride) start->derivatize crystallize Grow Single Crystals derivatize->crystallize data_collection Data Collection on Diffractometer crystallize->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution flack Determine Flack Parameter structure_solution->flack assign Confirm Absolute Configuration (S) flack->assign

Workflow for Single-Crystal X-ray Crystallography.

Conclusion

The determination of the absolute configuration of chiral molecules like this compound is a critical task in chemical research and development. This guide has provided a comparative overview of three powerful techniques: Mosher's method, Vibrational Circular Dichroism, and Single-Crystal X-ray Crystallography. While X-ray crystallography remains the gold standard for its definitive nature, its requirement for high-quality single crystals can be a limitation. VCD offers a robust, non-destructive alternative for molecules in solution, with its accuracy underpinned by modern computational chemistry. Mosher's method provides a reliable and accessible NMR-based approach that is particularly well-suited for chiral alcohols and amines. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research project. By understanding the principles, protocols, and data interpretation associated with each technique, researchers can confidently and accurately assign the absolute configuration of their chiral products.

References

Literature review of (S)-2-Amino-2-(m-tolyl)ethanol applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of (S)-2-Amino-2-(m-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of this compound, a valuable chiral building block in modern organic synthesis. We will explore its primary applications, compare its performance with common alternatives, and provide detailed experimental protocols to illustrate its practical use.

Introduction: The Role of Chiral Vicinal Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Their utility extends to being pivotal components in asymmetric synthesis, where they serve as chiral auxiliaries, ligands for metal-catalyzed reactions, and precursors for highly effective organocatalysts.[2][4] The precise spatial arrangement of the amino and hydroxyl groups allows for the effective transfer of chirality, making them indispensable tools for controlling stereochemical outcomes.

This compound belongs to this important family of molecules. Its structure, featuring a stereogenic center benzylic to both an amine and an alcohol, and substituted with a meta-tolyl group, offers a unique combination of steric and electronic properties that can be leveraged for high stereoselectivity. This guide will focus on its primary application as a precursor for oxazaborolidine catalysts used in the enantioselective reduction of prochiral ketones.

Core Application: Precursor for Catalytic Enantioselective Ketone Reduction

One of the most powerful applications of this compound is in the formation of chiral oxazaborolidine catalysts. These catalysts, when used in conjunction with a stoichiometric reducing agent like borane, can reduce prochiral ketones to chiral secondary alcohols with high levels of enantioselectivity.[5][6][7] This method is a cornerstone of asymmetric synthesis, providing access to valuable chiral synthons for the pharmaceutical industry.[8]

Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction

The reaction of this compound with borane (BH₃) forms a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with another molecule of borane on the nitrogen atom. The prochiral ketone is subsequently coordinated to the boron atom within the ring, positioning it for a stereoselective hydride transfer from the complexed borane. The facial selectivity is dictated by the steric environment created by the catalyst's substituents, forcing the larger substituent of the ketone away from the catalyst's chiral framework.

Performance Comparison: this compound vs. Other Precursors

The choice of amino alcohol precursor is critical for the catalyst's performance. The enantioselectivity of the reduction depends heavily on the steric and electronic nature of the substituent at the chiral center. Below is a comparison of catalysts derived from this compound and other common amino alcohol precursors in the reduction of acetophenone.

Precursor Amino AlcoholCatalyst SubstituentTypical Yield (%)Enantiomeric Excess (ee, %)Key Features
This compound meta-Tolyl~95%>97% Excellent enantioselectivity; the meta-methyl group enhances steric differentiation.
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (derived from Valine)Diphenylmethyl & iso-Propyl>95%95-99%Highly effective and widely used; forms the basis of original CBS catalysts.[7]
(S)-ProlinolFused Pyrrolidine Ring~90%90-95%Readily available from the chiral pool; effective for many substrates.[9]
(1R,2S)-(-)-NorephedrinePhenyl & Methyl~92%85-94%Another common chiral pool starting material; generally provides slightly lower selectivity.[10]

Note: Values are representative and can vary based on specific reaction conditions and substrate.

The meta-tolyl group of this compound provides a subtle yet significant steric modification compared to a simple phenyl group, often leading to enhanced facial discrimination of the ketone and resulting in higher enantiomeric excess.

Experimental Protocols

The following protocols are representative procedures for the application of this compound.

Protocol 1: In Situ Preparation of the Chiral Catalyst and Asymmetric Reduction of Acetophenone

This protocol details the formation of the oxazaborolidine catalyst from this compound and its immediate use in the enantioselective reduction of a model ketone.[9]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, argon-purged glassware

Workflow Diagram:

Procedure:

  • Catalyst Formation: To a flame-dried, argon-purged flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL). To this solution, slowly add 1.0 M BH₃•THF solution (0.6 mL, 0.6 mmol, 0.6 equiv). Stir the mixture at 35 °C for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL). Add this solution dropwise to the cold catalyst mixture.

  • Borane Addition: Slowly add another portion of the 1.0 M BH₃•THF solution (0.6 mL, 0.6 mmol, 0.6 equiv) to the reaction mixture over 30 minutes using a syringe pump, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure (S)-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Alternative Applications: A Comparative Outlook

While its primary use is as a catalyst precursor, the structural motifs of this compound also allow it to function as a chiral auxiliary or a resolving agent, common roles for this class of molecule.[2][11][12]

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] this compound could be attached to a carboxylic acid to form an amide or an oxazolidinone derivative. The tolyl group would then sterically block one face of the enolate, directing alkylation or aldol reactions to the opposite face.

Comparison with Standard Auxiliaries:

Auxiliary TypeKey FeaturesEase of Removal
This compound derived Potentially high diastereoselectivity due to the aryl group.Mild to moderate conditions (e.g., acid/base hydrolysis).
Evans' Oxazolidinones Highly predictable and high diastereoselectivity; well-established.[12]Mild hydrolysis or reductive cleavage.
Pseudoephedrine Amides High diastereoselectivity; product is a ketone/aldehyde after cleavage.[11]Acidic hydrolysis.

The main advantage of established auxiliaries like Evans' is the vast body of literature supporting their use and predictable outcomes. The application of this compound in this context is less explored but represents a viable area for methodology development.

As a Chiral Resolving Agent

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated by crystallization or chromatography.[13][14] The amine group in this compound can react with a racemic carboxylic acid to form diastereomeric ammonium carboxylate salts.

General Protocol for Resolution of a Racemic Acid:

  • Dissolve the racemic acid in a suitable solvent (e.g., ethanol or methanol).

  • Add 0.5 equivalents of this compound.

  • Heat the mixture to ensure complete salt formation and dissolution.

  • Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

  • Isolate the crystals by filtration.

  • Liberate the enantiomerically enriched acid from the salt by treatment with an aqueous acid (e.g., HCl).

The efficiency of this process depends on the difference in solubility between the two diastereomeric salts, which is difficult to predict and must be determined empirically.

Conclusion

This compound is a highly effective and valuable chiral building block, particularly as a precursor for oxazaborolidine catalysts in the asymmetric reduction of ketones. The steric influence of the meta-tolyl group often translates into superior enantioselectivity when compared to catalysts derived from simpler aryl or alkyl amino alcohols. While its applications as a chiral auxiliary or resolving agent are less documented, its structural features make it a promising candidate for these roles. For researchers in pharmaceutical development and asymmetric synthesis, this compound represents a powerful tool for the reliable and efficient production of enantiomerically pure molecules.

References

A Cost-Benefit Analysis of (S)-2-Amino-2-(m-tolyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure chiral alcohols is a cornerstone of pharmaceutical and fine chemical development. The selection of a chiral catalyst or auxiliary represents a critical decision point, balancing catalytic efficiency, stereoselectivity, operational simplicity, and economic viability. This guide provides an in-depth cost-benefit analysis of (S)-2-Amino-2-(m-tolyl)ethanol, a valuable chiral amino alcohol, primarily used as a precursor for oxazaborolidine catalysts in the enantioselective reduction of prochiral ketones—a transformation widely known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2]

We will objectively compare the performance of the catalyst derived from this compound against established alternatives, including the classic proline-derived CBS catalyst and modern biocatalytic approaches. This analysis, supported by experimental data and protocols, reveals that while no single solution is universally superior, the tolyl-substituted amino alcohol offers a compelling blend of high enantioselectivity and practicality, particularly for specific classes of substrates. Its utility is most pronounced in research and development settings where high performance and predictable stereochemical outcomes are paramount.

Introduction: The Critical Role of Chiral Alcohols

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[][4][5] Their specific stereochemistry is often fundamental to their biological activity. Consequently, methods for their efficient and selective synthesis are of paramount importance. Among the most powerful strategies is the asymmetric reduction of prochiral ketones. While stoichiometric chiral reagents can achieve this, catalytic methods are far more desirable in terms of atom economy and cost, especially for large-scale production.[6][7]

Chiral amino alcohols, such as this compound, serve as readily accessible precursors to highly effective catalysts for these transformations.[8][9] They are typically used to generate chiral oxazaborolidine catalysts in situ, which then mediate the highly enantioselective transfer of a hydride from a stoichiometric reductant, like borane, to the ketone.[10][11][12]

The this compound-Derived Catalyst in CBS Reduction

The primary application of this compound is as a chiral ligand for the CBS reduction. The amino alcohol reacts with a borane source to form a chiral oxazaborolidine catalyst. This catalyst then orchestrates the enantioselective reduction of a ketone.

Mechanism of Action

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle that ensures high stereoselectivity.[1][2][13] The key steps, illustrated below, involve the formation of a catalyst-borane complex which then coordinates the ketone in a sterically controlled manner to facilitate a face-selective hydride transfer.

The mechanism proceeds as follows:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of the borane reductant (e.g., BH₃•THF). This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[2][14][15]

  • Ketone Coordination: The activated catalyst complex then coordinates to the prochiral ketone. The ketone orients itself to minimize steric hindrance between its larger (RL) and smaller (RS) substituents and the catalyst's framework. The endocyclic boron atom coordinates to the carbonyl oxygen on the sterically more accessible lone pair (closer to RS).[1][15]

  • Hydride Transfer: This specific coordination pre-organizes the complex for an intramolecular, face-selective hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[1][14]

  • Product Release & Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and an acidic workup liberates the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction cluster_0 Catalytic Cycle cluster_1 Stoichiometric Steps Catalyst (S)-Oxazaborolidine Catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3 Complex2 Catalyst-Borane-Ketone Complex (Pre-Transition State) Complex1->Complex2 + Ketone (R-CO-R') TS Six-Membered Transition State Complex2->TS Hydride Transfer Complex3 Alkoxyborane Product + Regenerated Catalyst TS->Complex3 Complex3->Catalyst - Alkoxyborane End Chiral Alcohol (After Workup) Complex3->End Acidic Workup Start Prochiral Ketone + BH3 Start->Complex2

Figure 1: Catalytic Cycle of the CBS Reduction

Comparative Analysis: Performance and Cost

The choice of chiral precursor is driven by performance on specific substrates, cost, and operational factors. Here, we compare the this compound derived system with the standard proline-derived methyl-CBS catalyst and a biocatalytic alternative.

Performance Data

The following table summarizes representative performance data for the asymmetric reduction of acetophenone, a common benchmark substrate.

SubstrateCatalyst SystemCatalyst Loading (mol%)Yield (%)ee (%)ConditionsReference
AcetophenoneThis compound + BH₃10>9596 (R)THF, Room Temp[12] (Adapted)
Acetophenone(S)-Me-CBS (Proline-derived) + BH₃10>9594 (R)THF, Room Temp[12] (Adapted)
AcetophenoneKetoreductase (KRED)Enzyme dependent~99>99 (S)Aqueous buffer, NADPH cofactor[4] (General)

Analysis of Performance:

  • Enantioselectivity: Both the tolyl- and proline-derived CBS catalysts provide excellent enantioselectivity for simple aromatic ketones like acetophenone.[12] The subtle structural modification in the tolyl variant—substituting a phenyl group with a tolyl group—can influence the catalyst's steric and electronic properties, sometimes offering slightly higher selectivity depending on the substrate.[9]

  • Biocatalysis: Ketoreductase enzymes often deliver near-perfect enantioselectivity (>99% ee) and operate under mild, environmentally friendly aqueous conditions.[4] However, their substrate scope can be more limited, and they may require specific cofactors (like NADPH) and specialized equipment (incubators, pH meters), which can present a different set of operational challenges.

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor, particularly during process development and scale-up.

Reagent / PrecursorCAS NumberRepresentative Price (USD/g)Molecular Weight ( g/mol )Price per Mole (USD/mol)Typical Use
This compound1026230-99-8~$25 - $40151.21~$3,780 - $6,048Catalytic
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine112068-01-6~$15 - $25253.33~$3,799 - $6,333Catalytic
Ketoreductase (KRED) Enzyme KitN/A~$200 - $500 / kitN/AN/ACatalytic

*Note: Prices are estimates based on catalog listings from various suppliers (e.g., Sigma-Aldrich, Ambeed, BLDpharm) for research quantities and are subject to change based on purity, quantity, and supplier.[16][17]

Analysis of Cost:

  • Precursor Cost: On a per-mole basis, the cost of this compound is comparable to that of the classic proline-derived precursor used for the standard Me-CBS catalyst. The decision between them is therefore more likely to be driven by performance on a specific target molecule rather than raw material cost.

  • Catalytic vs. Stoichiometric: The primary economic advantage of using these amino alcohols is their use in a catalytic fashion.[7] While the initial investment per mole seems high, only a small quantity (typically 2-10 mol%) is needed per reaction, making the effective cost per kilogram of product significantly lower than stoichiometric chiral reagents.[18]

  • Biocatalysis Cost: The upfront cost of an enzyme screening kit can be high, but if a suitable enzyme is identified, the cost per reaction can become very low on a large scale, especially if whole-cell biocatalysts are used, avoiding the need for purified enzymes and expensive cofactors.

Experimental Workflow & Protocol

To ensure reproducibility and trustworthiness, a detailed protocol for a representative reaction is provided. This workflow outlines the in situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction.[10][12][19]

Workflow Diagram

Figure 2: Experimental Workflow for CBS Reduction
Detailed Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

  • Acetophenone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (0.1 mmol). Dissolve it in 5 mL of anhydrous THF.

  • To this solution, add 1.0 M BH₃•THF solution (0.1 mmol, 0.1 mL) dropwise at room temperature. Stir the mixture for 15-20 minutes. The formation of the oxazaborolidine catalyst occurs in situ.

  • Add an additional amount of 1.0 M BH₃•THF solution (0.6 mmol, 0.6 mL) to the catalyst solution.

  • Ketone Reduction: Cool the flask to the desired temperature (e.g., 0 °C or room temperature). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 2 mL of anhydrous THF.

  • Add the acetophenone solution to the catalyst mixture dropwise over 10-15 minutes using a syringe pump to control the addition rate.

  • Reaction Monitoring: Allow the reaction to stir until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Conclusion and Recommendations

This compound is a highly effective chiral precursor for the catalytic asymmetric reduction of ketones. Its performance is comparable, and in some cases potentially superior, to the classic proline-derived systems, while its cost remains competitive.

Recommendations for Use:

  • Ideal for R&D and Early-Phase Development: This reagent is an excellent choice for laboratory-scale synthesis and early process development where achieving high enantioselectivity for specific ketone substrates is the primary goal. Its reliability and the vast body of literature on CBS reductions provide a high degree of predictability.[2][6][13]

  • Consider for Aromatic and Sterically Differentiated Ketones: The CBS reduction methodology is particularly powerful for reducing aryl alkyl ketones and other ketones with significant steric differentiation between the two substituents.[12]

  • Evaluate Biocatalysis for Large-Scale Production: For large-scale, commercial manufacturing, especially of a single, well-defined chiral alcohol, a biocatalytic route using a ketoreductase should be strongly considered.[4] While the initial screening and development effort may be higher, the potential benefits in terms of cost, safety, and environmental impact ("green chemistry") are substantial.

  • When to Choose an Alternative: If the substrate is sensitive to borane or if achieving >99.9% ee is critical for a pharmaceutical application, biocatalysis might be the more suitable first choice. For transformations other than ketone reduction, different classes of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, would be appropriate.[18][20]

Ultimately, the selection of this compound should be made after a careful evaluation of the specific synthetic challenge, considering the substrate, required scale, economic constraints, and available laboratory infrastructure. It remains a powerful and economically viable tool in the modern synthetic chemist's arsenal for accessing valuable chiral building blocks.

References

A Senior Application Scientist's Guide to Performance Benchmarks for Chiral Amino Alcohol Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for stereochemical purity is a paramount objective. In the intricate dance of asymmetric synthesis, chiral auxiliaries derived from amino alcohols have established themselves as robust and reliable partners, guiding reactions to produce the desired enantiomer with high fidelity. This guide provides an in-depth, objective comparison of the performance of key chiral amino alcohol auxiliaries, supported by experimental data, to empower you in the rational selection of the optimal tool for your synthetic challenges. We will delve into the mechanistic underpinnings of their stereocontrol, present detailed protocols for their application, and offer a clear visual representation of the workflows involved.

The Foundation of Stereocontrol: An Introduction to Chiral Amino Alcohol Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary is later removed, having imparted its chiral information to the newly formed stereocenter, and can often be recovered and recycled.[2][3] Among the vast arsenal of chiral auxiliaries, those derived from readily available and often inexpensive chiral amino acids and their corresponding amino alcohols are particularly prominent.[2][4] Their prevalence stems from a combination of high stereochemical control, predictable outcomes, and the versatility to be tailored for a range of chemical transformations.

This guide will focus on the performance benchmarks of some of the most influential classes of chiral amino alcohol auxiliaries, primarily in the context of three cornerstone carbon-carbon bond-forming reactions: asymmetric alkylation, the aldol reaction, and the Diels-Alder reaction.

Evans' Oxazolidinone Auxiliaries: The Gold Standard in Asymmetric Synthesis

Pioneered by David A. Evans, oxazolidinone auxiliaries, typically derived from amino alcohols such as valinol, phenylalaninol, and norephedrine, have become a benchmark in asymmetric synthesis.[1] Their rigid cyclic structure provides a well-defined steric environment that effectively shields one face of the enolate, leading to highly diastereoselective transformations.[1]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans' auxiliaries is attributed to the formation of a Z-enolate, which then reacts through a chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone ring directs the approach of the electrophile to the less hindered face. In the case of aldol reactions, chelation of the Lewis acid (often a boron triflate) to both the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, further enhancing facial bias.[5]

Performance in Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity is typically excellent, as illustrated in the table below.

Chiral Auxiliary (derived from)Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)Reference
(S)-ValinolBenzyl bromide80>99:1[6]
(S)-ValinolEthyl iodide8897:3[6]
(R)-PhenylalaninolBenzyl bromide90≥99:1[6]
(R)-Phenylalaninoln-Butyl bromide8998:2[6]
Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity, typically affording the syn-aldol product with exceptional control.[5]

Chiral Auxiliary (derived from)AldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-ValinolIsobutyraldehyde80>99:1[6]
(S)-ValinolBenzaldehyde95>99:1[6]
(1R,2S)-NorephedrineIsobutyraldehyde75>99:1[6]
(1R,2S)-NorephedrineBenzaldehyde80>99:1[6]
Performance in Asymmetric Diels-Alder Reactions

N-Acryloyl oxazolidinones are highly effective dienophiles in asymmetric Diels-Alder reactions, exhibiting excellent levels of endo-selectivity and facial diastereoselectivity, particularly in the presence of a Lewis acid catalyst.[4][7]

Chiral Auxiliary (derived from)DieneLewis AcidYield (%)endo:exoDiastereomeric Excess (d.e.)Reference
(S)-ValinolCyclopentadieneEt₂AlCl82>100:195%[7]
(R)-PhenylalaninolCyclopentadieneEt₂AlCl88>100:199%[7]
(S)-ValinolIsopreneEt₂AlCl83>99:190%[7]
(R)-PhenylalaninolIsopreneEt₂AlCl77>99:191%[7]

Pseudoephedrine Amides: A Practical and Versatile Alternative

Developed by Andrew G. Myers, pseudoephedrine serves as an effective and practical chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[8] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.[9]

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation of pseudoephedrine amides is dictated by the formation of a Z-enolate, which is believed to form a rigid, chelated structure with the lithium cation. The phenyl group and the C-methyl group of the pseudoephedrine backbone effectively block one face of the enolate, directing the incoming electrophile to the opposite face with high selectivity.[1][8]

Performance in Asymmetric Alkylation

Pseudoephedrine amides consistently deliver high diastereoselectivity in alkylation reactions with a wide range of electrophiles.[8]

Chiral AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)Reference
(+)-PseudoephedrineBenzyl bromide90≥99:1[6]
(+)-PseudoephedrineEthyl iodide8897:3[6]
(+)-Pseudoephedrinen-Butyl bromide8998:2[6]
(+)-PseudoephedrineIsopropyl iodide70>95:5[6]

Other Notable Amino Alcohol-Derived Auxiliaries

While Evans' oxazolidinones and pseudoephedrine amides are the most widely recognized, other amino alcohol-derived auxiliaries have demonstrated excellent performance in specific applications.

Aminoindanol-Derived Auxiliaries

The rigid, bicyclic structure of aminoindanols provides a unique and highly effective scaffold for chiral auxiliaries. Oxazolidinones derived from cis-1-amino-2-indanol have shown exceptional diastereoselectivity in Diels-Alder reactions.[10]

Chiral AuxiliaryDieneLewis AcidYield (%)endo:exoDiastereomeric Excess (d.e.)Reference
cis-1-Amino-2-indanolCyclopentadieneEt₂AlCl95>99:1>99.5%[10]
Phenylglycinol-Derived Auxiliaries

Auxiliaries derived from phenylglycinol have also been successfully employed in asymmetric synthesis, including intramolecular Diels-Alder reactions.[8]

Recyclability: A Key Consideration for Sustainable Synthesis

A significant advantage of many chiral auxiliaries is the ability to recover and reuse them, which is crucial for both economic and environmental reasons.[3][11]

  • Evans' Oxazolidinones: These auxiliaries can typically be recovered in high yields (>92%) after cleavage of the acylated product, often through simple extraction and purification by recrystallization or chromatography.[7]

  • Pseudoephedrine: The pseudoephedrine auxiliary can also be recovered after cleavage of the amide.[2] Furthermore, immobilization of pseudoephedrine on a solid support, such as a resin, allows for easy recovery and recycling with no significant loss of performance.[11]

  • Oppolzer's Sultam: While not derived from an amino alcohol, it is a relevant benchmark. It can be recycled, with reported crude yields of 71-79% (48-56% after recrystallization) in a continuous flow process.[12]

Experimental Protocols

To provide a practical context for the application of these auxiliaries, detailed, step-by-step methodologies for key experiments are outlined below.

Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol describes a typical procedure for the highly diastereoselective syn-aldol reaction.

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by flash chromatography.

Step 2: Boron-Mediated Aldol Reaction

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 buffer and methanol. Concentrate the mixture and extract the product. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. The desired β-hydroxy carboxylic acid can be isolated from the aqueous layer after acidification and extraction.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the Myers' asymmetric alkylation procedure.

Step 1: Formation of the Pseudoephedrine Amide

  • Dissolve (+)-pseudoephedrine (1.0 eq.) in anhydrous THF.

  • Add the desired acyl chloride or anhydride (1.1 eq.) and a non-nucleophilic base (e.g., pyridine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the resulting amide, often by recrystallization.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir at the appropriate temperature (typically between -78 °C and 0 °C) until the reaction is complete.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by flash chromatography or recrystallization.

Step 3: Cleavage of the Pseudoephedrine Auxiliary

  • To obtain the carboxylic acid: Treat the alkylated amide with strong aqueous acid (e.g., 9 M H₂SO₄) at reflux.

  • To obtain the primary alcohol: Reduce the amide with a suitable reducing agent such as lithium amidotrihydroborate (LAB).

  • To obtain the ketone: React the amide with an organolithium or Grignard reagent.

  • After cleavage, the pseudoephedrine auxiliary can be recovered from the aqueous phase after basification and extraction.

Visualizing the Workflow and Mechanism of Stereocontrol

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the mechanism of stereocontrol in an Evans' aldol reaction.

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis start Prochiral Substrate + Chiral Auxiliary attachment Attachment of Auxiliary start->attachment intermediate Chiral Substrate-Auxiliary Adduct attachment->intermediate reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) intermediate->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_mechanism Mechanism of Stereocontrol in an Evans' Aldol Reaction cluster_ts_detail Transition State Detail enolate Z-Enolate with Chelated Lewis Acid (LA) ts Chair-like Transition State enolate->ts Aldehyde Approach from less hindered face product syn-Aldol Adduct ts->product ts_detail R' group of auxiliary blocks top face. Aldehyde (R''CHO) approaches from the bottom face in a pseudo-equatorial position.

Caption: A simplified representation of the chair-like transition state in an Evans' aldol reaction, illustrating how the chiral auxiliary directs the stereochemical outcome.

Conclusion

Chiral amino alcohol auxiliaries represent a powerful and versatile class of tools for the modern synthetic chemist. Evans' oxazolidinones and Myers' pseudoephedrine amides, in particular, have demonstrated exceptional performance across a range of fundamental carbon-carbon bond-forming reactions, consistently delivering high levels of diastereoselectivity. The choice of auxiliary will ultimately depend on the specific transformation, the desired product, and practical considerations such as cost and recyclability. By understanding the underlying principles of stereocontrol and leveraging the wealth of available experimental data, researchers can confidently select and implement the most appropriate chiral amino alcohol auxiliary to achieve their synthetic goals with precision and efficiency.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for the creation of safe and efficacious therapeutics. Chiral alcohols stand as one of the most versatile and foundational classes of molecules in the synthetic chemist's toolbox for achieving this control. They can function as catalysts, ligands for metal-based catalysts, or as covalently-bound chiral auxiliaries that direct the stereochemical outcome of a reaction.

This guide provides an in-depth comparative study of several key classes of chiral alcohols used in asymmetric synthesis. We will move beyond a simple cataloging of reagents to explore the causality behind their application, offering field-proven insights into their performance based on supporting experimental data. The objective is to equip you with the knowledge to make informed decisions when selecting a chiral alcohol for your specific synthetic challenge.

The Role of Chiral Alcohols: Catalysts, Ligands, and Auxiliaries

The utility of chiral alcohols in asymmetric synthesis is multifaceted. In their deprotonated form, they can act as chiral Brønsted bases or as ligands that coordinate to a metal center, creating a chiral environment that influences the approach of a substrate.[1] When temporarily attached to a substrate, they serve as chiral auxiliaries, leveraging steric hindrance to block one face of a prochiral center, thereby directing the attack of a reagent to the opposite face.[2]

The effectiveness of a chiral alcohol in any of these roles is dictated by its structural features: the rigidity of its backbone, the steric bulk of its substituents, and its ability to form well-defined transition states.

Comparative Analysis of Chiral Alcohols in Key Asymmetric Transformations

To provide a clear and objective comparison, we will examine the performance of different chiral alcohols in several cornerstone reactions of asymmetric synthesis: the reduction of prochiral ketones, the alkylation of enolates, and the Diels-Alder reaction.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones is a vital transformation for producing chiral secondary alcohols, which are common building blocks in pharmaceutical synthesis.[3] Two powerful methods that rely on chiral alcohols or their derivatives are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically formed in situ from a chiral β-amino alcohol and a borane source. This catalyst coordinates to both the borane and the ketone, facilitating a highly face-selective hydride transfer.

The Noyori asymmetric hydrogenation , for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, employs ruthenium (II) complexes with a C2-symmetric chiral diphosphine ligand, such as BINAP, and a chiral diamine. While not directly a chiral alcohol, the principles of C2-symmetry and the creation of a defined chiral pocket are shared with many chiral diol ligands.

Below is a comparison of the performance of different chiral alcohol-derived catalysts in the asymmetric reduction of acetophenone, a standard benchmark substrate.

Chiral Alcohol/Derivative SourceMethodYield (%)Enantiomeric Excess (ee, %)
(S)-(-)-2-Methyl-CBS-oxazaborolidineCBS Reduction9597 (R)
(R)-BINOL-modified Lithium Aluminum HydrideHydride Reduction9299 (R)
Ruthenium-(S)-BINAP complexNoyori Hydrogenation>9999 (S)

Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Asymmetric Alkylation using Chiral Auxiliaries

Chiral auxiliaries derived from alcohols are instrumental in controlling the stereochemistry of enolate alkylation. The auxiliary is first attached to a carboxylic acid derivative, and the resulting chiral imide or ester is then deprotonated to form a rigid, chelated enolate. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. The auxiliary is subsequently cleaved to reveal the chiral product.

Terpene-derived alcohols, such as menthol and borneol, are classic examples of chiral auxiliaries. More contemporary and often more effective auxiliaries include the Evans oxazolidinones, which are synthesized from amino alcohols.

Here, we compare the diastereoselectivity achieved using different chiral alcohol-derived auxiliaries in the alkylation of a propionyl imide or ester.

Chiral AuxiliaryDiastereomeric Excess (de, %)
(-)-Menthol40-60
(-)-Borneol70-85
(-)-8-Phenylmenthol>95
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)>99

The superior performance of 8-phenylmenthol over menthol highlights the impact of increased steric hindrance on diastereoselectivity. The Evans oxazolidinone auxiliary provides a highly rigid and predictable transition state, leading to exceptional levels of stereocontrol.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral alcohols are commonly used as auxiliaries, attached to the dienophile to direct the facial selectivity of the cycloaddition.

The following table compares the diastereoselectivity of the Diels-Alder reaction between cyclopentadiene and acrylates derived from different chiral alcohols.

Chiral AuxiliaryDiastereomeric Excess (de, %)
(-)-Menthol~40
(-)-8-Phenylmenthol>95

Once again, the increased steric bulk of the 8-phenylmenthol auxiliary leads to a dramatic improvement in diastereoselectivity compared to the parent menthol.

Mechanistic Insights and Experimental Workflows

A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimizing asymmetric reactions. Below, we provide diagrams illustrating the key transition states and workflows for some of the discussed transformations.

Mechanism of Asymmetric Alkylation with an Evans Auxiliary

The high diastereoselectivity of alkylations using Evans oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the 4-position of the oxazolidinone effectively blocks the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

G cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Rationale N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate LDA or NaHMDS Alkylated Product Alkylated Product Chelated (Z)-Enolate->Alkylated Product R-X (Electrophile) Blocked Top Face Bulky substituent blocks top face Electrophile Approach Electrophile approaches from bottom face Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid Auxiliary Cleavage (e.g., LiOH, H2O2)

Caption: Workflow and stereochemical model for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Experimental Workflow for Asymmetric Ketone Reduction

The following diagram illustrates a general workflow for performing an asymmetric ketone reduction, applicable to both CBS and Noyori-type reactions with appropriate modifications to the catalyst and reaction conditions.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) catalyst_prep Catalyst Preparation: In situ generation or charging of pre-formed catalyst start->catalyst_prep reaction_setup Reaction Setup: Dissolve substrate in anhydrous solvent and cool to reaction temperature catalyst_prep->reaction_setup reagent_add Reagent Addition: Slow addition of reducing agent (e.g., borane, H2 pressure) reaction_setup->reagent_add reaction Reaction: Stir for specified time, monitor by TLC or GC/LC-MS reagent_add->reaction quench Workup: Quench reaction carefully reaction->quench extraction Extraction & Purification: Extract with organic solvent, purify by chromatography quench->extraction analysis Analysis: Determine yield and enantiomeric excess (chiral HPLC or GC) extraction->analysis end End: Isolated Chiral Alcohol analysis->end

Caption: General experimental workflow for asymmetric ketone reduction.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for key asymmetric transformations.

Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

  • Auxiliary Cleavage: To a solution of the purified product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq). Stir the mixture at room temperature for 2-4 hours. Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 2: Asymmetric Diels-Alder Reaction with an 8-Phenylmenthol Auxiliary
  • Reaction Setup: To a solution of the 8-phenylmenthyl acrylate (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.0 M in hexanes, 1.2 eq) dropwise. Stir the mixture for 15 minutes.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

Conclusion

The selection of a chiral alcohol for asymmetric synthesis is a critical decision that significantly impacts the stereochemical outcome of a reaction. This guide has provided a comparative analysis of several classes of chiral alcohols, supported by experimental data, to aid in this selection process. While highly effective auxiliaries like Evans oxazolidinones and 8-phenylmenthol often provide superior results, classic and more economical options like menthol and borneol can be suitable for certain applications. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving high levels of stereoselectivity. It is our hope that the insights and practical protocols provided herein will serve as a valuable resource in your pursuit of enantiomerically pure molecules.

References

A Senior Application Scientist's Guide to Assessing the Stereoselectivity of (S)-2-Amino-2-(m-tolyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Critical Role of Stereoselectivity in Modern Drug Development

In the landscape of pharmaceutical and agrochemical research, the precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, is paramount. Enantiopure compounds, existing as a single stereoisomer, are often the key to unlocking enhanced therapeutic efficacy and minimizing off-target effects.[1][2] Chiral vicinal amino alcohols, a class of compounds featuring adjacent amino and alcohol functionalities, are particularly valuable as building blocks and chiral auxiliaries in asymmetric synthesis.[1] This guide provides an in-depth analysis of (S)-2-Amino-2-(m-tolyl)ethanol and its derivatives, offering a comparative assessment of their performance in inducing stereoselectivity and detailed protocols for evaluating their efficacy.

The quest for enantiomerically pure molecules is a central theme in drug discovery.[3] The interaction between a drug molecule and its biological target is often highly specific, akin to a lock and key mechanism.[3] Consequently, one enantiomer may exhibit the desired therapeutic activity while the other could be inactive or even responsible for adverse effects. Amino acids and their derivatives are fundamental chiral building blocks in this endeavor, frequently employed to construct complex, biologically active molecules.[4][5]

This compound, a chiral amino alcohol, belongs to a class of compounds that have proven to be versatile chiral auxiliaries and ligands in a variety of asymmetric transformations.[6][7] These reactions are designed to create new stereocenters with a high degree of control, leading to the desired enantiomer in excess. This guide will delve into the practical aspects of utilizing these derivatives and rigorously assessing their stereochemical control.

The Synthetic Utility of Chiral Amino Alcohols: A Comparative Overview

Chiral amino alcohols, including derivatives of this compound, are frequently employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction.[8] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

One of the most significant applications of chiral amino alcohols is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[7] This transformation is a cornerstone of modern organic synthesis. For instance, oxazaborolidine catalysts, often generated in situ from chiral amino alcohols and a boron source, are highly effective for the enantioselective reduction of a wide range of ketones.[7]

Comparison of Chiral Auxiliaries in Asymmetric Ketone Reduction

To illustrate the comparative performance of different chiral amino alcohols, consider the asymmetric transfer hydrogenation of acetophenone. This reaction serves as a benchmark for evaluating the effectiveness of various chiral ligands.

Chiral Ligand/AuxiliaryCatalyst SystemSolventConversion (%)Enantiomeric Excess (ee, %)Reference
(-)-Ephedrine hydrochloride[RuCl2(p-cymene)2]Water99.375[6]
(1R,2S)-N-methylephedrine[RuCl2(p-cymene)2]Water>9983[6]
Chiral Lactam AlcoholIn situ generated oxazaborolidineTHFHigh91-98[7]

This table presents a selection of data from the literature to highlight the range of stereoselectivities achievable with different chiral amino alcohol-based catalyst systems. The performance of this compound derivatives would be evaluated against such benchmarks.

The choice of the chiral auxiliary, solvent, and catalyst system collectively dictates the stereochemical outcome. The meta-tolyl group in this compound can influence the steric and electronic environment of the catalytic center, thereby impacting the enantioselectivity of the transformation. Researchers would typically screen a library of related derivatives, varying the substituents on the aromatic ring and the amino group, to optimize the stereochemical induction for a specific substrate.

Experimental Protocols for Assessing Stereoselectivity

The quantitative measure of stereoselectivity in a reaction that produces a chiral product from an achiral or racemic starting material is the enantiomeric excess (ee). It is defined as the absolute difference between the mole fractions of the two enantiomers. A robust and reliable analytical method is crucial for the accurate determination of ee.

Workflow for Stereoselectivity Assessment

G cluster_0 Reaction & Workup cluster_1 Sample Preparation cluster_2 Chiral HPLC Analysis cluster_3 Data Analysis Reaction Asymmetric Synthesis (e.g., Ketone Reduction) Workup Reaction Quenching & Product Isolation Reaction->Workup Dilution Dissolve Crude Product in Mobile Phase Workup->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample onto Chiral Stationary Phase Filtration->Injection Separation Elution with Optimized Mobile Phase Injection->Separation Detection UV or other suitable detector Separation->Detection Integration Integrate Peak Areas of Enantiomers (A1, A2) Detection->Integration Calculation Calculate ee: %ee = |(A1-A2)/(A1+A2)| * 100 Integration->Calculation

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Objective: To determine the enantiomeric excess of a chiral alcohol product obtained from the asymmetric reduction of a ketone using a this compound derivative as a chiral auxiliary.

Materials:

  • Racemic standard of the chiral alcohol product

  • Crude product from the asymmetric synthesis

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • HPLC system with a UV detector

Procedure:

  • Method Development with Racemic Standard:

    • Prepare a solution of the racemic standard in a suitable solvent (e.g., 1 mg/mL in mobile phase).

    • Inject the racemic standard onto the chiral column.

    • Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the two enantiomer peaks. Adjust the ratio of the solvents to optimize the resolution and retention times. A flow rate of 0.5-1.0 mL/min is common.[9]

    • Set the UV detector to a wavelength where the analyte has strong absorbance.[9]

  • Sample Preparation of the Asymmetric Reaction Product:

    • Accurately weigh a small amount of the crude reaction product.

    • Dissolve the sample in the optimized mobile phase to a concentration similar to the racemic standard.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis and Data Interpretation:

    • Inject the prepared sample onto the chiral HPLC system using the optimized method.

    • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100

Alternative Method: ¹⁹F NMR Spectroscopy for Chiral Amines and Alcohols

An alternative and powerful technique for determining enantiomeric excess involves the use of ¹⁹F NMR spectroscopy.[10] This method requires derivatizing the chiral amine or alcohol with a fluorine-containing reagent, followed by analysis in the presence of a chiral solvating agent.

Principle: The chiral solvating agent forms diastereomeric complexes with the enantiomers of the derivatized analyte. These diastereomeric complexes exhibit distinct chemical shifts in the ¹⁹F NMR spectrum, allowing for their quantification.

G cluster_0 Derivatization cluster_1 Complexation cluster_2 NMR Analysis React React Chiral Alcohol/Amine with 2-Fluorobenzoyl Chloride Mix Mix F-labeled Analyte with Chiral Solvating Agent (e.g., Cationic Cobalt(III) Complex) React->Mix Acquire Acquire ¹⁹F{¹H} NMR Spectrum Mix->Acquire Analyze Integrate Separated Signals of Diastereomeric Complexes Acquire->Analyze

Caption: Workflow for ee determination by ¹⁹F NMR spectroscopy.

This method offers the advantage of rapid analysis and can often provide information about the absolute configuration of the major enantiomer.[10]

Conclusion: A Data-Driven Approach to Stereoselective Synthesis

The successful application of this compound derivatives in asymmetric synthesis hinges on a systematic and data-driven approach. By comparing their performance against established chiral auxiliaries and employing rigorous analytical techniques to assess stereoselectivity, researchers can optimize reaction conditions to achieve high enantiomeric excesses. The detailed protocols provided in this guide serve as a foundation for these investigations, enabling scientists and drug development professionals to confidently advance their synthetic campaigns and contribute to the development of novel, enantiopure therapeutics.

References

A Comparative Guide to Chiral Auxiliaries and Catalysts in Asymmetric Synthesis: Alternatives to (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. (S)-2-Amino-2-(m-tolyl)ethanol has established its utility as a precursor to oxazaborolidine catalysts, particularly in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. This guide provides an in-depth comparison of this compound with other prominent chiral auxiliaries and catalysts, namely (1R,2S)-Norephedrine, (1S,2R)-cis-1-Amino-2-indanol, and α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL). We will delve into their performance in benchmark reactions, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Benchmark: this compound in the CBS Reduction

This compound serves as a valuable chiral precursor for the in-situ generation of an oxazaborolidine catalyst, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction. This reaction is a powerful method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The tolyl substituent provides a specific steric and electronic environment that influences the catalyst's efficacy.

The catalytic cycle of the CBS reduction is a well-elucidated process. The borane coordinates to the nitrogen atom of the oxazaborolidine, activating the borane as a hydride donor and enhancing the Lewis acidity of the endocyclic boron.[1][3] This Lewis acidic boron then coordinates to the ketone, favoring the lone pair that minimizes steric interactions with the catalyst's substituents. This coordination orients the ketone for a face-selective intramolecular hydride transfer via a six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[3][4]

Comparative Analysis of Chiral Auxiliaries and Catalysts

To provide a clear and objective comparison, we will evaluate the performance of each chiral auxiliary in a benchmark reaction. For the amino alcohol-derived catalysts, the enantioselective reduction of acetophenone is a well-studied example. For TADDOL, a classic application is the enantioselective addition of diethylzinc to benzaldehyde.

Data Presentation: Performance in Benchmark Reactions
Chiral Auxiliary/Catalyst PrecursorBenchmark ReactionSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (% ee)Reference
This compoundCBS ReductionAcetophenone(R)-1-PhenylethanolHighHighGeneral Knowledge
(1R,2S)-NorephedrineCBS ReductionAcetophenone(R)-1-Phenylethanol>9590[1]
(1S,2R)-cis-1-Amino-2-indanolCBS ReductionAcetophenone(R)-1-Phenylethanol>9987[5]
TADDOLDiethylzinc AdditionBenzaldehyde(R)-1-Phenyl-1-propanol9598[6]

In-Depth Look at the Alternatives

(1R,2S)-Norephedrine: A Readily Available Alternative

(1R,2S)-Norephedrine is a naturally occurring and cost-effective chiral amino alcohol that can also be used to form an oxazaborolidine catalyst for the CBS reduction. Its diastereomeric relationship with pseudoephedrine offers access to both enantiomeric series of products.

Experimental Protocol: Enantioselective Reduction of Acetophenone using (1R,2S)-Norephedrine-derived Oxazaborolidine

Materials:

  • (1R,2S)-Norephedrine

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add (1R,2S)-Norephedrine (0.1 mmol, 10 mol%). Dissolve it in anhydrous THF (5 mL). Cool the solution to 0 °C and slowly add borane-THF complex (0.1 mmol, 10 mol%). Stir the mixture at 0 °C for 15 minutes and then at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL). Cool the catalyst solution to 0 °C and slowly add the remaining borane-THF complex (1.1 mmol). Then, add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction by the slow addition of methanol (2 mL). Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanism of Chiral Induction: The mechanism is analogous to the general CBS reduction. The chiral environment created by the norephedrine-derived oxazaborolidine directs the hydride transfer to one face of the ketone. The phenyl and methyl groups of norephedrine create a specific steric environment that influences the orientation of the substrate in the transition state, leading to high enantioselectivity.

Diagram: CBS Reduction Workflow

G cluster_prep Catalyst Preparation cluster_reac Asymmetric Reduction cluster_work Work-up and Purification prep1 Dissolve (1R,2S)-Norephedrine in anhydrous THF prep2 Add Borane-THF at 0°C prep1->prep2 prep3 Stir to form Oxazaborolidine prep2->prep3 reac1 Cool catalyst solution prep3->reac1 Catalyst reac2 Add Borane-THF reac1->reac2 reac3 Add Acetophenone solution dropwise reac2->reac3 reac4 Stir and monitor by TLC reac3->reac4 work1 Quench with Methanol reac4->work1 Completed Reaction work2 Acidify with 1M HCl work1->work2 work3 Extract with Diethyl Ether work2->work3 work4 Purify by Column Chromatography work3->work4 analysis Chiral HPLC/GC Analysis work4->analysis Purified Product

Caption: Experimental workflow for the CBS reduction.

(1S,2R)-cis-1-Amino-2-indanol: A Rigid Scaffold for High Selectivity

The rigid, bicyclic structure of (1S,2R)-cis-1-amino-2-indanol provides a well-defined and conformationally constrained chiral environment when converted to its corresponding oxazaborolidine catalyst.[7] This rigidity often translates to high levels of enantioselectivity in asymmetric reductions.[8]

Experimental Protocol: Enantioselective Reduction of Acetophenone using (1S,2R)-cis-1-Amino-2-indanol-derived Catalyst

Materials:

  • (1S,2R)-cis-1-Amino-2-indanol

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve (1S,2R)-cis-1-Amino-2-indanol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL). Add BMS (0.05 mmol, 5 mol%) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous toluene (1 mL). Add the remaining BMS (1.0 mmol) to the cooled catalyst solution, followed by the dropwise addition of the acetophenone solution over 20 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -20 °C for 1 hour. Monitor for completion using TLC. Quench the reaction by the slow addition of methanol (1 mL) at -20 °C.

  • Extraction and Purification: Allow the mixture to warm to room temperature and add 1 M HCl (5 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the residue by flash chromatography (silica gel, hexane:ethyl acetate 9:1) to afford 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC.

Mechanism of Chiral Induction: The fused ring system of the indanol-derived oxazaborolidine creates a highly organized and sterically demanding pocket. This forces the ketone to coordinate in a very specific orientation to minimize steric clashes, leading to a highly selective hydride delivery to one prochiral face.

Diagram: Mechanism of CBS Reduction

G cluster_mech CBS Reduction Mechanism Catalyst Intermediate [Catalyst-BH3-Ketone Complex] Catalyst->Intermediate Coordination Borane BH3 Borane->Intermediate Ketone R(CO)R' Ketone->Intermediate Product Chiral Alcohol Intermediate->Product Hydride Transfer

Caption: Simplified mechanism of the CBS reduction.

TADDOLs: Versatile C2-Symmetric Diols

α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are C2-symmetric chiral diols that are highly effective ligands in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes.[6] Their rigid structure and tunable steric and electronic properties make them powerful tools for inducing chirality.

Experimental Protocol: TADDOL-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Titanium(IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under argon, add TADDOL (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL). Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour.

  • Addition Reaction: Cool the solution to -30 °C. Add benzaldehyde (1.0 mmol), followed by the slow, dropwise addition of diethylzinc solution (2.2 mmol).

  • Reaction Monitoring and Work-up: Stir the reaction at -30 °C for 4 hours. Monitor the reaction by TLC. Quench the reaction at -30 °C by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Concentrate the solution and purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 1-phenyl-1-propanol. Determine the enantiomeric excess using chiral HPLC.

Mechanism of Chiral Induction: The TADDOL ligand coordinates to the titanium center, creating a chiral Lewis acid catalyst. This chiral catalyst then coordinates to both the aldehyde and the diethylzinc, bringing them into close proximity within a well-defined chiral environment. This organization facilitates the enantioselective transfer of an ethyl group from the zinc to the aldehyde.

Diagram: TADDOL Catalytic Cycle

G catalyst TADDOL-Ti(IV) Complex intermediate [TADDOL-Ti(IV)-Aldehyde-Et2Zn Complex] catalyst->intermediate Coordination aldehyde Benzaldehyde aldehyde->intermediate diethylzinc Et2Zn diethylzinc->intermediate product (R)-1-Phenyl-1-propanol intermediate->product Ethyl Transfer product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for TADDOL-mediated addition.

Conclusion: Selecting the Optimal Chiral Solution

This guide has provided a comparative overview of several powerful alternatives to this compound in chiral synthesis.

  • This compound remains a reliable choice for the CBS reduction, offering a good balance of reactivity and selectivity.

  • (1R,2S)-Norephedrine presents a cost-effective and readily available option, delivering excellent enantioselectivities in the CBS reduction.

  • (1S,2R)-cis-1-Amino-2-indanol , with its rigid scaffold, is often the catalyst of choice when exceptionally high enantioselectivity is required.

  • TADDOLs offer a versatile platform for a different class of asymmetric transformations, particularly in carbon-carbon bond-forming reactions, with outstanding levels of stereocontrol.

The optimal choice of chiral auxiliary or catalyst will ultimately depend on the specific substrate, desired product configuration, and economic considerations of the synthetic route. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers to navigate these choices and advance their endeavors in the field of asymmetric synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-2-(m-tolyl)ethanol (CAS No. 1026230-99-8) is a chiral amino alcohol building block utilized in pharmaceutical research and development.[1][2] As with any research chemical, particularly one for which comprehensive public hazard data is not widely available, the principle of prudent practice dictates that it be handled and disposed of with a conservative, safety-first approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established regulatory frameworks and laboratory best practices. Our objective is to ensure the safety of laboratory personnel and maintain strict environmental compliance.

This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system, integrating safety, compliance, and operational efficiency for researchers, scientists, and drug development professionals.

Part 1: Pre-Disposal Hazard Assessment & Safety Protocols

Engineering Controls

All handling and preparation for disposal of this compound, including transferring the substance into a waste container, must be conducted within a certified chemical fume hood.[3][4] This primary engineering control is critical for minimizing the inhalation of any potential vapors, mists, or aerosols.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum required PPE based on the potential hazards associated with amino alcohols.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is recommended if splashing is possible.Protects against accidental splashes which could cause serious eye irritation or damage.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact. Amines can cause skin irritation or burns. Always inspect gloves for tears or holes before use.[6]
Body Protection Flame-resistant laboratory coat.Protects against splashes and provides a removable barrier in case of contamination.[5]
Footwear Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.

Part 2: The Regulatory Framework: Understanding the 'Why'

Proper chemical disposal is not merely a suggestion but a legal requirement governed by federal and local regulations. In the United States, the two primary governing bodies are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[7][8][9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and waste disposal.[3][11][12][13][14]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures that must be followed. Never act independently of your EHS department.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for disposing of this compound waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing chemical waste in a laboratory setting.

DisposalWorkflow start Waste Generated: This compound (Pure, solutions, or contaminated items) assess Step 1: Hazard Assessment Treat as Hazardous Waste due to unknown toxicity/reactivity. start->assess Initiate Disposal segregate Step 2: Segregate Waste Isolate from incompatible materials (e.g., strong acids, oxidizers). assess->segregate Characterization Complete contain Step 3: Contain & Label Use compatible, sealed container. Attach 'Hazardous Waste' label. segregate->contain Isolation Confirmed store Step 4: Store in SAA Place in designated Satellite Accumulation Area with secondary containment. contain->store Container Secured pickup Step 5: Arrange Pickup Contact institutional EHS for disposal by a licensed vendor. store->pickup Ready for Disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Step 1: Waste Characterization

As a matter of prudent practice, any waste containing this compound must be classified as hazardous waste. This includes the pure compound, reaction mixtures, solutions, and any materials (e.g., weigh boats, contaminated paper towels) grossly contaminated with it. Do not attempt to neutralize or treat the chemical unless it is part of a documented and EHS-approved procedure.[5]

Step 2: Segregation of Waste

Chemical incompatibility can lead to dangerous reactions. This waste stream must be kept separate from other chemical wastes.

  • DO NOT MIX with acidic waste. Amines can react exothermically with acids.

  • DO NOT MIX with strong oxidizing agents.

  • Collect aqueous solutions separately from organic solvent solutions.[5]

Step 3: Proper Containment and Labeling
  • Select a Container: Choose a container that is in good condition, has a secure, screw-top lid, and is chemically compatible. For liquids, high-density polyethylene (HDPE) or glass bottles are typically appropriate. The original container is often a good choice if it is not compromised.[15][16]

  • Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[9]

  • Labeling: This is a critical regulatory step. Affix a completed "Hazardous Waste" label provided by your EHS department to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[16]

    • The approximate percentage of each component if it is a mixture.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant" - check all that may apply based on conservative assessment).

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[15][17]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]

  • The container must be kept closed at all times except when adding waste.[16]

  • Liquid waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[4][16]

  • Store the SAA away from sinks, floor drains, and sources of ignition.[19]

Step 5: Arranging for Final Disposal

Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to arrange for a waste pickup.[7] Provide them with the information from the hazardous waste label. Only trained EHS professionals or their licensed contractors are permitted to transport hazardous waste for final disposal.

Part 4: Disposal of Contaminated Materials

  • Grossly Contaminated Solids: Items like gloves, weigh paper, or absorbent pads that are heavily contaminated with the chemical should be collected in a separate, clearly labeled, sealed plastic bag or container. This container should also be labeled as "Hazardous Waste" with the chemical name and disposed of via EHS.[5]

  • Empty Containers: A container that held the pure chemical is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[16] After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your facility's guidelines for clean lab glass or plastic.[16]

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer system. [15][20][21]

References

Definitive Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(m-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

(S)-2-Amino-2-(m-tolyl)ethanol, belonging to the aminoethanol class of compounds, is predicted to present significant health risks based on the hazard profiles of its analogs.[1][2][3][4][5][6] The primary dangers associated with this chemical class include severe corrosive properties, potential for organ damage, and reproductive toxicity.[4][5][6]

A summary of the anticipated hazards is presented below:

Hazard ClassificationDescriptionPotential Health Effects
Skin Corrosion/Irritation Category 1BCauses severe skin burns and irreversible damage.[1][2][3]
Serious Eye Damage/Irritation Category 1Causes serious eye damage, with a risk of blindness.[1][2]
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3]
Specific Target Organ Toxicity Single and Repeated ExposureMay cause respiratory irritation and damage to organs such as the liver, kidneys, and central nervous system with prolonged or repeated exposure.[3][4]
Reproductive Toxicity Category 1B or 2Suspected of damaging fertility or the unborn child.[4][5][6]
Combustibility Combustible LiquidMay ignite on intense heating, with vapors potentially forming explosive mixtures with air.[1]

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative measures.

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][7] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Do not work alone when handling this substance.

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following sections detail the minimum required PPE.

Hand Protection

Rationale : Dermal contact is a primary route of exposure that can lead to severe chemical burns and systemic toxicity.[8]

  • Glove Selection : Standard nitrile gloves (e.g., 4-8 mil) offer splash protection but are not suitable for prolonged contact. For extended handling or in the event of a spill, heavier-duty gloves are required. Butyl rubber gloves are often recommended for aminoethanol compounds due to their high resistance to permeation. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.

  • Double Gloving : It is best practice to wear two pairs of compatible gloves, with the outer glove extending over the cuff of the lab coat. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection and Removal : Always inspect gloves for tears or punctures before use. Remove gloves immediately if contamination occurs and wash hands thoroughly.

Eye and Face Protection

Rationale : this compound and its analogs are corrosive and can cause severe, irreversible eye damage.[2]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Protection : Due to the high risk of splashes, tight-fitting chemical splash goggles are required.

  • Maximum Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

Rationale : To prevent contact with skin and personal clothing, full body protection is necessary.

  • Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is mandatory.

  • Apron : A chemically resistant apron made of rubber or neoprene should be worn over the lab coat.

  • Clothing and Footwear : Long pants and fully enclosed, chemically resistant shoes are required. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Rationale : Aminoethanol compounds can cause respiratory irritation and may be toxic if inhaled.[1][3]

  • Standard Operations : When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations : In the event of a large spill or ventilation failure, a NIOSH-approved respirator is necessary. A full-facepiece respirator with an organic vapor/ammonia cartridge is recommended.[7][10] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations (29 CFR 1910.134).[2]

Procedural Workflow: Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat & Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Apron doff1->doff2 doff3 3. Face Shield & Goggles doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: Sequential process for donning and doffing PPE.

Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is functioning correctly.

  • Weighing and Transfer : Conduct all weighing and transfers of the compound within the fume hood. Use a disposable weighing boat.

  • Spill Management : Have a spill kit readily available. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9] Do not use combustible materials. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Decontamination : After handling, decontaminate all surfaces with a suitable cleaning agent and wipe down the interior of the fume hood.

Emergency First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Rationale : Improper disposal can lead to environmental contamination and pose a risk to waste handlers.

  • Waste Segregation : All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Containerization : The primary waste container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

  • Labeling : Label the waste container clearly with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[1]

Safe Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Verify Fume Hood, PPE) handle Handling in Fume Hood (Weighing, Transfers) prep->handle decon Decontaminate Work Area handle->decon segregate Segregate Contaminated Waste handle->segregate Waste Generation container Place in Labeled Hazardous Waste Container segregate->container dispose Dispose via EHS Office container->dispose

Caption: Workflow for safe handling and disposal.

Conclusion

The safe handling of this compound requires a diligent and informed approach. By understanding the potential hazards and rigorously adhering to the engineering controls, personal protective equipment protocols, and operational plans outlined in this guide, you can significantly mitigate the risks associated with this compound. Your commitment to safety is integral to the advancement of science.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.